Fmoc-D-Pen(Acm)-OH
Descripción
Propiedades
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCJYNKTHOYRD-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673985 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201531-77-3 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of the Acetamidomethyl (Acm) Group in Fmoc-D-Pen(Acm)-OH for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexity of Thiol Protection in Peptide Chemistry
In the intricate world of peptide synthesis, particularly for therapeutic and research applications, the precise control of reactive functional groups is paramount. Among these, the thiol side chain of cysteine and its analogue, penicillamine (Pen), presents a significant challenge due to its high nucleophilicity and susceptibility to oxidation. Unwanted disulfide bond formation, alkylation, or other side reactions can lead to a heterogeneous mixture of products, compromising the yield, purity, and biological activity of the target peptide. The strategic use of protecting groups is therefore not merely a technical step but a cornerstone of successful peptide synthesis.
This guide focuses on the acetamidomethyl (Acm) group as applied to the D-penicillamine derivative, Fmoc-D-Pen(Acm)-OH. We will delve into the chemical rationale for its use, its function as a stable and orthogonal protecting group in solid-phase peptide synthesis (SPPS), and the various methodologies for its selective removal. For drug development professionals and researchers, understanding the nuances of the Acm group is critical for the rational design and synthesis of complex peptides, including cyclic peptides and those with multiple, well-defined disulfide bridges. Such structural motifs are often essential for conferring potent and specific biological activity.
Core Principles: Why the Acm Group is a Powerful Tool for Thiol Protection
The acetamidomethyl (Acm) group is a widely employed protecting group for the thiol functionality of cysteine and penicillamine.[1] Its utility stems from a unique combination of stability and selective lability, which are essential attributes for a successful protecting group strategy in multi-step peptide synthesis.
Orthogonality in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
In the context of Fmoc-based SPPS, a protecting group's orthogonality is its most valuable characteristic.[2] Orthogonality refers to the ability to remove a specific protecting group under conditions that do not affect other protecting groups or the peptide's linkage to the solid support.[2] The Acm group exemplifies this principle superbly:
-
Stability to Base: The Acm group is completely stable to the basic conditions (typically 20% piperidine in DMF) used to remove the N-terminal Fmoc group at each step of peptide chain elongation.[3][4]
-
Stability to Acid: It is also resistant to the strong acidic conditions (e.g., trifluoroacetic acid (TFA) cocktails) used for the final cleavage of the peptide from the resin and the removal of most other side-chain protecting groups (e.g., tBu, Trt, Boc).[3][5]
This dual stability allows for the synthesis of a fully assembled peptide chain, which can be cleaved from the resin and purified while the thiol group of the D-penicillamine residue remains protected by the Acm group.[5] This enables the researcher to perform selective chemistry on the protected thiol at a later, more strategic stage.
Preventing Unwanted Side Reactions
The primary function of the Acm group is to prevent the highly reactive thiol from engaging in undesirable reactions during synthesis.[6] These include:
-
Oxidation: The free thiol can be easily oxidized to form disulfide bonds, leading to dimerization or polymerization of the peptide.
-
Alkylation: The nucleophilic thiol can react with various electrophiles present in the synthesis cocktail.
-
Mismatched Disulfide Bonds: In peptides with multiple cysteine or penicillamine residues, the Acm group allows for the controlled, stepwise formation of specific disulfide bridges, preventing the formation of a scrambled mixture of isomers.[6][7]
Chemical Structure and Synthesis Workflow
The building block at the heart of this guide is this compound. Its structure consists of the D-penicillamine core, with its α-amino group protected by the base-labile Fmoc group and its side-chain thiol protected by the Acm group.
Caption: Chemical structure of this compound.
The general workflow for utilizing this compound in SPPS is as follows:
Caption: General workflow for SPPS using this compound.
Methodologies for Acm Group Removal: A Comparative Analysis
The selective removal of the Acm group is the critical step that unveils the free thiol for subsequent reactions, most commonly the formation of a disulfide bridge.[4] The choice of deprotection method depends on several factors, including the presence of other sensitive residues in the peptide sequence, the desired final product (free thiol or disulfide), and considerations regarding reagent toxicity and reaction conditions.
| Deprotection Method | Reagents | Key Advantages | Key Disadvantages | Citation(s) |
| Iodine-Mediated Oxidation | I2 in solvents like MeOH, AcOH, or DCM | One-pot deprotection and disulfide formation. Fast and efficient. | Can lead to side reactions (e.g., iodination of Tyr). Reaction conditions can be sequence-dependent. | [7][8][9] |
| Mercury (II) Acetate | Hg(OAc)2 | Mild conditions. Yields the free thiol. | Highly toxic mercury salts. Requires subsequent removal of mercury ions. | [9][10][11] |
| Silver (I) Salts | AgOTf, AgBF4 | Effective for Acm removal. | Toxic heavy metal reagents. Can be expensive. | [9] |
| N-Halosuccinimides | N-Chlorosuccinimide (NCS), N-Iodosuccinimide (NIS) | Fast and reliable on-resin or in-solution. Can be orthogonal to other protecting groups. | Can be harsh and lead to side reactions if not carefully controlled. | [4] |
| Palladium (II) Complexes | PdCl2, [Pd(allyl)Cl]2 | Milder than heavy metals. Can offer orthogonality with other groups. | Can be expensive. Requires careful control of reaction conditions. | [12] |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and desired outcome.
Protocol 1: On-Resin Acm Deprotection and Cyclization using Iodine
This method is suitable for the synthesis of cyclic peptides where the disulfide bond is formed between two Acm-protected residues.
-
Peptide Synthesis: Assemble the linear peptide on a solid support using standard Fmoc-SPPS protocols, incorporating this compound at the desired positions.[4]
-
Resin Preparation: After final N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Cyclization Reaction:
-
Prepare a solution of iodine (10 equivalents relative to the resin loading) in a suitable solvent (e.g., DMF or a mixture of DCM/DMF).
-
Add the iodine solution to the resin and shake at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin with DMF until the solution is colorless to remove excess iodine.
-
Wash the resin with DCM (3x) and dry under vacuum.
-
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove other side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.[4]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the cyclic peptide by preparative RP-HPLC.
Protocol 2: Solution-Phase Acm Deprotection using Mercury (II) Acetate
This protocol is used when the free thiol is desired, for example, for conjugation or for subsequent oxidation under different conditions.
-
Peptide Preparation: Synthesize, cleave, and purify the Acm-protected peptide as described in the general workflow.
-
Deprotection Reaction:
-
Dissolve the purified Acm-protected peptide in 10% aqueous acetic acid to a concentration of 5-10 mg/mL.
-
Carefully adjust the pH to 4.0 with glacial acetic acid.[9]
-
Add mercury (II) acetate (10 equivalents per Acm group) and readjust the pH to 4.0.[9]
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Mercury Removal:
-
Add a large excess of a reducing agent such as β-mercaptoethanol or dithiothreitol (DTT) to chelate the mercury ions.
-
A precipitate will form. Centrifuge the mixture to remove the solid.
-
-
Purification: Desalt the supernatant containing the deprotected peptide by size-exclusion chromatography or RP-HPLC.
Caution: Mercury salts are highly toxic and corrosive. Always handle them with appropriate personal protective equipment in a well-ventilated fume hood.
Applications in Drug Development
The ability to introduce conformational constraints through cyclization is a powerful strategy in drug design. Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and better selectivity compared to their linear counterparts. The use of this compound is particularly valuable for:
-
Synthesis of Disulfide-Rich Peptides: Many peptide toxins and hormones rely on a complex network of disulfide bonds for their biological function. The orthogonal nature of the Acm group allows for the regioselective formation of these bonds.[6]
-
Development of Peptide Mimetics: The penicillamine residue itself, with its gem-dimethyl group, introduces a conformational constraint that can be beneficial for mimicking peptide turns or for increasing resistance to enzymatic degradation.
-
Construction of Peptide Libraries: For drug screening purposes, the Acm group enables the synthesis of libraries of cyclic peptides with defined structures, which is crucial for establishing reliable structure-activity relationships (SAR).[6]
Conclusion
The Acm group in this compound represents a sophisticated and highly effective tool in the arsenal of the peptide chemist. Its robust stability to standard SPPS conditions, combined with the variety of methods available for its selective removal, provides the flexibility needed to synthesize complex and structurally well-defined peptides. For researchers and drug developers, a thorough understanding of the principles and practicalities of using the Acm protecting group is essential for advancing the design and synthesis of next-generation peptide therapeutics.
References
-
Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Available from: [Link]
-
ResearchGate. Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions | Request PDF. Available from: [Link]
-
ResearchGate. Thiol Protection with the Acetamidomethyl Group: S -Acetamidomethyl- L -Cysteine Hydrochloride. Available from: [Link]
-
ResearchGate. (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram. Available from: [Link]
-
MDPI. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Available from: [Link]
-
Biotage. Optimizing the removal of an ACM protecting group. 2023. Available from: [Link]
-
Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science. 2021. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Available from: [Link]
- Google Patents. METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS.
-
Anonymous. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Available from: [Link]
- Google Patents. Process for the deprotection of protected thiols.
-
PubMed. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. Available from: [Link]
-
Semantic Scholar. Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Available from: [Link]
Sources
- 1. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-D-Pen(Acm)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-S-(Acetamidomethyl)-D-Penicillamine, commonly known as Fmoc-D-Pen(Acm)-OH. Penicillamine (Pen), or β,β-dimethylcysteine, is a non-proteinogenic amino acid that, when incorporated into peptide sequences, introduces significant steric hindrance.[1] This unique structural feature is invaluable for medicinal chemists and peptide scientists aiming to design peptidomimetics with constrained conformations, often promoting the formation of secondary structures like β-turns and enhancing resistance to enzymatic degradation.[1] This document details the molecular structure, physicochemical properties, and a validated protocol for the application of this compound in modern solid-phase peptide synthesis (SPPS), with a focus on the strategic use of its orthogonal protecting groups.
Introduction: The Strategic Advantage of D-Penicillamine in Peptide Design
The rational design of peptide-based therapeutics often requires the introduction of unnatural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This compound is a critical building block in this endeavor.[1] Its core structure, D-penicillamine, features two methyl groups on the β-carbon, which imparts significant steric bulk.[1] This steric hindrance conformationally constrains the peptide backbone, a property that has been successfully exploited in neuropharmacology research.[1] For instance, the selective substitution of cysteine with penicillamine in α-conotoxins has led to analogs with dramatically enhanced potency and stability, highlighting its role in developing novel, non-opioid analgesics.[1]
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the effective utilization of this powerful synthetic tool.
Molecular Structure and Key Features
This compound is an amino acid derivative meticulously designed for Fmoc-based solid-phase peptide synthesis.[2][3] Its structure is characterized by three primary components: the D-penicillamine core, the N-terminal Fmoc protecting group, and the side-chain Acm protecting group.
-
D-Penicillamine Core : The D-configuration at the alpha-carbon and the gem-dimethyl groups at the beta-carbon provide a unique stereochemistry and steric profile, influencing the secondary structure of the resulting peptide.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group : This base-labile protecting group shields the α-amino function during the coupling of subsequent amino acids in the peptide chain.[2] It is readily removed under mild basic conditions, typically with a solution of piperidine in DMF, ensuring the integrity of acid-labile side-chain protecting groups.[1][4]
-
Acm (Acetamidomethyl) Group : The Acm group protects the thiol side chain of the penicillamine residue.[5] It is stable to the mildly basic conditions used for Fmoc group removal and the acidic conditions of final resin cleavage, providing orthogonal protection.[1][5] This stability is crucial for complex syntheses, especially those involving the formation of multiple, specific disulfide bonds.[5][6]
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for calculating reagent stoichiometry, selecting appropriate solvents, and defining storage conditions.
| Property | Value | Source |
| CAS Number | 201531-76-2 | [1][7][8] |
| Molecular Formula | C₂₃H₂₆N₂O₅S | [1][7][8] |
| Molecular Weight | 442.53 g/mol | [1][7][8] |
| Appearance | White to off-white solid | [1][9] |
| Purity (HPLC) | ≥99.0% | [1] |
| Solubility | Soluble in DMF, DMSO | [1] |
| Storage | 2-8°C, stored under nitrogen | [9] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone for the synthesis of complex peptides, particularly those requiring conformational rigidity or specific disulfide bridging patterns. The general workflow for incorporating this amino acid into a growing peptide chain via Fmoc-SPPS is outlined below.
The Causality of Orthogonal Protection
The success of complex peptide synthesis hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[5] this compound is a prime example of this principle in action:
-
Nα-Fmoc Protection : The Fmoc group is removed at each cycle of peptide elongation using a mild base (e.g., piperidine). This condition is chosen specifically because it does not cleave the acid-labile resin linker or most side-chain protecting groups, including Acm.
-
S-Acm Protection : The Acm group is stable throughout the iterative cycles of Fmoc deprotection and coupling.[10] It also withstands the final cleavage from the resin, which typically employs strong acids like trifluoroacetic acid (TFA).[11] This stability allows for the purification of the Acm-protected peptide, after which the Acm group can be selectively removed to facilitate disulfide bond formation.[11] This two-stage approach—purification followed by cyclization—often yields a cleaner final product.
Standard SPPS Protocol for Incorporation
The following is a self-validating protocol for the incorporation of this compound into a peptide sequence using a standard solid-phase synthesis methodology.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
Workflow Diagram:
Caption: Automated Fmoc-SPPS cycle workflow.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group from the preceding amino acid.[12] Wash the resin thoroughly with DMF.
-
Coupling Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with an activating agent like DIC (3-5 eq.) and an additive such as OxymaPure® (3-5 eq.) in DMF for 5-10 minutes.
-
Expertise Insight: Pre-activation is crucial to prevent side reactions and ensure efficient coupling, especially with a sterically hindered amino acid like penicillamine.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test or an equivalent ninhydrin-based test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.
-
Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and its Fmoc group is removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen. Cleave the peptide from the resin and remove acid-labile side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.[10] The Acm group will remain intact.
-
Peptide Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude, Acm-protected peptide.
Post-Synthesis: Acm Group Removal and Disulfide Bond Formation
The true utility of the Acm group lies in its selective removal post-purification. This allows for the regioselective formation of disulfide bonds.[6]
Protocol for Acm Removal and Cyclization:
-
Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as acetic acid, methanol, or aqueous acetonitrile.
-
Oxidation: Add a solution of iodine (I₂) dropwise until a persistent yellow color is observed, indicating an excess of iodine.[11][12] The reaction is typically complete within 1-2 hours.
-
Trustworthiness: The reaction progress can be monitored by RP-HPLC to ensure complete conversion of the starting material to the cyclized product.
-
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Final Purification: Purify the final cyclized peptide by RP-HPLC to remove salts and any minor byproducts.
Conclusion
This compound is a highly specialized and powerful building block for the synthesis of structurally complex and biologically robust peptides. Its unique steric properties and the orthogonal protection strategy afforded by the Fmoc and Acm groups provide peptide chemists with precise control over peptide conformation and disulfide bond formation. The protocols and insights provided in this guide are designed to empower researchers to confidently and effectively leverage the unique advantages of this compound in their drug discovery and development programs.
References
-
Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Google Patents. WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS.
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
MDPI. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. [Link]
-
Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
-
Biotage. Optimizing the removal of an ACM protecting group. [Link]
-
ResearchGate. Allylic protection of thiols and cysteine. III. Use of Fmoc-Cys(Fsam)-OH for solid-phase peptide synthesis. [Link]
Sources
- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 6. biotage.com [biotage.com]
- 7. echemi.com [echemi.com]
- 8. BLDpharm - Bulk Product Details [bldpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to Fmoc-D-Pen(Acm)-OH: A Keystone for Advanced Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fmoc-D-Pen(Acm)-OH in Peptide Synthesis
This compound (Nα-9-fluorenylmethoxycarbonyl-S-acetamidomethyl-D-penicillamine) is a cornerstone building block for the synthesis of complex and therapeutically relevant peptides.[1][2] Its strategic importance stems from the unique structural and chemical properties conferred by the D-penicillamine moiety, combined with a robust orthogonal protecting group strategy.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties of this compound, detailed methodologies for its application in solid-phase peptide synthesis (SPPS), and insights into its role in crafting next-generation peptide therapeutics. The dual-protection scheme, featuring a base-labile Fmoc group on the α-amino group and an Acm group on the side-chain thiol, allows for the precise and sequential formation of disulfide bridges, a critical step in the synthesis of many bioactive peptides, including cyclic peptides.[1][3]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in peptide synthesis. These properties dictate its handling, storage, and reactivity.
| Property | Value | Source |
| CAS Number | 201531-76-2 | [1][4] |
| Molecular Formula | C₂₃H₂₆N₂O₅S | [1][4] |
| Molecular Weight | 442.53 g/mol | [4] |
| Appearance | White to off-white solid/powder | |
| Purity (typical) | >98% (by HPLC) | [2][4] |
| Solubility | Good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). | [] |
| Storage | Store in a dry, cool, and well-ventilated place, tightly sealed. | [1] |
The Strategic Role of D-Penicillamine in Peptide Drug Design
The incorporation of D-penicillamine, a non-proteinogenic amino acid, into a peptide sequence offers several distinct advantages that are highly sought after in drug development:
-
Enhanced Proteolytic Stability: The gem-dimethyl group on the β-carbon of penicillamine provides significant steric hindrance, which can protect the adjacent peptide bonds from enzymatic degradation by proteases.[2] This increased resistance to proteolysis can lead to a longer in vivo half-life of the peptide therapeutic.
-
Conformational Rigidity: The steric bulk of the penicillamine residue restricts the conformational freedom of the peptide backbone. This can help to pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[2]
-
Improved Disulfide Bond Stability: The steric hindrance from the gem-dimethyl groups can also shield the disulfide bridge from reduction or shuffling, leading to a more stable cyclic peptide structure.[6]
A notable case study is the development of analogs of α-conotoxins, venom-derived peptides that target nicotinic acetylcholine receptors. Selective substitution of cysteine with penicillamine has led to analogs with dramatically enhanced potency and improved stability, demonstrating the significant therapeutic potential of this modification.[2][6]
Solid-Phase Peptide Synthesis (SPPS) with this compound
The successful incorporation of this compound into a growing peptide chain requires careful consideration of coupling conditions to overcome the steric hindrance of the penicillamine side chain and to minimize potential side reactions such as racemization.
Recommended Coupling Protocols
Due to the steric bulk of the penicillamine residue, robust coupling reagents are recommended. Standard coupling protocols using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are generally effective.
Protocol 1: HBTU/DIPEA Coupling
-
Swell the resin-bound peptide in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate a 3-5 fold molar excess of this compound with a slight molar deficiency of HBTU (e.g., 0.95 equivalents) and 2 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
Wash the resin thoroughly with DMF.
Protocol 2: DIC/HOBt Coupling
-
Follow steps 1-3 from the HBTU protocol.
-
In a separate vessel, dissolve a 3-5 fold molar excess of this compound and an equimolar amount of HOBt in DMF.
-
Add a 3-5 fold molar excess of DIC to the amino acid/HOBt solution.
-
Immediately add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours, monitoring for completion.
-
Wash the resin thoroughly with DMF.
Mitigating Racemization
Cysteine and its derivatives are known to be susceptible to racemization during the activation step of peptide coupling, particularly with base-mediated methods.[7] While specific data for this compound is not extensively published, it is prudent to employ strategies to minimize this risk. The use of additives like HOBt or employing coupling reagents that suppress racemization, such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can be beneficial.[8]
The Orthogonal Deprotection of the Acm Group and Disulfide Bond Formation
The key to the utility of this compound lies in the orthogonal nature of the Acm protecting group. It is stable to the basic conditions used for Fmoc removal and the acidic conditions of final resin cleavage, allowing for its selective removal at a later stage to facilitate disulfide bond formation.[3]
On-Resin Cyclization Protocol
On-resin cyclization is often preferred as it can minimize intermolecular side reactions.
-
After complete assembly of the linear peptide on the resin, deprotect the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF.
-
Prepare a solution of iodine (5-10 equivalents relative to the resin loading) in a suitable solvent such as DMF or a mixture of DMF and water.
-
Add the iodine solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the cyclic product by cleaving a small sample of the resin and analyzing by HPLC and mass spectrometry.
-
Once the reaction is complete, wash the resin with DMF to remove excess iodine.
-
Quench any remaining iodine by washing with a solution of ascorbic acid or sodium thiosulfate in DMF.
-
Wash the resin with DMF, DCM, and methanol before drying.
Solution-Phase Cyclization Protocol
Solution-phase cyclization is also a viable option, particularly if the linear peptide is purified prior to cyclization.
-
Cleave the linear Acm-protected peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.
-
Dissolve the purified linear peptide in a suitable solvent system, such as aqueous acetic acid or a mixture of acetonitrile and water, at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular cyclization.
-
Slowly add a solution of iodine in the same solvent system until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours and monitor its progress by HPLC.
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the final cyclic peptide by reverse-phase HPLC.
Potential Side Reactions
A known side reaction during the deprotection of Acm-protected cysteine residues, especially in peptides with a high content of serine or threonine, is the S-to-O Acm shift. This can lead to the formation of O-Acm modified byproducts. Careful monitoring of the reaction by mass spectrometry is crucial to detect and potentially minimize this side reaction.
Analytical Characterization of this compound
Ensuring the quality and identity of this compound is paramount for successful peptide synthesis. A combination of analytical techniques should be employed for its characterization.
| Analytical Technique | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>98%). The retention time will be specific to the compound and the HPLC method used.[9] |
| Mass Spectrometry (MS) | The expected molecular ion peak, typically [M+H]⁺ at m/z 443.5 or [M+Na]⁺ at m/z 465.5. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm), the Acm group (a singlet for the methyl protons around 2.0 ppm and a doublet for the methylene protons), and the penicillamine residue (singlets for the gem-dimethyl protons). The ¹³C NMR will also display a unique set of signals corresponding to the carbon atoms in the molecule. |
Visualizing the Workflow: From Building Block to Cyclic Peptide
The following diagrams illustrate the structure of this compound and its journey through the SPPS and cyclization process.
Caption: Chemical structure of this compound.
Caption: SPPS workflow for cyclic peptide synthesis.
Conclusion: A Versatile Tool for Innovative Drug Discovery
This compound is an invaluable asset in the arsenal of peptide chemists. Its unique combination of steric hindrance and orthogonal protection facilitates the synthesis of conformationally constrained and proteolytically stable cyclic peptides. By understanding its chemical properties and optimizing its use in SPPS, researchers can unlock new possibilities in the design and development of potent and selective peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to effectively harness the power of this compound in advancing the frontiers of drug discovery.
References
-
Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Retrieved from [Link]
-
PLOS. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]
-
Nature. (n.d.). Trends in peptide drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Pen(Trt)-OH [201532-01-6]. Retrieved from [Link]
-
ResearchGate. (n.d.). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions. Retrieved from [Link]
-
PubMed. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of long-acting D-penicillamine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of C1-15 and F2,5,12W modified peptides to proteases measured.... Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved from [Link]
-
MDPI. (n.d.). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 3. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic selection of protecting groups is paramount to achieving high purity, yield, and fidelity in the final product. Among the various strategies developed over the years, the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS) has become the dominant and most widely adopted methodology.[1][][3] This guide provides a comprehensive technical overview of the purpose, mechanism, and practical application of Fmoc protection, offering field-proven insights into the causality behind the experimental choices that ensure a successful synthesis.
The Imperative for Protection in Stepwise Peptide Elongation
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][4] This elegant technique simplifies the purification process, as excess reagents and soluble by-products can be easily removed by filtration and washing at the end of each step.[4] However, the bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, necessitates a protection strategy. Without it, uncontrolled polymerization and unwanted side reactions would occur, making the specific, desired peptide sequence impossible to obtain.[1]
The core principle of a successful SPPS strategy lies in the use of a temporary protecting group for the α-amino group of the incoming amino acid and permanent, yet removable, protecting groups for the reactive side chains of certain amino acids.[5] The Fmoc/tBu (tert-butyl) strategy is a prime example of an "orthogonal" protection scheme.[][5][6] This orthogonality is crucial: the temporary Nα-Fmoc group is labile to a mild base, while the permanent side-chain protecting groups (and the linker attaching the peptide to the resin) are labile to a strong acid.[][5][6] This allows for the selective deprotection of the α-amino group at each cycle without affecting the side chains or the resin linkage.
The Fmoc Group: Chemical Properties and Advantages
Introduced by Carpino and Han in 1970, the Fmoc group has become the cornerstone of modern SPPS for several key reasons:[1]
-
Mild Deprotection Conditions: The most significant advantage of the Fmoc group is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][6] This contrasts sharply with the older Boc (tert-butyloxycarbonyl) strategy, which requires repeated treatments with strong acid (trifluoroacetic acid, TFA) for deprotection, potentially leading to the degradation of sensitive peptide sequences and gradual cleavage of side-chain protecting groups.[3][7] The mild conditions of Fmoc chemistry preserve the integrity of the peptide chain and are compatible with a wider range of modified amino acids, such as those with phosphorylation or glycosylation.[][7]
-
Orthogonality: The base-lability of the Fmoc group is completely orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker.[][5][6] This ensures that side-chain deprotection only occurs during the final cleavage step, preventing unwanted side reactions during the synthesis cycles.[]
-
Minimized Side Reactions: The mild deprotection conditions of the Fmoc strategy significantly reduce the occurrence of side reactions such as peptide chain cleavage or modifications to sensitive amino acids like tryptophan and methionine.[] Furthermore, unlike the carbocation intermediates generated in Boc deprotection, the Fmoc removal mechanism does not produce species that can cause unwanted alkylation side reactions.[]
-
Real-Time Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance.[1][7] This property allows for the real-time monitoring of the deprotection step by measuring the UV absorbance of the fulvene-piperidine adduct released into the wash solution.[1][7] This provides a valuable tool to ensure the completeness of each deprotection step, which is critical for the overall success of the synthesis.[4]
-
Automation Compatibility: The rapid and clean deprotection kinetics, coupled with the potential for UV monitoring, makes the Fmoc strategy highly amenable to automated peptide synthesizers.[][4][7] This has been a major factor in the widespread adoption of Fmoc chemistry for high-throughput peptide synthesis.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.[][3] The process can be broken down into two key steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[3][8]
-
β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the cleavage of the C-O bond and the formation of a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free amine of the peptide.[1][3][8]
-
Scavenging of Dibenzofulvene: The liberated dibenzofulvene is a reactive electrophile that could potentially re-add to the newly deprotected amine. To prevent this, an excess of the secondary amine (piperidine) is used to trap the DBF, forming a stable and soluble fulvene-piperidine adduct that is easily washed away.[1][3]
This mechanism is highly efficient and typically completed within minutes.[]
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide using Fmoc chemistry follows a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[4]
Figure 1: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: A Single Fmoc-SPPS Cycle
This protocol outlines the manual steps for a single coupling cycle. Automated synthesizers perform these steps in a programmed sequence.
Materials and Reagents:
-
Resin with a free amine (from the previous cycle or the initial resin loading)
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling/Activation reagents (e.g., HCTU, HATU, DIC/Oxyma) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM) for resin swelling (optional)
-
Washing solvents (e.g., DMF, DCM)
Procedure:
-
Resin Swelling (Initial Step): Before the first cycle, the resin is swollen in a suitable solvent like DMF or DCM for at least 30-60 minutes to ensure optimal accessibility of the reactive sites.[9]
-
Fmoc Deprotection:
-
The resin-bound peptide is treated with a 20% solution of piperidine in DMF.[9]
-
The reaction is typically allowed to proceed for 5-20 minutes at room temperature.[9] A common procedure involves two treatments: a short initial treatment (1-3 minutes) followed by a longer one (5-15 minutes).
-
The purpose of this step is to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[9]
-
-
Washing:
-
Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the fulvene-piperidine adduct.[9] This washing step is critical to prevent any residual base from interfering with the subsequent coupling reaction. Typically, 5-7 washes are performed.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, the next Fmoc-protected amino acid is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA or 2,4,6-collidine).[9]
-
This activated amino acid solution is then added to the washed resin.
-
The coupling reaction is allowed to proceed for 30-60 minutes, or longer for difficult couplings.[9] The goal is to form a new peptide bond between the free amine on the resin-bound peptide and the activated carboxyl group of the incoming amino acid.
-
-
Washing:
-
After the coupling reaction, the resin is washed again with DMF to remove excess activated amino acid, coupling by-products, and other reagents.[9]
-
-
(Optional) Capping:
-
To block any unreacted free amines that failed to couple in the previous step, a capping step can be introduced. This is typically done by treating the resin with a solution of acetic anhydride and a base like pyridine or DIPEA.[9]
-
Capping prevents the formation of deletion sequences (peptides missing one amino acid), which can be difficult to separate from the target peptide during purification.[9]
-
After capping, the resin is washed thoroughly.
-
This cycle is repeated for each amino acid in the desired peptide sequence.
Side-Chain Protection: The Orthogonal Partner
While the Fmoc group protects the α-amino group, the reactive side chains of many amino acids must also be protected to prevent unwanted reactions.[1] In the Fmoc/tBu strategy, these side-chain protecting groups are designed to be stable to the basic conditions used for Fmoc removal but labile to strong acid.[1][5]
| Amino Acid | Reactive Side Chain Group | Common Side-Chain Protecting Group |
| Aspartic Acid, Glutamic Acid | Carboxylic Acid | tert-Butyl (tBu) |
| Lysine, Ornithine | Amine | tert-Butoxycarbonyl (Boc) |
| Serine, Threonine, Tyrosine | Hydroxyl | tert-Butyl (tBu) |
| Cysteine | Thiol | Trityl (Trt), Acetamidomethyl (Acm) |
| Histidine | Imidazole | Trityl (Trt) |
| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Tryptophan | Indole | tert-Butoxycarbonyl (Boc) |
| Asparagine, Glutamine | Amide | Trityl (Trt) |
This orthogonal approach allows for the final, global deprotection of all side chains simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6]
Final Cleavage and Global Deprotection
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove all the side-chain protecting groups. This is achieved by treating the peptide-resin with a strong acid "cocktail."[6] The most common cleavage reagent is trifluoroacetic acid (TFA).[6]
The cleavage cocktail often includes "scavengers" to trap the reactive cationic species generated during the deprotection of the side chains, particularly from t-butyl and trityl groups.[9] Common scavengers include:
-
Triisopropylsilane (TIS): To reduce carbocations.[9]
-
Water: To hydrolyze t-butyl cations.
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): To protect tryptophan and scavenge trityl cations.
A typical cleavage cocktail might be 95% TFA, 2.5% TIS, and 2.5% water. The peptide is then precipitated from the cleavage mixture using cold diethyl ether, washed, and dried.
Conclusion: The Enduring Legacy of Fmoc Chemistry
The Fmoc protection strategy has revolutionized solid-phase peptide synthesis, making it a more accessible, efficient, and reliable technology. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and compatibility with automation have solidified its place as the gold standard in both academic research and industrial-scale peptide manufacturing.[1][3] A thorough understanding of the principles and practices outlined in this guide empowers scientists to troubleshoot and optimize their syntheses, ultimately leading to the successful creation of high-quality peptides for a vast array of applications, from basic biological research to the development of novel therapeutics.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Why Fmoc-Protected Amino Acids Domin
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.
- Introduction To The FMOC Approach: solid phase peptide syntheses. (2025). YouTube.
- Advances in Fmoc solid‐phase peptide synthesis. (2011). PMC - NIH.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to Fmoc-D-Pen(Acm)-OH: A Strategic Building Block for Advanced Peptide Therapeutics
This guide provides an in-depth technical overview of N-α-Fmoc-S-acetamidomethyl-D-penicillamine, commonly referred to as Fmoc-D-Pen(Acm)-OH. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex peptides. We will explore the molecule's core attributes, the strategic rationale behind its design, its application in Solid-Phase Peptide Synthesis (SPPS), and detailed protocols for its use, grounding all claims in established scientific principles and literature.
Core Concepts: Deconstructing this compound
This compound is a highly specialized, non-proteinogenic amino acid derivative engineered for the precise construction of sophisticated peptide structures.[1] Its primary utility is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for producing synthetic peptides for research and pharmaceutical applications.[2][3][4]
The power of this building block lies in the synergistic function of its three key components: the D-penicillamine core, the N-α-Fmoc protecting group, and the S-Acm protecting group.
Identification and Physicochemical Properties
A clear identification of the reagent is paramount for experimental reproducibility and regulatory compliance.
| Property | Value | Source(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-D-penicillamine | [1][5] |
| Synonyms | This compound | [5][6] |
| CAS Number | 201531-76-2 | [1][5][6][7] |
| Molecular Formula | C₂₃H₂₆N₂O₅S | [6] |
| Molecular Weight | 442.53 g/mol | [6][7] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMF, NMP, DCM | Generic |
The Principle of Orthogonal Protection
The design of this compound is a masterclass in the principle of orthogonal protection, a strategy that allows for the selective removal of one class of protecting groups in the presence of others by using specific, non-interfering chemical conditions.[8][9] This control is fundamental to synthesizing complex peptides, especially those requiring multiple, precisely formed disulfide bridges.
-
N-α-Fmoc Group (Base-Labile): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino function. It is stable under acidic conditions but is readily cleaved by a short treatment with a secondary amine, typically a solution of 20% piperidine in DMF, during each cycle of peptide chain elongation.[9][10][11]
-
S-Acm Group (Oxidatively-Labile): The acetamidomethyl (Acm) group protects the thiol (-SH) side chain of the D-penicillamine residue. Crucially, the Acm group is stable to the basic conditions used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for final cleavage of the peptide from the resin and removal of most other side-chain protecting groups (e.g., tBu, Boc, Trt).[1][12] Its removal requires specific oxidative conditions, most commonly involving iodine or mercury(II) acetate.[12][13]
-
Acid-Labile Groups (e.g., Boc, tBu, Trt): These groups are used to protect other amino acid side chains in the peptide. They are removed concomitantly with the peptide's cleavage from the resin using a strong acid cocktail, typically 95% TFA.[13]
The diagram below illustrates this orthogonality, which enables the synthesis of a fully assembled, side-chain-protected peptide where only the Acm-protected thiol remains masked, ready for selective deprotection and cyclization.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
The Unique Role of the D-Penicillamine Moiety
Penicillamine (Pen), or β,β-dimethylcysteine, is an unnatural amino acid whose incorporation into a peptide sequence imparts significant and desirable structural and functional properties.[1]
-
Conformational Constraint: The gem-dimethyl groups on the β-carbon introduce substantial steric hindrance.[1] This bulkiness restricts the rotational freedom of the peptide backbone in the vicinity of the Pen residue, promoting the formation of defined secondary structures such as β-turns.[1] This is a powerful tool for medicinal chemists to lock a peptide into its bioactive conformation.
-
Enhanced Proteolytic Stability: The unnatural D-configuration and the steric shield provided by the dimethyl groups make peptide bonds involving D-Penicillamine highly resistant to cleavage by endogenous proteases. This directly translates to a longer in-vivo half-life, a critical attribute for therapeutic peptides.[1]
-
Disulfide Bond Modulation: While Penicillamine forms disulfide bonds, the steric hindrance influences both the kinetics and thermodynamics of their formation. Research has shown that under conditions allowing for disulfide shuffling (thermodynamic control), the formation of mixed Cys-Pen disulfide bridges is often favored over homo-dimeric Cys-Cys or Pen-Pen bonds.[14] This property can be exploited to direct the oxidative folding of peptides with multiple cysteine/penicillamine residues.[14]
Application in Drug Discovery and Peptide Synthesis
The unique combination of features makes this compound an invaluable building block in the development of peptide-based therapeutics, particularly for creating cyclic peptides with enhanced stability and activity.[5]
Workflow: Incorporation via Fmoc-SPPS
The incorporation of this compound into a growing peptide chain on a solid support follows the standard rhythm of Fmoc-SPPS.[10] The process involves two main stages: N-α-Fmoc deprotection of the resin-bound peptide and coupling of the incoming activated amino acid.
Caption: Standard Fmoc-SPPS cycle for coupling this compound.
Strategic Deprotection and On-Resin Cyclization
A key application of this compound is in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. The stability of the Acm group allows the full linear peptide to be assembled and purified, if necessary, before the final cyclization step.[12]
The process involves the selective removal of the Acm group, exposing a free thiol, which can then react with another deprotected thiol or an electrophilic group on the same peptide to form the cyclic structure.
Caption: On-resin Acm/Trt deprotection and disulfide bridge formation.
Case Study: Enhancing α-Conotoxin Potency
The strategic value of Penicillamine substitution is powerfully demonstrated in neuropharmacology research. α-Conotoxins are venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs) and are valuable leads for non-opioid analgesics. Studies have shown that replacing specific cysteine residues with penicillamine can dramatically enhance the potency and stability of these toxins.[1] For instance, one engineered analog showed a 9000-fold increase in potency for the human α9α10 nAChR subtype and was effective in reversing neuropathic pain in animal models, highlighting the critical role of Penicillamine in modern peptide drug design.[1]
Field-Proven Experimental Protocols
The following protocols are provided as a guide. Researchers should optimize conditions based on their specific peptide sequence, resin, and available equipment.
Protocol: Manual Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase resin (e.g., Rink Amide).
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
HBTU (0.49 mmol, 4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 3 minutes.
-
Drain and repeat the piperidine treatment for 7-10 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound and HBTU in a minimal volume of DMF.
-
Add DIPEA to the solution. The solution may change color. Allow to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
If the test is positive, extend the coupling time or consider a double coupling.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
-
Protocol: Iodine-Mediated Acm Deprotection & Disulfide Formation
This protocol describes the simultaneous deprotection of two Acm groups and their oxidation to form a disulfide bridge in solution post-cleavage.
Materials:
-
Lyophilized, purified peptide containing one or more Pen(Acm) or Cys(Acm) residues.
-
Iodine (I₂)
-
Methanol (MeOH), Acetic Acid (AcOH), Water
Procedure:
-
Peptide Dissolution: Dissolve the Acm-protected peptide in an aqueous acetic acid solution (e.g., 50-80% AcOH) at a concentration of approximately 1 mg/mL to prevent intermolecular reactions.
-
Iodine Addition: Prepare a stock solution of iodine in methanol. Add the iodine solution dropwise to the stirring peptide solution until a faint, persistent yellow-brown color appears, indicating a slight excess of iodine.
-
Reaction: Stir the reaction at room temperature for 60-90 minutes. Monitor the reaction progress by HPLC-MS, looking for the mass shift corresponding to the loss of two Acm groups (-142 Da) and the formation of the disulfide (-2 Da).
-
Quenching: Quench the excess iodine by adding a few drops of aqueous ascorbic acid or sodium thiosulfate solution until the color disappears.
-
Purification: Purify the cyclized peptide from reaction byproducts and remaining linear material using reverse-phase HPLC.
CAUTION: While the use of Acm/iodine avoids the high toxicity of mercury(II) acetate, iodine is corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[13]
Conclusion
This compound is more than a mere building block; it is a strategic tool for molecular engineering. Its meticulously designed orthogonal protection scheme, combined with the profound conformational and stability-enhancing effects of the D-penicillamine core, provides peptide chemists with a reliable method to construct complex, constrained, and proteolytically resistant therapeutic candidates. A thorough understanding of the causality behind its design—the base-lability of Fmoc, the oxidative-lability of Acm, and the steric influence of the gem-dimethyl group—is essential for leveraging its full potential in the rational design of next-generation peptide drugs.
References
-
Fmoc-D-Pen(Trt)-OH [201532-01-6]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. (n.d.). Advent Chembio. Retrieved from [Link]
- Methods for synthesizing α4β7 peptide antagonists. (2017). Google Patents.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 724-738. Retrieved from [Link]
-
Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2018). Request PDF. Retrieved from [Link]
-
Al-Warhi, T., et al. (2012). Fmoc Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Retrieved from [Link]
-
Retracted: Glutathione, Cysteine, and D-Penicillamine Role in Exchange of Silver Metal from the Albumin Metal Complex. (2024). PMC - NIH. Retrieved from [Link]
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. (2021). MDPI. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synbio Technologies. Retrieved from [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2018). MDPI. Retrieved from [Link]
-
Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. echemi.com [echemi.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. bachem.com [bachem.com]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Fmoc-D-Pen(Acm)-OH: A Keystone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fmoc-D-Pen(Acm)-OH in Peptide Therapeutics
This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). It is a protected, non-proteinogenic amino acid derivative that offers unique structural and functional advantages in the design of sophisticated peptide-based therapeutics. The incorporation of D-penicillamine, a β,β-dimethylated analog of cysteine, introduces significant steric hindrance. This structural feature is strategically employed to conformationally constrain peptide backbones, often promoting the formation of stable secondary structures like β-turns. The resulting peptides exhibit enhanced resistance to enzymatic degradation and, in many cases, improved biological activity and receptor selectivity.
This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed, field-proven protocol for its application in SPPS, and an exploration of the causality behind key experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in peptide synthesis. The following table summarizes its key characteristics:
| Property | Value | Source(s) |
| Molecular Weight | 442.53 g/mol | [1][2] |
| Molecular Formula | C₂₃H₂₆N₂O₅S | [1] |
| CAS Number | 201531-76-2 | |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in organic solvents like DMF and DCM | [3] |
| Storage | 4°C, stored under nitrogen | [1] |
The Rationale Behind the Protecting Groups: Fmoc and Acm
The utility of this compound in SPPS is intrinsically linked to its orthogonal protecting group strategy. This strategy allows for the selective removal of protecting groups at different stages of the synthesis, enabling precise control over the peptide assembly and modification.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino functionality of the penicillamine. Its key advantage is its facile removal under mild basic conditions, typically with a solution of piperidine in DMF, without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.
-
The Acm (Acetamidomethyl) Group: The Acm group provides robust protection for the thiol side-chain of penicillamine. It is stable to the repetitive piperidine treatments required for Fmoc deprotection and to the final trifluoroacetic acid (TFA) cleavage from the solid support.[4][5] This orthogonality is crucial for the regioselective formation of disulfide bonds. The Acm group can be selectively removed post-synthesis, or even on-resin, using specific reagents like iodine, allowing for the controlled formation of a disulfide bridge at a desired location within the peptide.[4][5]
Experimental Protocol: Incorporation of this compound via SPPS
This section outlines a detailed, step-by-step methodology for the incorporation of this compound into a growing peptide chain using manual or automated solid-phase peptide synthesis.
Materials and Reagents:
-
This compound
-
SPPS resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or sym-collidine
-
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether, cold
Step-by-Step Methodology:
1. Resin Preparation and Swelling:
-
Action: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes. For 2-chlorotrityl chloride resin, swell in DCM.
-
Causality: Swelling the resin ensures that the reactive sites are accessible for the subsequent coupling reactions.
2. Fmoc Deprotection:
-
Action: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Causality: This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
3. Washing:
-
Action: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Causality: Incomplete removal of piperidine can neutralize the activated amino acid in the subsequent coupling step, leading to incomplete coupling.
4. Amino Acid Activation and Coupling:
-
Action: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF. Add DIPEA or sym-collidine (6-10 equivalents) to the solution to activate the amino acid. Immediately add the activated amino acid solution to the resin.
-
Causality: Penicillamine is a sterically hindered amino acid, which can make coupling challenging. The use of potent activating reagents like HBTU or HATU is recommended to ensure efficient and complete coupling.[6][7] The base (DIPEA or collidine) facilitates the formation of the active ester intermediate.
5. Coupling Reaction:
-
Action: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Causality: The extended coupling time helps to overcome the steric hindrance of the penicillamine derivative and drive the reaction to completion.
6. Washing:
-
Action: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Causality: Proper washing is critical to prevent the carryover of unreacted reagents that could interfere with subsequent synthesis steps.
7. Repeat Cycle:
-
Action: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
8. Final Fmoc Deprotection:
-
Action: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
9. Cleavage and Global Deprotection:
-
Action: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours at room temperature.
-
Causality: TFA cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent reactive carbocations from modifying sensitive residues like tryptophan. The Acm group on the penicillamine side-chain remains intact during this step.
10. Peptide Precipitation and Purification:
-
Action: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. Purify the Acm-protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for this compound Incorporation in SPPS
Caption: Standard workflow for the incorporation of this compound in SPPS.
Selective Deprotection of the Acm Group and Disulfide Bond Formation
A key advantage of using this compound is the ability to selectively deprotect the thiol side-chain after the peptide has been assembled and purified. This allows for the precise and controlled formation of disulfide bridges.
Protocol for Acm Deprotection and Disulfide Bridge Formation:
-
Action: Dissolve the purified Acm-protected peptide in a suitable solvent mixture (e.g., aqueous acetic acid or acetonitrile/water). Add a solution of iodine (typically 10-15 equivalents) to the peptide solution and stir at room temperature for 1-2 hours.
-
Causality: Iodine mediates the oxidative cleavage of the Acm group and the simultaneous formation of a disulfide bond between two deprotected thiol groups.[1][5][8]
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Purification: Purify the final cyclized peptide by RP-HPLC.
Orthogonal Protection Strategy for Multiple Disulfide Bonds
Caption: An orthogonal strategy for forming two regioselective disulfide bonds.
Case Study: The Role of Penicillamine in Conotoxin Analogs
Conotoxins are a class of neurotoxic peptides derived from the venom of cone snails. They are characterized by a high density of disulfide bonds, which are crucial for their structure and function. The chemical synthesis of conotoxins with multiple disulfide bridges is a significant challenge due to the potential for misfolding and the formation of incorrect disulfide isomers.
The strategic replacement of cysteine residues with penicillamine has emerged as a powerful tool in the development of potent and stable conotoxin analogs. For instance, in the synthesis of analogs of α-conotoxin RgIA, the selective substitution of cysteine with penicillamine resulted in a peptide with a staggering 9000-fold increase in potency on the human α9α10 nicotinic acetylcholine receptor.[1] This enhanced activity is attributed to the conformational constraints imposed by the bulky dimethyl groups of penicillamine, which stabilize the bioactive conformation of the peptide. Furthermore, the resulting Cys-Pen disulfide bonds have been shown to be more resistant to reduction and disulfide shuffling, leading to improved in vitro stability.[9]
Conclusion
This compound is an indispensable tool for the modern peptide chemist. Its unique structural features and the orthogonality of its protecting groups provide a robust and versatile platform for the synthesis of complex, conformationally constrained, and enzymatically stable peptides. A thorough understanding of its properties and the rationale behind the associated synthetic methodologies, as outlined in this guide, is essential for its successful application in the discovery and development of next-generation peptide therapeutics.
References
- BenchChem. (2025). Application Notes: Strategic Use of Fmoc-Cys(Acm)-OH for the Synthesis of Peptides with Multiple Disulfide Bridges.
- ECHEMI. (n.d.). Buy Fmoc-Pen(Acm)-OH Industrial Grade from CAS Aldone(Dalian).
- Halai, R., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS Chemical Neuroscience, 12(15), 2859-2868.
- BenchChem. (2025). Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis.
- MerckMillipore. (2011). Novabiochem® Letters: 4/11.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- MedChemExpress. (n.d.). Fmoc-Pen(Acm)-OH.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Zheng, Y., et al. (2018). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 16(10), 381.
- Mosberg, H. I., et al. (1987). Synthesis of deuterium labelled penicillamine and its use for the assignment of the 1H NMR spectra of two cyclic enkephalidin analogs. International Journal of Peptide and Protein Research, 30(4), 535-541.
- ResearchGate. (2019). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides.
- Chem-Impex International. (n.d.). Fmoc-S-trityl-L-penicillamine.
- Google Patents. (2020). CN111909067B - Organic total synthesis method of D-penicillamine.
- Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH.
- Journal of the Chemical Society, Perkin Transactions 1. (1995). Synthesis of penicillamine- and cysteine-containing nucleoamino acids as potential antivirals and aminopeptidase B inhibitors. (21), 2687-2692.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ResearchGate. (2013). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- Bachem. (2021, October 11). Cysteine Derivatives.
- BenchChem. (2025). Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide.
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Fmoc-D-Pen(Acm)-OH in DMF for Peptide Synthesis
Abstract
This technical guide provides a comprehensive analysis of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-D-penicillamine(S-acetamidomethyl)-OH (Fmoc-D-Pen(Acm)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its successful application in solid-phase peptide synthesis (SPPS). While precise quantitative solubility data is not extensively published, this guide synthesizes available information, outlines key factors influencing solubility, and provides detailed protocols for both the empirical determination of solubility and the practical preparation of solutions for routine and challenging syntheses. This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry.
Introduction: The Significance of this compound in Peptide Therapeutics
This compound is a sterically hindered amino acid derivative that plays a pivotal role in the design of peptidomimetics and peptide-based therapeutics. The penicillamine (Pen) residue, with its gem-dimethyl groups on the β-carbon, introduces significant conformational constraints into a peptide sequence. This structural feature is invaluable for promoting the formation of specific secondary structures, such as β-turns, and for enhancing the metabolic stability of the resulting peptide by providing resistance to enzymatic degradation.[1]
The orthogonal protection scheme, featuring the base-labile Fmoc group on the α-amino function and the stable Acm group on the thiol side chain, allows for its seamless integration into standard Fmoc-based SPPS protocols.[1] The Acm group provides robust protection for the cysteine-derived thiol, preventing unwanted side reactions during peptide chain elongation, and can be selectively removed for subsequent disulfide bond formation.
Given its crucial role, understanding and optimizing the solubility of this compound in DMF, the most common solvent in SPPS, is paramount for achieving high coupling efficiencies and minimizing the formation of deletion sequences and other impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application.
| Property | Value | Source |
| CAS Number | 201531-76-2 | [1] |
| Molecular Formula | C₂₃H₂₆N₂O₅S | [1] |
| Molecular Weight | 442.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (Typical) | ≥98% (HPLC) | [2] |
| Qualitative Solubility | Soluble in DMF, DMSO, and DCM | [1][3] |
Solubility of this compound in DMF: A Detailed Analysis
While many suppliers qualitatively state that this compound is soluble in DMF, precise quantitative data is scarce in publicly available literature. However, based on standard laboratory practices and data from structurally similar compounds, we can establish a practical understanding of its solubility.
Establishing a Baseline Solubility
A common practice for the quality control of Fmoc-amino acids is the measurement of optical rotation, which is typically performed at a concentration of c=1 in DMF. This notation signifies that 1 gram of the compound is dissolved in 100 mL of DMF, which translates to a concentration of 10 mg/mL.[4] This provides a reliable baseline, indicating that solutions of at least 10 mg/mL (approximately 22.6 mM) can be readily prepared under standard laboratory conditions.
Factors Influencing Solubility
The dissolution of this compound in DMF is a complex process influenced by several interrelated factors:
-
Temperature: Solubility of solids in liquids generally increases with temperature. Gentle warming can be employed to facilitate the dissolution of higher concentrations of this compound. However, prolonged exposure to elevated temperatures should be avoided to minimize potential degradation.
-
Solvent Quality: The purity of DMF is critical. DMF can degrade over time to form dimethylamine and formic acid.[1][5] Dimethylamine, being a secondary amine, can cause premature deprotection of the Fmoc group, leading to the formation of impurities. Therefore, the use of high-purity, amine-free DMF is strongly recommended for preparing solutions of Fmoc-amino acids.[6]
-
Concentration and Aggregation: At higher concentrations, Fmoc-amino acids, particularly those with bulky and hydrophobic protecting groups, can exhibit a tendency to aggregate. This self-association is driven by non-covalent interactions, such as π-π stacking of the fluorenyl groups, which can lead to the formation of gels or precipitates, reducing the effective concentration of the dissolved amino acid available for coupling.
-
Presence of Other Reagents: The solubility of this compound can be influenced by the presence of other components in the coupling cocktail, such as activators (e.g., HBTU, HATU) and bases (e.g., DIPEA).
Alternative Solvents and Co-solvents
While DMF is the workhorse of SPPS, other solvents can be considered, especially when solubility issues arise:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and often a better solvating agent for protected amino acids than DMF.[1][7] However, some studies suggest that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[1]
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for many Fmoc-amino acids and can be used as a co-solvent with DMF to enhance the solubility of particularly difficult-to-dissolve derivatives.[5]
Experimental Protocols
Protocol for the Empirical Determination of Solubility
For applications requiring precise knowledge of the saturation point, the following gravimetric method can be employed.
Materials and Equipment:
-
This compound
-
High-purity, anhydrous DMF
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Thermostatic shaker or constant temperature bath
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE membrane)
-
Volumetric flasks
-
Pipettes
-
Vacuum oven or rotary evaporator
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of DMF (e.g., 5 mL) in a glass vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle by letting the vial stand at the controlled temperature for several hours.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent crystallization.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed, dry volumetric flask.
-
-
Gravimetric Analysis:
-
Carefully evaporate the DMF from the volumetric flask using a vacuum oven at a moderate temperature or a rotary evaporator.
-
Once all the solvent has been removed, allow the flask to cool to room temperature in a desiccator.
-
Weigh the flask on an analytical balance. The mass of the dissolved this compound is the difference between the final and initial weights of the flask.
-
-
Calculation of Solubility:
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)
-
Solubility (M) = (Mass of dissolved solid (g) / Molecular Weight ( g/mol )) / Volume of supernatant collected (L)
-
Caption: Workflow for the empirical determination of solubility.
Standard Protocol for Preparing a 0.5 M Stock Solution of this compound in DMF
For routine SPPS, a stock solution of the incoming amino acid is typically prepared. The following protocol describes the preparation of a 0.5 M solution.
Materials:
-
This compound (MW: 442.53 g/mol )
-
High-purity, amine-free DMF
-
Volumetric flask
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculation: To prepare 10 mL of a 0.5 M solution, you will need: 0.5 mol/L * 0.010 L * 442.53 g/mol = 2.21 g of this compound.
-
Dissolution:
-
Accurately weigh 2.21 g of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of DMF to the flask.
-
Cap the flask and vortex thoroughly for 1-2 minutes.
-
-
Troubleshooting Insolubility:
-
If the solid does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minute intervals. Avoid excessive heating of the solution.
-
Gentle warming of the solution (e.g., to 30-40 °C) can also be applied, but do not overheat.
-
-
Final Preparation:
-
Once the solid is completely dissolved, allow the solution to return to room temperature.
-
Carefully add DMF to the 10 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
The solution is now ready for use in your peptide synthesizer.
-
Caption: Decision workflow for preparing a stock solution.
Conclusion and Best Practices
The successful incorporation of this compound into peptide sequences is critically dependent on achieving complete solubilization in DMF. While a definitive saturation point is not widely published, a baseline solubility of at least 10 mg/mL is a practical starting point. For the preparation of more concentrated solutions, as is common in automated SPPS, a systematic approach to dissolution, including the use of high-purity DMF and, if necessary, sonication or gentle warming, is recommended. In cases of persistent solubility challenges, the use of NMP or a DMF/DMSO co-solvent system should be considered. By following the protocols and understanding the factors outlined in this guide, researchers can ensure the efficient and reliable use of this valuable amino acid derivative in their peptide synthesis endeavors.
References
- Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
- Merlino, N., et al. (2019). Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6. Molecules, 24(18), 3337.
-
ResearchGate. Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. [Link]
Sources
Fmoc-D-Pen(Acm)-OH: A Technical Guide to its Mechanism and Application in Advanced Peptide Synthesis
Introduction
For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the synthesis of structurally complex and biologically stable peptides is a paramount objective. The introduction of conformational constraints and resistance to enzymatic degradation are key strategies in transforming native peptides into viable therapeutic candidates. Fmoc-D-Pen(Acm)-OH, a pseudoisostere of cysteine, has emerged as a critical building block in this endeavor. This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound, its application in solid-phase peptide synthesis (SPPS), and the strategic considerations for its use in the design of sophisticated peptide therapeutics.
The Molecular Architecture of this compound: A Tripartite System for Controlled Peptide Elongation
This compound is a meticulously designed amino acid derivative, comprising three key functional components that work in concert to enable its seamless integration into solid-phase peptide synthesis workflows.
-
The D-Penicillamine (Pen) Core: Penicillamine, or β,β-dimethylcysteine, is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its β-carbon. This gem-dimethyl substitution imparts significant steric hindrance, which serves to conformationally constrain the peptide backbone, favoring the formation of specific secondary structures such as β-turns. This pre-organization of the peptide structure can enhance binding affinity to biological targets and, crucially, provides a steric shield against enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide.
-
The Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: The N-terminal α-amino group is protected by the base-labile Fmoc group. This protecting group is stable under the acidic and neutral conditions typically employed for side-chain deprotection and cleavage from the resin but is readily removed by treatment with a mild base, most commonly piperidine. The orthogonal nature of the Fmoc group is a cornerstone of modern SPPS, allowing for the stepwise and controlled elongation of the peptide chain.
-
The Acetamidomethyl (Acm) Protecting Group: The thiol group of the D-penicillamine side chain is protected by the Acm group. The Acm group is stable to the mildly basic conditions used for Fmoc removal and the strongly acidic conditions used for the final cleavage of the peptide from the resin. This orthogonality ensures that the reactive thiol group remains protected throughout the synthesis, preventing premature and undesired disulfide bond formation. The selective removal of the Acm group is typically achieved post-synthesis and cleavage, allowing for controlled and regioselective disulfide bond formation.
Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)
The utility of this compound is most evident in the context of Fmoc-based SPPS. The synthesis cycle involves a series of well-defined steps, each with a specific chemical rationale.
The SPPS Cycle: A Step-by-Step Workflow
The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle. This process is typically carried out on an automated peptide synthesizer or manually.
Figure 1: The Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of this compound.
Experimental Protocol: Standard Fmoc-SPPS Cycle
-
Resin Swelling: The solid support (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[1] This step is often repeated to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction.
-
Coupling: The this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. Due to the steric hindrance of the gem-dimethyl group, a double coupling may be necessary to achieve high coupling efficiency.
-
Washing: The resin is washed with DMF to remove any unreacted amino acid and coupling reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
The Chemistry of Deprotection and Coupling
Fmoc Deprotection: The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by the piperidine base.
Figure 2: Mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-amino acid is activated by a coupling reagent to form a highly reactive species (e.g., an active ester) that readily reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.
Post-Synthesis Modifications: The Path to Biologically Active Peptides
Following the completion of the peptide chain elongation, several critical steps are required to obtain the final, biologically active peptide.
Cleavage from the Resin and Side-Chain Deprotection
The peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The composition of the cleavage cocktail is critical and must be optimized based on the peptide sequence to minimize side reactions. A common cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). The Acm group on the D-penicillamine residue remains intact during this process.
Experimental Protocol: Cleavage with Reagent K
-
The peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.
-
Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) is added to the resin.
-
The mixture is gently agitated for 2-4 hours at room temperature.
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
The crude peptide is precipitated by the addition of cold diethyl ether, collected by centrifugation, and washed several times with cold ether to remove scavengers and residual cleavage reagents.
Acm Deprotection and Disulfide Bond Formation: A One-Pot Approach
The removal of the Acm group and the subsequent formation of the disulfide bond can be achieved in a single step using an oxidizing agent, most commonly iodine. This reaction is typically performed in a dilute solution to favor intramolecular cyclization over intermolecular dimerization.[2][3]
Figure 3: Proposed mechanism of iodine-mediated Acm deprotection and disulfide bond formation.
Experimental Protocol: One-Pot Acm Deprotection and Cyclization
-
The crude, Acm-protected peptide is dissolved in a mixture of acetic acid and water (e.g., 80:20 v/v) at a low concentration (0.1-1 mg/mL) to promote intramolecular cyclization.
-
A solution of iodine in methanol or acetic acid (e.g., 0.1 M) is added dropwise with vigorous stirring until a persistent yellow color is observed.[2]
-
The reaction is monitored by HPLC to confirm the consumption of the starting material and the formation of the cyclized product. The reaction is typically complete within 1-2 hours.
-
The excess iodine is quenched by the addition of a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by preparative HPLC.
| Parameter | Condition | Rationale |
| Solvent | Acetic acid/water or Methanol/water | Promotes solubility of the peptide and facilitates the reaction. |
| Peptide Concentration | 0.1 - 1 mg/mL | High dilution favors intramolecular cyclization over intermolecular reactions. |
| Iodine Equivalents | Added until a persistent yellow color is observed | Ensures complete oxidation of the thiol groups. |
| Reaction Time | 1 - 2 hours (monitored by HPLC) | Allows for complete reaction while minimizing potential side reactions. |
| Quenching Agent | Ascorbic acid or Sodium thiosulfate | Safely removes excess iodine to prevent over-oxidation or iodination of sensitive residues. |
| Table 1: Typical Conditions for Iodine-Mediated Acm Deprotection and Cyclization. |
The Impact of D-Penicillamine on Disulfide Bond Thermodynamics and Peptide Structure
The incorporation of D-penicillamine into a peptide sequence has a profound impact on the thermodynamics of disulfide bond formation. The steric bulk of the gem-dimethyl group on the β-carbon of penicillamine disfavors the formation of Pen-Pen homodimers. Consequently, when a peptide contains both cysteine and penicillamine residues, the formation of a heterodimeric Cys-Pen disulfide bond is thermodynamically favored.[4][5][6] This inherent preference can be exploited to direct the regioselective formation of disulfide bridges in peptides with multiple cysteine/penicillamine residues, simplifying complex folding pathways.
Purification and Characterization of Peptides Containing D-Penicillamine
The final step in obtaining a high-quality peptide is purification and characterization.
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for the purification of synthetic peptides.[5] The choice of column (typically C18), mobile phases (usually water and acetonitrile with an ion-pairing agent like TFA), and gradient are critical for achieving optimal separation.
Experimental Protocol: Preparative RP-HPLC Purification
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Column Equilibration: The preparative C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% mobile phase A: 0.1% TFA in water, 5% mobile phase B: 0.1% TFA in acetonitrile).
-
Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing mobile phase B concentration. The gradient slope is optimized to achieve the best separation of the target peptide from impurities.
-
Fraction Collection: Fractions are collected and analyzed by analytical HPLC to identify those containing the pure peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.
Characterization by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques to determine the molecular weight of the peptide, which should match the calculated theoretical mass.
| Technique | Information Provided |
| Analytical RP-HPLC | Purity of the final peptide |
| Mass Spectrometry (ESI or MALDI) | Confirmation of the molecular weight of the final peptide |
| Table 2: Standard Characterization Methods for Synthetic Peptides. |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its unique structural features, combined with the principles of orthogonal protection, enable the synthesis of conformationally constrained and enzymatically stable peptides with enhanced therapeutic potential. A thorough understanding of its mechanism of action, from the intricacies of the SPPS cycle to the nuances of post-synthetic modifications, is essential for its successful application. This guide provides a foundational framework for researchers and drug development professionals to harness the full potential of this compound in the creation of next-generation peptide-based therapeutics.
References
- Nowick, J. S. (2020).
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Kamber, B., & Rittel, W. (1978). A new, easily removable protecting group for the thiol function of cysteine. Helvetica Chimica Acta, 61(7), 2509-2512.
-
Aapptec. (n.d.). Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Available from: [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Zhang, W., & Tam, J. P. (2022). Chemo-Selective Cys-Pen Disulfide for Proximity-Induced Cysteine Cross-Linking. Journal of the American Chemical Society, 144(9), 4053-4061.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Zheng, J. S., Chang, H. N., & Liu, L. (2015). Orthogonal cysteine–penicillamine disulfide pairing for directing the oxidative folding of peptides. Journal of the American Chemical Society, 137(49), 15462-15465.
- Mant, C. T., & Hodges, R. S. (2007). HPLC of peptides and proteins: principles and practice. CRC press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). A practical guide to the synthesis of conotoxins.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols (Vol. 35). Springer Science & Business Media.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Akaji, K., Fujii, N., Yajima, H., & Kiso, Y. (1985). Studies on peptides. CXXX. A new procedure for the removal of the S-acetamidomethyl (Acm) group with silver trifluoroacetate. Chemical and Pharmaceutical Bulletin, 33(1), 173-182.
Sources
- 1. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]
- 2. peptide.com [peptide.com]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. Chemo-Selective Cys-Pen Disulfide for Proximity-Induced Cysteine Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Applications of D-Penicillamine Containing Peptides
Abstract
D-penicillamine (DPA), a chiral amino acid derivative of penicillin, has carved a unique niche in pharmacology and peptide chemistry. Characterized by a distinctive thiol group and gem-dimethyl substitution on its β-carbon, DPA exhibits a versatile range of biological activities, primarily centered on metal chelation, disulfide exchange, and immunomodulation. This technical guide provides an in-depth exploration of the applications of D-penicillamine and its peptide derivatives, designed for researchers, chemists, and drug development professionals. We will dissect the core mechanisms of action, delve into its established therapeutic roles in Wilson's disease, cystinuria, and rheumatoid arthritis, and explore its emerging potential in oncology and the rational design of conformationally constrained peptide therapeutics. This document synthesizes field-proven insights with rigorous scientific principles, offering detailed experimental protocols and analytical methodologies to support further research and development in this compelling area of medicinal chemistry.
The Unique Chemistry of D-Penicillamine: The Foundation of its Versatility
D-penicillamine, chemically (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, is a degradation product of penicillin.[1] Only the D-enantiomer is used clinically, as the L-isomer is associated with higher toxicity.[2] Its therapeutic efficacy stems from two key structural features:
-
The Thiol (-SH) Group: This nucleophilic group is the primary driver of DPA's chelating and disulfide-disrupting activities. It readily forms stable complexes with divalent metal ions like copper (Cu²⁺), mercury (Hg²⁺), zinc (Zn²⁺), and lead (Pb²⁺).[1]
-
Gem-Dimethyl Group: The two methyl groups on the β-carbon create significant steric hindrance. This feature is crucial in peptide chemistry, as it restricts the conformational freedom around the peptide backbone, a property that can be exploited to enhance the stability and receptor selectivity of peptide drugs.[3]
These features allow DPA to function through distinct, yet sometimes overlapping, mechanisms of action that underpin its diverse therapeutic applications.
Core Mechanisms of Action
Metal Chelation: The Cornerstone of Wilson's Disease Therapy
The primary and most well-understood mechanism of DPA is its function as a chelating agent.[4] This is most prominently utilized in the treatment of Wilson's disease, a genetic disorder characterized by the pathological accumulation of copper in the liver, brain, and other tissues.[4][5]
DPA chelates excess copper, forming a stable, water-soluble DPA-copper complex that is subsequently eliminated through renal excretion.[6] The process is believed to involve the reduction of Cu(II) to Cu(I), which alters the metal's preferred geometry and weakens its binding to endogenous proteins, facilitating its capture by DPA.[1] This active removal of copper helps to restore normal physiological levels, thereby improving liver function and alleviating the severe neurological symptoms associated with the disease.[4]
Workflow for Wilson's Disease Management with D-Penicillamine
Caption: A typical clinical workflow for diagnosing and treating Wilson's disease using D-penicillamine.
Thiol-Disulfide Exchange: A Chemical Solution for Cystinuria
In cystinuria, a hereditary metabolic disorder, the excessive excretion of cystine leads to the formation of insoluble crystals and kidney stones.[2] D-penicillamine therapy relies on a direct chemical reaction known as thiol-disulfide exchange.[5]
The thiol group of DPA attacks the disulfide bond of the highly insoluble cystine molecule. This reaction cleaves the cystine and forms a mixed disulfide, penicillamine-cysteine. This new compound is approximately 50 times more soluble in urine than cystine, effectively preventing the formation of new stones and potentially dissolving existing ones.[2]
Diagram of Thiol-Disulfide Exchange in Cystinuria
Caption: D-penicillamine cleaves insoluble cystine to form a highly soluble mixed disulfide.
Immunomodulation and Anti-Inflammatory Effects in Rheumatoid Arthritis
The mechanism of DPA in rheumatoid arthritis (RA) is less defined but is considered multifactorial, classifying it as a disease-modifying antirheumatic drug (DMARD).[5][7] Its use for RA has declined with the advent of more targeted biologics, but understanding its action provides valuable insights.[5][7] Proposed mechanisms include:
-
T-Lymphocyte Modulation: DPA has been shown to reduce the numbers of circulating T-lymphocytes.[5]
-
Macrophage Inhibition: It can suppress macrophage function and has a pronounced effect on macrophage-dependent mixed leukocyte responses.[5][8]
-
Cytokine Reduction: The therapy leads to a decrease in interleukin-1 (IL-1), a key pro-inflammatory cytokine.[5]
-
Inhibition of Collagen Cross-linking: DPA may interfere with the formation of collagen cross-links, potentially by inhibiting copper-dependent enzymes like lysyl oxidase or by directly binding to collagen precursors.[1]
These actions collectively contribute to a reduction in joint inflammation, pain, and swelling.[4]
Therapeutic Applications: From Established Treatments to Emerging Frontiers
Wilson's Disease
D-penicillamine was the first effective oral therapy for Wilson's disease, approved for medical use in the United States in 1970, and it remains a primary treatment option.[1][5]
-
Efficacy: It effectively promotes the urinary excretion of copper, leading to a negative copper balance.[6]
-
Dosage & Administration: For adults, the maintenance dose is typically 750 to 1000 mg/day, while for children, it is 20 mg/kg/day.[9][10] To maximize absorption, it should be taken on an empty stomach, as food can reduce its bioavailability by up to 50%.[9][10]
-
Causality of Adverse Effects: A significant concern is the potential for initial neurological worsening in about 31-50% of patients.[6][11] This is hypothesized to result from a rapid mobilization of copper from the liver into the bloodstream, which can cross the blood-brain barrier before it is chelated and excreted. Other serious side effects can include nephrotoxicity and myelosuppression.[11]
Cystinuria
DPA is a second-line therapy for cystinuria when conservative measures like hydration and urinary alkalinization fail.[12]
-
Efficacy: It is highly effective in reducing urinary cystine concentrations and preventing stone formation.[2]
-
Dosage: Doses of 1-2 g/day in adults can effectively lower urinary cystine levels.[2] Low-dose regimens (e.g., 750 mg at night) have also been explored to minimize side effects.[13]
-
Limitations: The high prevalence of adverse reactions (approaching 50%) limits its routine use.[2] Long-term therapy can also lead to a deficiency in vitamin B-6 (pyridoxine), necessitating supplementation.[2]
Rheumatoid Arthritis
While its use has diminished, DPA is still indicated for severe, active RA that has not responded to conventional therapies.[5]
-
Efficacy: Clinical trials have demonstrated that DPA provides a statistically significant benefit in reducing disease activity.[14] Its efficacy is comparable to other DMARDs, though it often comes with a higher incidence of side effects.[14]
-
Dosage: Studies suggest no clear advantage for doses exceeding 500 mg/day, with higher dosages primarily increasing toxicity.[7]
Emerging Applications in Oncology
Recent research has highlighted the potential of DPA in cancer therapy, leveraging its copper-chelating and pro-oxidant properties.
-
Anti-Angiogenesis: Copper is an essential cofactor for several growth factors involved in angiogenesis (the formation of new blood vessels), such as vascular endothelial growth factor (VEGF).[1] By chelating copper, DPA can inhibit these pathways, potentially starving tumors of their blood supply.[1]
-
Induction of Oxidative Stress: In the presence of biological concentrations of copper and iron, DPA can catalyze the generation of hydrogen peroxide (H₂O₂).[15][16] This induces significant oxidative stress, which can selectively kill cancer cells, as they often have higher levels of labile metal ions and are more vulnerable to oxidative damage than normal cells.[1][15] Studies have shown this approach enhances cancer cell responses to radiation and chemotherapy.[15] Lipophilic derivatives of DPA have also been shown to inhibit tumor growth in animal models.[17]
D-Penicillamine in Peptide Drug Design
The incorporation of DPA into peptide sequences is a powerful strategy in modern drug design to create potent, stable, and selective therapeutics.
-
Conformational Rigidity: Substituting cysteine (Cys) with DPA introduces steric hindrance from the gem-dimethyl groups, which restricts the peptide's conformational flexibility.[3] This can lock the peptide into a specific "bioactive" conformation, leading to enhanced binding affinity and selectivity for its target receptor.[3][18]
-
Enhanced Stability: Peptides containing DPA often show improved resistance to proteolytic degradation.[3] Furthermore, the Cys-Pen disulfide bond is more stable against reduction and reshuffling compared to a native Cys-Cys bond, which is a critical advantage for developing stable peptide drugs.[3][19]
-
Case Study: α-conotoxin Analogs: In the development of analogs of the analgesic peptide α-conotoxin RgIA, selective substitution of a cysteine residue with penicillamine, combined with other amino acid replacements, resulted in a peptide with a staggering 9000-fold increased potency and improved resistance to disulfide shuffling.[3] This highlights the transformative potential of DPA in optimizing peptide-based drug candidates.
Experimental Protocols & Methodologies
Protocol: Synthesis of D-Penicillamine Containing Peptides
This protocol outlines the general steps for incorporating D-penicillamine into a peptide sequence using manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-D-Pen(Trt)-OH (Trityl-protected D-penicillamine)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then again with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (or Fmoc-D-Pen(Trt)-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Causality: The trityl (Trt) protecting group on the DPA thiol is crucial to prevent side reactions, such as premature disulfide bond formation, during synthesis.
-
Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and shake for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the trityl group from DPA. c. Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the mass of the purified peptide using mass spectrometry.
Protocol: Quantitative Estimation of D-Penicillamine (Inhibitory Kinetic Spectrophotometry)
This method provides a sensitive way to determine D-penicillamine concentration in pharmaceutical samples.[20] It is based on the inhibitory effect of DPA on the catalytic activity of Hg²⁺ in a specific chemical reaction.
Principle: The reaction between potassium hexacyanoferrate(III) and sodium sulfide is catalyzed by mercury(II) ions. D-penicillamine strongly chelates Hg²⁺, inhibiting its catalytic activity. The rate of reaction, measured by a decrease in absorbance, is inversely proportional to the concentration of DPA.
Materials & Reagents:
-
D-Penicillamine standard solution (1.0 x 10⁻³ M)
-
Potassium hexacyanoferrate(III) solution (1.0 x 10⁻² M)
-
Sodium sulfide solution (1.0 x 10⁻² M)
-
Mercury(II) chloride solution (catalyst, 1.0 x 10⁻⁴ M)
-
Acetate buffer (pH 4.0)
-
UV-Vis Spectrophotometer
Methodology:
-
Reaction Setup: In a series of cuvettes, mix 1.0 mL of acetate buffer, 1.0 mL of potassium hexacyanoferrate(III), and 0.5 mL of mercury(II) chloride solution.
-
Sample/Standard Addition: Add varying volumes (0.1 mL to 1.0 mL) of the D-penicillamine standard solution (or a solution of the unknown sample) to the cuvettes. Make up the total volume to 4.0 mL with deionized water.
-
Reaction Initiation: Initiate the reaction by adding 1.0 mL of the sodium sulfide solution to each cuvette. Mix quickly.
-
Absorbance Measurement: Immediately start recording the absorbance at 420 nm against a reagent blank (containing no Hg²⁺ or DPA) at fixed time intervals (e.g., every 2 minutes for 20 minutes).
-
Data Analysis: a. Plot absorbance vs. time for each concentration. The initial rate of reaction is proportional to the slope of the linear portion of the curve. b. Self-Validation: Create a calibration curve by plotting the change in absorbance (ΔA) after a fixed time (e.g., 15 minutes) against the known concentrations of the D-penicillamine standards. The plot should be linear.[20] c. Determine the concentration of DPA in the unknown sample by interpolating its ΔA value on the calibration curve.
Quantitative Data Summary
| Parameter | Wilson's Disease | Cystinuria | Rheumatoid Arthritis |
| Typical Adult Dose | 750 - 1000 mg/day[10] | 1000 - 2000 mg/day[2] | < 500 mg/day[7] |
| Typical Pediatric Dose | 20 mg/kg/day[9] | Variable, risk of adverse effects noted[21] | Not a primary indication |
| Bioavailability (Oral) | 40% - 70%[9] | 40% - 70%[9] | 40% - 70%[9] |
| Peak Plasma Time | 1 - 3 hours[9] | 1 - 3 hours[9] | 1 - 3 hours[9] |
| Effect of Food | ~50% decrease in absorption[9] | ~50% decrease in absorption[9] | ~50% decrease in absorption[9] |
| Primary Mechanism | Copper Chelation[1] | Thiol-Disulfide Exchange[2] | Immunomodulation[5] |
Conclusion and Future Outlook
D-penicillamine and the peptides that contain it represent a fascinating intersection of classical pharmacology and modern drug design. While its use as a standalone drug in treating conditions like rheumatoid arthritis has been superseded by newer agents with more favorable safety profiles, its fundamental roles in managing Wilson's disease and cystinuria remain clinically significant. The true frontier for DPA now lies in its application as a chemical tool. Its ability to induce oxidative stress selectively in cancer cells presents a promising avenue for repurposing it as an adjuvant in oncology. Most compellingly, its use as a building block in peptide synthesis offers a robust method for creating conformationally constrained, highly stable, and selective peptide therapeutics. As our understanding of peptide structure-activity relationships deepens, the strategic incorporation of D-penicillamine will undoubtedly be a key factor in developing the next generation of peptide-based drugs.
References
-
D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI.[Link]
-
Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. National Institutes of Health (NIH).[Link]
-
Penicillamine - StatPearls. NCBI Bookshelf, National Institutes of Health (NIH).[Link]
-
Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. ResearchGate.[Link]
-
Penicillamine. Wikipedia.[Link]
-
Synthesis and evaluation of long-acting D-penicillamine derivatives. PubMed.[Link]
-
Effects of D-penicillamine on inflammatory and immune reactions. PubMed.[Link]
-
D-Penicillamine Product Information. Granules India.[Link]
-
The use of D-penicillamine in cystinuria: efficacy and untoward reactions. National Institutes of Health (NIH).[Link]
-
Controlled multicenter trial of tiopronin and d-penicillamine for rheumatoid arthritis. PubMed.[Link]
-
Penicillamine for Wilson's disease. PubMed Central, National Institutes of Health (NIH).[Link]
-
Penicillamine for treating rheumatoid arthritis. PubMed Central, National Institutes of Health (NIH).[Link]
-
An overview of assay methods for D-penicillamine. PubMed.[Link]
-
Penicillamine for treating rheumatoid arthritis. Cochrane.[Link]
-
Penicillamine (Cuprimine, Depen): Uses, Side Effects, Interactions. WebMD.[Link]
-
D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress. PubMed.[Link]
-
Outcomes of Tiopronin and D-Penicillamine Therapy in Pediatric Cystinuria: A Clinical Comparison of Two Cases. MDPI.[Link]
-
Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. MDPI.[Link]
-
Cystinuria Treatment & Management. Medscape.[Link]
-
Penicillamine (oral route) - Side effects & dosage. Mayo Clinic.[Link]
-
Long-term effects of a combination of D-penicillamine and zinc salts in the treatment of Wilson's disease in children. Spandidos Publications.[Link]
-
penicillAMINE: Uses, Side Effects & Dosage. Healio.[Link]
-
Molecular Basis for the Interaction of Catalase with D-Penicillamine : Rationalization of some of its Deleterious Effects. bioRxiv.[Link]
-
In vitro and in vivo interactions of D-penicillamine with tumors. PubMed.[Link]
-
The Story of Wilson Disease. YouTube.[Link]
-
Low Dose D-penicillamine in Cystinuria. PubMed.[Link]
-
Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex. ResearchGate.[Link]
-
Worsening of Wilson Disease following Penicillamine Therapy. Karger Publishers.[Link]
- Process for the preparation of D(-)-penicillamine and salts thereof.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cystinuria Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. penicillAMINE: Uses, Side Effects & Dosage | Healio [healio.com]
- 5. Penicillamine - Wikipedia [en.wikipedia.org]
- 6. karger.com [karger.com]
- 7. Penicillamine for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of D-penicillamine on inflammatory and immune reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Penicillamine for Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 12. The use of D-penicillamine in cystinuria: efficacy and untoward reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low Dose D-penicillamine in cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penicillamine for treating rheumatoid arthritis | Cochrane [cochrane.org]
- 15. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo interactions of D-penicillamine with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of long-acting D-penicillamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. researchgate.net [researchgate.net]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Pen(Acm)-OH
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-proteinogenic amino acid Fmoc-D-Pen(Acm)-OH. Penicillamine (Pen), or β,β-dimethylcysteine, is a valuable building block in medicinal chemistry for the development of peptidomimetics with enhanced conformational stability and resistance to enzymatic degradation.[1] This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical foundation necessary for the successful synthesis, purification, and characterization of D-penicillamine-containing peptides.
Introduction: The Significance of D-Penicillamine in Peptide Therapeutics
The incorporation of D-penicillamine into peptide sequences offers several strategic advantages for drug design and development. The gem-dimethyl group on the β-carbon introduces significant steric hindrance, which conformationally constrains the peptide backbone.[1] This pre-organization can lead to a higher affinity for biological targets and an improved pharmacological profile.
Key benefits of incorporating D-penicillamine include:
-
Enhanced Enzymatic Stability: The steric bulk of the penicillamine residue can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide.[2]
-
Conformational Rigidity: The restricted bond rotation around the penicillamine residue can favor specific secondary structures, such as β-turns, leading to more potent and selective biological activity.[1]
-
Modulation of Disulfide Bonding: The presence of D-penicillamine in place of cysteine can influence the redox properties and stability of disulfide bridges. The β,β-dimethyl groups can provide steric hindrance that slows down disulfide shuffling.[2]
A notable application of D-penicillamine is in the development of potent and stable analogs of conotoxins, which are venom-derived peptides targeting nicotinic acetylcholine receptors (nAChRs).[1] Selective substitution of cysteine with D-penicillamine has led to analogs with dramatically increased potency for the human α9α10 nAChR subtype and has shown efficacy in reversing chemotherapy-induced neuropathic pain in preclinical models.[1]
The Chemistry of this compound in SPPS
This compound is a specifically designed building block for Fmoc-based solid-phase peptide synthesis.[1] It features two critical protecting groups that are orthogonal, meaning they can be removed under different chemical conditions without affecting each other.[3]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is attached to the α-amino group of the amino acid. It is stable under the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically piperidine, to allow for the sequential addition of amino acids to the growing peptide chain.[1][4]
-
Acm (Acetamidomethyl) Group: This protecting group is attached to the thiol side chain of the D-penicillamine residue. The Acm group is stable to the mild basic conditions of Fmoc deprotection and the strong acidic conditions of final cleavage.[1] This stability allows for the synthesis and purification of the full-length peptide with the thiol group protected. The Acm group can then be selectively removed to facilitate disulfide bond formation.
This orthogonal protection strategy is fundamental to the successful synthesis of complex peptides, especially those containing multiple cysteine or penicillamine residues where specific disulfide bond pairing is required.[3][5][6]
Challenges in the Synthesis of Peptides Containing D-Penicillamine
The unique structural features of D-penicillamine also present specific challenges during solid-phase peptide synthesis:
-
Steric Hindrance: The gem-dimethyl group of penicillamine makes it a sterically hindered amino acid.[7] This can lead to slower and less efficient coupling reactions compared to standard proteinogenic amino acids. To overcome this, more potent coupling reagents and potentially longer reaction times or microwave assistance may be necessary.[7][8]
-
Racemization: While less common with Fmoc chemistry compared to Boc chemistry, the risk of racemization at the α-carbon can be a concern, particularly for cysteine and its derivatives when using certain activation methods. Careful selection of coupling reagents and additives is crucial to minimize this side reaction.
-
Aggregation: The incorporation of hydrophobic and sterically demanding residues can sometimes promote inter-chain aggregation on the solid support, leading to incomplete reactions and difficult purifications.[9]
Detailed Protocol for Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a model peptide containing a D-Pen(Acm) residue using standard Fmoc chemistry.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rink Amide Resin | 100-200 mesh | Standard Supplier |
| This compound | Peptide Synthesis Grade | Standard Supplier |
| Other Fmoc-amino acids | Peptide Synthesis Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade | Standard Supplier |
| Piperidine | Reagent Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | Standard Supplier |
| Oxyma Pure | Peptide Synthesis Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Dithiothreitol (DTT) | Molecular Biology Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Diethyl ether | Anhydrous | Standard Supplier |
Workflow Overview
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Synthesis Protocol
1. Resin Preparation and Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. First Amino Acid Loading (if not pre-loaded):
-
This protocol assumes a pre-loaded resin. If not, the first Fmoc-amino acid is coupled to the resin according to the resin manufacturer's instructions.
3. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 10 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5 times).[10]
4. Amino Acid Coupling:
-
For standard amino acids:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
For this compound and other sterically hindered residues:
-
Due to steric hindrance, a more potent coupling reagent like HATU or HCTU is recommended.[8]
-
Dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. A longer coupling time may be required.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), recouple the amino acid.
-
5. Washing:
-
After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
6. Peptide Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
7. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
8. Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
9. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Acm Deprotection and Disulfide Bond Formation
The Acm protecting group is stable to the final TFA cleavage. Therefore, the purified peptide will have a protected thiol group on the D-penicillamine residue. Selective removal of the Acm group is required for disulfide bond formation.
Acm Removal Methods
| Method | Reagents | Conditions | Notes |
| Iodine Oxidation | Iodine, in a solvent like methanol or aqueous acetic acid | Room temperature, reaction time is sequence-dependent | Can simultaneously form a disulfide bond. Stoichiometry of iodine is critical. |
| Mercury(II) Acetate | Hg(OAc)₂, aqueous acetic acid, followed by a thiol scavenger (e.g., β-mercaptoethanol) | pH 4, room temperature | Caution: Mercury salts are highly toxic. Requires careful handling and disposal.[11] |
| Silver(I) Salts | Silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF₄) | In TFA or other suitable solvents | Caution: Silver salts can be toxic. |
| N-halosuccinimides | N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS) | Mild aqueous conditions | Can be performed on-resin for regioselective disulfide bond formation.[12] |
Protocol for Acm Removal and Disulfide Bond Formation with Iodine
This protocol describes the formation of an intramolecular disulfide bond.
1. Peptide Dissolution:
-
Dissolve the purified Acm-protected peptide in a suitable solvent, such as 80% aqueous acetic acid or a mixture of methanol and water. The concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
2. Iodine Titration:
-
Prepare a stock solution of iodine in methanol.
-
Slowly add the iodine solution dropwise to the stirring peptide solution.
-
Monitor the reaction by observing the persistence of the yellow-brown color of iodine, which indicates the completion of the reaction.
3. Quenching:
-
Quench the excess iodine by adding a few drops of ascorbic acid solution until the yellow color disappears.
4. Purification:
-
Purify the cyclized peptide by RP-HPLC to remove any byproducts.
Analytical Characterization of D-Penicillamine Peptides
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and quantification | A single major peak indicating a pure product.[13][14] |
| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification | The observed molecular weight should match the theoretical mass of the peptide. Tandem MS (MS/MS) can be used to confirm the amino acid sequence.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Provides detailed information about the three-dimensional structure of the peptide in solution, including the conformation around the D-penicillamine residue.[13] |
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis | Determines the presence of α-helices, β-sheets, and random coils, which can be influenced by the conformational constraints of D-penicillamine.[13][14] |
Conclusion
The incorporation of this compound into peptides is a powerful strategy for developing novel therapeutics with improved stability and biological activity. While the synthesis of these peptides presents unique challenges due to steric hindrance, a well-designed protocol utilizing appropriate coupling reagents and careful monitoring can lead to successful outcomes. The orthogonal nature of the Fmoc and Acm protecting groups provides the necessary flexibility for the synthesis of complex, disulfide-bridged peptides. This guide provides a solid foundation for researchers to explore the potential of D-penicillamine-containing peptides in their drug discovery and development programs.
References
- Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (n.d.). National Institutes of Health.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
- Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2015). ResearchGate.
- Optimizing the removal of an ACM protecting group. (2023). Biotage.
- Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier. (n.d.). Benchchem.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). ACS Publications.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive.
- Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2015). PubMed.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). ResearchGate.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
- Buy Fmoc-Pen(Acm)-OH Industrial Grade from CAS Aldone(Dalian). (n.d.). ECHEMI.
- On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. (2021). PubMed Central.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. (2021). PMC.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. (n.d.). National Institutes of Health.
- Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. (n.d.). AAPPTec.
- D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. (2022). MDPI.
- Peptide Characterization Techniques and Applications. (2024). ResolveMass Laboratories Inc.
Sources
- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. bachem.com [bachem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsra.net [ijsra.net]
- 14. resolvemass.ca [resolvemass.ca]
on-resin Acm deprotection of D-penicillamine
Application Note & Protocol Guide
Topic: On-Resin Acm Deprotection of D-Penicillamine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of D-Penicillamine and Acm Protection
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug development, enabling the creation of peptidomimetics with enhanced stability, potency, and unique structural conformations.[1] D-penicillamine (Pen), a chiral analog of cysteine featuring a gem-dimethyl substitution at the β-carbon, is of particular interest. This structural motif introduces significant steric hindrance, which can lock peptide backbone conformations and improve resistance to proteolysis.[1][2]
In the context of Solid-Phase Peptide Synthesis (SPPS), particularly using the widespread Fmoc/tBu orthogonal strategy, the protection of reactive side chains is paramount.[3][4] The thiol group of D-penicillamine, like that of cysteine, requires a robust protecting group to prevent unwanted side reactions during peptide chain assembly. The Acetamidomethyl (Acm) group serves as an excellent choice for this purpose. Its key advantage lies in its stability under the mildly basic conditions used for Fmoc removal (e.g., piperidine) and the strongly acidic conditions used for final cleavage from the resin and deprotection of other side-chain protecting groups (e.g., Trifluoroacetic acid, TFA).[3][5] This stability makes Fmoc-D-Pen(Acm)-OH a valuable building block for complex syntheses, especially those requiring the regioselective formation of multiple disulfide bonds.[5][6]
This guide provides a detailed examination of the on-resin deprotection of the Acm group from D-penicillamine residues. We will explore the underlying chemical mechanisms, provide validated, step-by-step protocols using common reagents, and offer expert insights into process optimization and troubleshooting.
Scientific Rationale & Deprotection Mechanism
The removal of the Acm group from a thiol is an oxidative process. The most common and field-proven reagents for this on-resin transformation are iodine (I₂) and N-halosuccinimides, such as N-chlorosuccinimide (NCS).[7][8] The reaction typically proceeds via an electrophilic attack on the sulfur atom of the Acm-protected penicillamine.
Mechanism: Iodine-Mediated Acm Deprotection & Disulfide Formation
The process, when aimed at forming a disulfide bridge between two Pen(Acm) residues, can be summarized as follows:
-
Activation: Iodine acts as an electrophile, attacking the sulfur atom of the Pen(Acm) residue to form a sulfenyl iodide intermediate.
-
Disulfide Formation: This highly reactive intermediate is then susceptible to nucleophilic attack by a second, nearby Pen(Acm)-protected residue on the resin.
-
Concomitant Deprotection: The reaction results in the simultaneous formation of a disulfide bond and the liberation of the Acm protecting group.
This one-pot deprotection and cyclization is highly efficient for forming disulfide bridges on the solid support, simplifying workflows significantly.[8]
Caption: Iodine-mediated on-resin Acm deprotection and disulfide bond formation.
Experimental Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale. Reagent volumes should be adjusted accordingly for different scales, ensuring the resin is fully solvated. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Iodine-Mediated On-Resin Acm Deprotection
This is the most established method, though caution is required for peptides containing sensitive residues like Tryptophan (Trp) or Tyrosine (Tyr), which can undergo iodination.
Materials & Reagents:
-
Peptide-resin containing one or more this compound residues (fully assembled, N-terminal Fmoc group removed).
-
Iodine (I₂).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Methanol (MeOH), ACS grade.
-
Standard SPPS reaction vessel (e.g., fritted syringe).
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (5-10 mL) for 30 minutes. Drain the solvent.
-
Washing: Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to ensure it is free of residual piperidine and ready for the reaction.
-
Reagent Preparation: Prepare a 0.1 M solution of iodine in DMF. For a 0.1 mmol scale, you will need approximately 15 equivalents of iodine.
-
Calculation: 0.1 mmol resin * 15 eq. = 1.5 mmol I₂.
-
Volume: 1.5 mmol / 0.1 M = 15 mL of I₂ solution.
-
-
Deprotection Reaction: Add the 15 mL of iodine solution to the swollen resin. Gently agitate the vessel at room temperature for 60-90 minutes.[8] The solution will be dark brown.
-
Reaction Monitoring (Optional): To check for completion, a small sample of resin beads can be removed, washed, dried, and cleaved (e.g., using TFA/TIS/H₂O 95:2.5:2.5). The resulting peptide can be analyzed by LC-MS to confirm the mass change corresponding to Acm removal and disulfide formation.
-
Washing: After the reaction, drain the iodine solution. Wash the resin extensively until the filtrate is colorless. A typical wash sequence is:
-
DMF (5 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for final cleavage or further modification.
Protocol 2: N-Chlorosuccinimide (NCS)-Mediated On-Resin Acm Deprotection
NCS offers a faster and often cleaner alternative to iodine, with a reduced risk of modifying sensitive residues.[7][9]
Materials & Reagents:
-
Peptide-resin containing this compound residues (prepared as in Protocol 1).
-
N-Chlorosuccinimide (NCS).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Methanol (MeOH), ACS grade.
-
SPPS reaction vessel.
Step-by-Step Procedure:
-
Resin Preparation: Swell and wash the peptide-resin as described in Protocol 1 (Steps 1-2).
-
Reagent Preparation: Prepare a solution of NCS in DMF. For a 0.1 mmol scale, use 3-5 equivalents of NCS per Acm group. The solution should be prepared fresh.
-
Calculation (3 eq.): 0.1 mmol resin * 3 eq. = 0.3 mmol NCS.
-
Mass: 0.3 mmol * 133.53 g/mol = 40 mg NCS.
-
Dissolve this in ~5 mL of DMF.
-
-
Deprotection Reaction: Add the NCS solution to the resin. Agitate at room temperature. The reaction is very rapid, often complete within 10-20 minutes. One published protocol suggests two sequential treatments of 3.5 minutes each with 3 equivalents of NCS.[7]
-
Reaction Monitoring: As with the iodine method, a small-scale cleavage and LC-MS analysis can confirm reaction completion.
-
Washing: Drain the reaction solution and wash the resin thoroughly as described in Protocol 1, Step 6.
-
Drying: Dry the resin under vacuum. It is now ready for the next step.
Key Parameters & Method Comparison
The choice of deprotection agent depends on the peptide sequence and desired outcome. The following table summarizes the key parameters for each method.
| Parameter | Iodine (I₂) Method | N-Chlorosuccinimide (NCS) Method |
| Reagent Equivalents | 10-15 per Acm group[8] | 3-5 per Acm group[7] |
| Typical Solvent | DMF, DCM/MeOH | DMF[7] |
| Reaction Time | 40 - 90 minutes[8] | 10 - 20 minutes (or 2 x ~5 min)[7] |
| Temperature | Room Temperature | Room Temperature |
| Key Advantage | Widely established and documented. | Faster reaction, fewer side reactions with Trp/Tyr.[7] |
| Potential Issues | Can cause iodination of Tyr/Trp residues; slower reaction kinetics. | Can potentially oxidize Met residues if present. |
On-Resin Deprotection Workflow
The general workflow for on-resin Acm deprotection is a straightforward part of the overall SPPS process.
Caption: General workflow for on-resin Acm deprotection of D-Penicillamine.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reagent equivalents.- Short reaction time.- Poor resin swelling or solvent penetration.- Reagent degradation (especially NCS solution). | - Increase reagent equivalents (e.g., up to 20 eq. for Iodine).- Extend the reaction time; monitor with test cleavages.- Ensure adequate swelling time and use high-quality solvents.- Always prepare NCS solutions fresh before use. |
| Side Reactions | - Iodination of Tyr or Trp residues with the Iodine method.- Oxidation of Met residues (more likely with NCS). | - If the sequence contains Tyr/Trp, the NCS method is preferred.[7]- For Met-containing peptides, perform a small-scale test to assess oxidation. If it occurs, solution-phase deprotection after cleavage may be a better option.- Ensure the minimum necessary equivalents and reaction time are used. |
| Formation of Multiple Products | - In peptides with >2 Pen(Acm) residues, incorrect disulfide bridging can occur.- Partial reaction leading to a mix of starting material and product. | - For regioselective disulfide formation, a fully orthogonal protection strategy with different Cys/Pen protecting groups is required.[5][7]- Optimize reaction conditions (time, equivalents) to drive the reaction to completion. |
References
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. (2025). MDPI. [Link]
-
Optimizing the removal of an ACM protecting group. (2023). Biotage. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
On-demand deprotection of Thz and Acm PGs via palladium complexes. (ResearchGate). [Link]
-
Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (2018). NIH National Library of Medicine. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. (2025). ResearchGate. [Link]
-
Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2015). ResearchGate. [Link]
-
D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. (2022). MDPI. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2023). NIH National Library of Medicine. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2020). NIH National Library of Medicine. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Iodine-Mediated Cleavage of the Acm Group from D-Penicillamine
Abstract
This technical guide provides a detailed protocol and in-depth scientific rationale for the cleavage of the acetamidomethyl (Acm) protecting group from D-penicillamine (D-Pen) using iodine. D-penicillamine is a crucial chiral building block in pharmaceutical chemistry, and the Acm group is a valuable thiol protectant due to its stability in both acidic and basic conditions typically used in peptide synthesis.[1] The iodine-mediated deprotection is a widely used method that concurrently facilitates the formation of a disulfide bond. This document offers a comprehensive overview of the underlying mechanism, a step-by-step experimental protocol, optimization strategies, and critical troubleshooting advice to ensure a high-yield, clean conversion for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of D-Penicillamine and Acm Protection
D-penicillamine (β,β-dimethylcysteine) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can confer unique structural constraints and increased resistance to enzymatic degradation. The β,β-dimethyl groups provide steric hindrance that can stabilize disulfide bridges against reduction or reshuffling, a valuable trait for creating robust therapeutic peptides.[2]
The thiol group of D-Pen is highly reactive and requires protection during multi-step syntheses to prevent unwanted side reactions, primarily premature oxidation. The acetamidomethyl (Acm) group is an ideal protecting group for this purpose. It is stable during standard solid-phase peptide synthesis (SPPS) conditions, including repeated acidolytic cleavage of Fmoc groups or strong acid cleavage (e.g., HF) used in Boc-based strategies.[1] This stability allows for the full assembly and even purification of the Acm-protected precursor before the strategic formation of a disulfide bond. The subsequent removal of the Acm group is typically achieved through oxidative cleavage with iodine, which directly yields the desired disulfide-linked product.[3][4]
The Reaction Mechanism: An Electrophilic Attack
The iodine-mediated cleavage of the Acm group is an oxidative process that proceeds via an electrophilic attack on the sulfur atom. The reaction is believed to occur through the formation of a highly reactive sulfenyl iodide or a related sulfonium ion intermediate.
Step-by-Step Mechanism:
-
Activation: The iodine molecule (I₂) acts as an electrophile. The sulfur atom of the Acm-protected D-penicillamine attacks one of the iodine atoms.
-
Intermediate Formation: This attack leads to the formation of a key intermediate, a sulfonium iodide species, and releases an iodide ion (I⁻).
-
Elimination & Thiol Formation: The intermediate is unstable. A second Acm-protected thiol attacks the electrophilic sulfur of the first intermediate, leading to the formation of the disulfide bond and the release of two molecules of the Acm-derived cation and iodide.
This concerted mechanism allows for the simultaneous deprotection and disulfide bond formation in a single, efficient step.
Caption: Proposed mechanism for iodine-mediated Acm cleavage and disulfide formation.
Experimental Protocols
This section provides a detailed, validated protocol for the cleavage of Acm from D-Penicillamine and subsequent disulfide bond formation. The protocol is designed for a solution-phase reaction, which is typical after the Acm-protected precursor has been cleaved from a solid support and purified.
Materials and Reagents
-
Acm-Protected D-Penicillamine (D-Pen(Acm))
-
Iodine (I₂)
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
1 M Ascorbic Acid or 1 M Sodium Thiosulfate (for quenching)
-
Reversed-Phase HPLC system for monitoring and purification
-
Mass Spectrometer for product verification
Step-by-Step Protocol
-
Dissolution of D-Pen(Acm):
-
Dissolve the Acm-protected D-penicillamine substrate in a suitable solvent system. A common starting point is a mixture of aqueous acetic acid or aqueous methanol. The concentration should be kept low (e.g., 0.1-1.0 mg/mL) to favor intramolecular disulfide bond formation if applicable, or to maintain solubility. For the formation of the D-Pen homodimer, higher concentrations can be tolerated.
-
Causality: Acidic conditions help to prevent potential side reactions and maintain the protonated state of the amine, which can influence solubility. The choice of co-solvent (e.g., methanol, acetonitrile, or acetic acid) is crucial for ensuring the complete dissolution of the often hydrophobic Acm-protected starting material.[2]
-
-
Preparation of Iodine Solution:
-
Prepare a stock solution of iodine in a suitable solvent, such as methanol or acetic acid. A typical concentration is 10-20 mM.
-
Causality: Preparing a stock solution allows for the controlled, dropwise addition of iodine, which helps to minimize local high concentrations of the oxidant that could lead to over-oxidation or other side reactions.
-
-
Oxidative Cleavage Reaction:
-
While stirring the D-Pen(Acm) solution vigorously, add the iodine solution dropwise. A faint, persistent yellow or light brown color indicates the presence of excess iodine and that the reaction is proceeding.
-
Continue stirring at room temperature. The reaction time can vary from 15 minutes to 2 hours.
-
Causality: The reaction is typically rapid. Vigorous stirring ensures homogenous mixing and prevents localized side reactions.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by reversed-phase HPLC (RP-HPLC). Periodically withdraw a small aliquot of the reaction mixture, quench it immediately with a drop of ascorbic acid or sodium thiosulfate solution (to remove excess iodine), and inject it onto the HPLC.
-
The disappearance of the starting material peak (D-Pen(Acm)) and the appearance of the product peak (D-Pen disulfide) indicates reaction completion. The product will typically have a shorter retention time than the more hydrophobic Acm-protected starting material.
-
-
Quenching the Reaction:
-
Once the reaction is complete, it is critical to quench the excess iodine immediately. Add 1 M aqueous ascorbic acid or 1 M sodium thiosulfate solution dropwise until the yellow/brown color of the solution disappears completely.
-
Causality: Prompt quenching is essential to prevent side reactions, such as the iodination of other sensitive functional groups if present in a larger peptide context (e.g., tyrosine, tryptophan, histidine, or methionine).[3][4]
-
-
Work-up and Purification:
-
After quenching, the reaction mixture can be diluted with water and directly subjected to preparative RP-HPLC for purification.
-
Alternatively, the solvent can be removed under reduced pressure (if volatile), and the residue can be reconstituted for purification. Another reported method involves precipitation of the product by adding a large volume of diethyl ether.[4][5]
-
Collect the fractions containing the pure product, confirm identity by mass spectrometry, and lyophilize to obtain the final D-penicillamine disulfide as a solid.
-
Caption: A streamlined workflow for the iodine-mediated cleavage of Acm from D-Pen.
Optimization and Data Presentation
The efficiency of the iodine-mediated cleavage can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Range/Value | Rationale & Field Insights |
| Solvent System | Aq. Acetic Acid (10-80%)Aq. Methanol (50-80%)Acetonitrile/Water/TFA | The choice depends on the solubility of the starting D-Pen(Acm) derivative.[2] Acetic acid is often preferred as it provides an acidic environment that minimizes side reactions. Acetonitrile can enhance the solubility of highly protected precursors. |
| Substrate Conc. | 0.1 - 1.0 mg/mL | Lower concentrations favor the formation of intramolecular disulfide bonds in peptides. For dimerization of a single D-Pen unit, concentration is less critical but should ensure solubility. |
| Iodine Equiv. | 2.5 - 10 eq. per Acm group | A slight excess is typically sufficient. Titration until a persistent yellow color is a good visual indicator. For stubborn reactions, a larger excess may be required, but this increases the risk of side reactions. |
| Reaction Time | 15 - 120 minutes | The reaction is usually fast. Monitor by HPLC to avoid unnecessarily long reaction times which can increase the chance of side-product formation. |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature. Heating is generally not required and may promote side reactions. |
| Quenching Agent | 1 M Ascorbic Acid1 M Sodium ThiosulfateAnion Exchange Resin | Ascorbic acid is a clean and effective quenching agent. Sodium thiosulfate is also common, but be aware of the potential for forming thiosulfate adducts with the product.[3][5] Anion exchange resins offer a solid-phase quenching method that simplifies workup.[3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient iodine.2. Poor solubility of starting material.3. Steric hindrance. | 1. Add more iodine solution dropwise and continue monitoring.2. Change the solvent system; add more organic co-solvent (MeOH, ACN) or increase the percentage of acetic acid.3. Increase reaction time. While D-Pen's steric bulk can stabilize the disulfide, it might slightly slow the initial reaction. |
| Formation of Side Products | 1. Over-oxidation.2. Iodination of sensitive residues (if in a peptide).3. Formation of adducts with quenching agent. | 1. Ensure immediate quenching upon reaction completion. Avoid a large excess of iodine.2. If Tyr, Trp, His, or Met are present, use minimal iodine and quench promptly. Consider adding a scavenger like Ac-Trp-OMe.3. Use ascorbic acid as the primary quenching agent. If thiosulfate must be used, analyze the product carefully by MS for unexpected mass additions.[3][5] |
| Low Recovery After Purification | 1. Poor solubility of the final disulfide product.2. Adsorption to vials or HPLC columns. | 1. The D-penicillamine disulfide may be less soluble than the Acm-protected precursor. Ensure the purification mobile phase is appropriate (e.g., sufficient organic modifier).2. Acidify the collection tubes with a small amount of TFA. Use appropriate HPLC columns and gradients. |
Conclusion
The iodine-mediated cleavage of the Acm protecting group from D-penicillamine is a robust and efficient method for generating the corresponding disulfide. By understanding the underlying electrophilic mechanism and carefully controlling key experimental parameters—such as solvent choice, iodine concentration, and reaction time—researchers can achieve high yields of the desired product. Prompt and effective quenching of excess iodine is paramount to preventing side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals, enabling the reliable application of this critical deprotection strategy in drug development and peptide chemistry.
References
-
Reddy, K. M., et al. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. National Institutes of Health. Available at: [Link]
-
Hossain, M. A., et al. (2008). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. ResearchGate. Available at: [Link]
-
Zhang, S., et al. (2008). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. The University of Melbourne. Available at: [Link]
-
Gajewiak, J., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. National Institutes of Health. Available at: [Link]
-
Zhang, L., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. National Institutes of Health. Available at: [Link]
-
Wikipedia. Penicillamine. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Disulfide Bond Formation with Fmoc-D-Pen(Acm)-OH
Abstract
This technical guide provides a comprehensive framework for the synthesis of peptides containing disulfide bridges using Fmoc-D-Pen(Acm)-OH. Penicillamine (Pen), a β,β-dimethylated cysteine analogue, is a critical building block for introducing conformational constraints and enhancing enzymatic stability in peptide-based therapeutics.[1][2] The acetamidomethyl (Acm) protecting group on the thiol side chain offers robust stability during standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for selective deprotection and subsequent disulfide bond formation.[1][3] This document outlines detailed protocols for both on-resin and in-solution cyclization strategies, delves into the mechanistic underpinnings of these transformations, and offers practical guidance on reaction monitoring, product characterization, and troubleshooting.
Introduction: The Strategic Importance of this compound
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design. This compound is a strategically designed building block for SPPS, featuring two key orthogonal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the acetamidomethyl (Acm) group for thiol protection.[1]
The penicillamine moiety itself offers significant advantages:
-
Conformational Rigidity: The gem-dimethyl groups on the β-carbon sterically hinder free rotation, promoting the adoption of defined secondary structures such as β-turns.[1]
-
Enhanced Stability: This steric hindrance also provides protection against enzymatic degradation by proteases.[1] Furthermore, disulfide bonds involving penicillamine (Pen-Pen or Pen-Cys) exhibit increased resistance to reductive cleavage compared to native Cys-Cys bonds.[2]
The Acm group is stable to the repetitive basic conditions used for Fmoc removal during SPPS and to the final acidic cleavage from the resin, making it an ideal choice for programmed disulfide bond formation.[1][3]
Pre-Synthesis and SPPS Considerations
Standard Fmoc-based SPPS protocols are generally applicable for the incorporation of this compound.[4][5]
Key Material Properties
| Property | Value | Source |
| Chemical Name | N-α-Fmoc-S-acetamidomethyl-D-penicillamine | N/A |
| CAS Number | 201531-76-2 | [1][6] |
| Molecular Formula | C23H26N2O5S | [7] |
| Molecular Weight | 442.53 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
SPPS Workflow Overview
The following diagram illustrates the general workflow for synthesizing a linear peptide containing two Pen(Acm) residues prior to cyclization.
Caption: General workflow for solid-phase synthesis of the linear peptide precursor.
Disulfide Bond Formation: Mechanism and Protocols
The formation of the disulfide bridge from two Acm-protected penicillamine residues is a two-part process: (1) oxidative removal of the Acm protecting groups to liberate the free thiols, and (2) oxidation of the thiols to form a disulfide bond. Iodine is a widely used reagent that accomplishes both steps in a single, concerted reaction.[3][8]
Mechanism of Iodine-Mediated Acm-Deprotection and Oxidation
The reaction proceeds via an electrophilic attack by iodine on the sulfur atom of the Acm-protected thiol. This leads to the formation of a sulfenyl iodide intermediate, which is highly reactive. A second thiol group then attacks this intermediate, resulting in the formation of the disulfide bond and the release of hydrogen iodide.
Caption: Simplified mechanism of iodine-mediated disulfide bond formation.
Protocol 1: On-Resin Cyclization
On-resin cyclization is often preferred as it can minimize intermolecular oligomerization by leveraging the pseudo-dilution effect of the solid support.[9]
Materials:
-
Peptide-resin with two Cys(Acm) or Pen(Acm) residues (fully protected side chains, Fmoc group removed).
-
Anhydrous Dichloromethane (DCM).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Iodine (I₂) solution: 10-15 eq. per thiol group in DMF (e.g., 0.1 M solution). Prepare fresh.
-
Washing solution: 1 M Sodium thiosulfate (Na₂S₂O₃) in water.
-
Standard cleavage cocktail (e.g., Reagent K: TFA/H₂O/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Solvent Exchange: Wash the resin thoroughly with DCM (5x) to remove all traces of DMF. DMF can react with iodine, leading to potential side reactions like iodination of electron-rich residues (e.g., Tyr, Trp, His).[10]
-
Cyclization Reaction: Add the freshly prepared iodine solution in DCM to the resin. Stopper the vessel and shake gently at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by UPLC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, filter the iodine solution and wash the resin with DCM until the filtrate is colorless.
-
Thiosulfate Wash: Wash the resin with 1 M aqueous sodium thiosulfate (3x) to remove any residual iodine, followed by water (3x), and finally methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Protocol 2: In-Solution Cyclization
In-solution cyclization is performed after the linear peptide has been cleaved from the resin and purified. This approach can be advantageous for peptides that are difficult to cyclize on-resin or when intermediate purification is desired.[11]
Materials:
-
Purified linear peptide with Acm-protected Pen residues.
-
Reaction Buffer: Acetic acid/water (e.g., 50-80% AcOH) or Acetonitrile/water/TFA mixtures.
-
Iodine (I₂) solution: 10-15 eq. in methanol or ethanol.
-
Quenching solution: 1 M Ascorbic acid or Sodium thiosulfate in water.
Procedure:
-
Peptide Dissolution: Dissolve the purified linear peptide in the chosen reaction buffer to a final concentration of 0.1-1.0 mg/mL. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.
-
Initiate Reaction: While stirring vigorously, add the iodine solution dropwise to the peptide solution until a faint, persistent yellow-brown color remains.
-
Reaction Time: Allow the reaction to proceed at room temperature for 30-90 minutes.
-
Monitoring: Monitor the reaction by analytical HPLC, observing the disappearance of the linear starting material peak and the appearance of the cyclized product peak. Confirm mass by MS.
-
Quenching: Quench the excess iodine by adding the quenching solution dropwise until the yellow color disappears completely.[8]
-
Purification: Dilute the reaction mixture with water and purify the cyclic peptide directly by preparative reverse-phase HPLC.
Analytical Characterization and Quality Control
Rigorous analytical methods are essential to confirm the successful formation of the disulfide bond and to assess the purity of the final product.[12][13]
| Analytical Technique | Purpose | Expected Outcome |
| UPLC-MS | Purity assessment and identity confirmation. | A single major peak in the chromatogram. The observed mass should correspond to the theoretical mass of the cyclized peptide (Mass of linear peptide - 2 Da). |
| Tandem MS (MS/MS) | Sequence confirmation and localization of the disulfide bond. | Fragmentation analysis can help confirm the connectivity, though disulfide bonds themselves can be challenging to fragment predictably. |
| Ellman's Test | Detection of free thiols. | A negative result (no color change) indicates the absence of free sulfhydryl groups, suggesting complete oxidation. |
| NMR Spectroscopy | 3D structure determination. | Provides detailed information on the peptide's conformation, confirming the structural constraints imposed by the disulfide bridge.[12] |
Troubleshooting Guide
Disulfide bond formation can be accompanied by several challenges. The following decision tree provides a logical approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting common issues in disulfide bond formation.
Common Side Reactions:
-
Iodination: Tyrosine, tryptophan, and histidine residues are susceptible to iodination by excess iodine, especially when DMF is used as a solvent.[10] This results in a mass increase of +126 Da per iodination. Using DCM or adding scavengers can mitigate this.
-
Disulfide Scrambling: If multiple disulfide bonds are being formed in a stepwise manner, or if the peptide is exposed to high pH or heat, incorrect disulfide pairing can occur.[14][15]
-
Oxidation: Methionine residues can be oxidized to methionine sulfoxide (+16 Da). This can often be reversed with reducing agents if necessary.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
This compound: While not classified as hazardous under most regulations, standard laboratory hygiene should be followed.[16] Avoid inhalation of dust and contact with skin and eyes.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care in a chemical fume hood.
-
Iodine: Toxic and corrosive. Avoid inhalation of vapors and contact with skin.
-
D-Penicillamine (unprotected): Harmful if swallowed, inhaled, or in contact with skin. May cause respiratory irritation and allergic reactions.[17]
Always consult the latest Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The use of this compound is a powerful strategy for synthesizing structurally constrained and stabilized peptides. The Acm protecting group provides excellent orthogonality, allowing for selective and efficient disulfide bond formation either on-resin or in-solution. By understanding the underlying chemical principles and following robust, well-monitored protocols, researchers can reliably produce complex cyclic peptides for a wide range of applications in drug discovery and development.
References
-
Life Tein. The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Available from: [Link]
-
Muttenthaler, M., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PubMed Central. Available from: [Link]
-
The Rockefeller University. Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. Available from: [Link]
-
Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]
-
ResearchGate. An Effective Method of On-Resin Disulfide Bond Formation in Peptides. (2025). Available from: [Link]
-
ResearchGate. Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Available from: [Link]
- Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology.
-
University of Melbourne. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. Available from: [Link]
-
PubMed Central. Plants, Microorganisms and Their Metabolites in Supporting Asbestos Detoxification—A Biological Perspective in Asbestos Treatment. (2024). Available from: [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). Available from: [Link]
-
PubMed Central. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. (2023). Available from: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
PubMed Central. Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides. Available from: [Link]
-
ResearchGate. Optimization of one‐pot Acm removal and disulfide bond formation in oxytocin. Available from: [Link]
-
Sci-Hub. DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. Available from: [Link]
-
PubMed. Scavengers of active oxygen species prevent cigarette smoke-induced asbestos fiber penetration in rat tracheal explants. Available from: [Link]
-
ResearchGate. Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]
-
ResearchGate. On-demand deprotection of Thz and Acm PGs via palladium complexes. Available from: [Link]
-
ACS Publications. Redox Cycling of Tetrahedral Iron Drives the Fenton Reactivity of Chrysotile Asbestos. (2023). Available from: [Link]
-
PubMed Central. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Available from: [Link]
-
PubMed Central. Macrocyclization strategies for cyclic peptides and peptidomimetics. Available from: [Link]
- Witt, D. (2008).
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available from: [Link]
-
US EPA. Asbestos-Containing Materials (ACM) and Demolition. (2025). Available from: [Link]
-
Protein Metrics Support. Cyclic Peptide Analysis. (2024). Available from: [Link]
-
aapptec. Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Available from: [Link]
-
NIH. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Available from: [Link]
-
Rapid Novor. Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. (2024). Available from: [Link]
-
PubMed Central. A Review of Asbestos Bioweathering by Siderophore-Producing Pseudomonas: A Potential Strategy of Bioremediation. Available from: [Link]
-
University of Waterloo. Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. (2011). Available from: [Link]
-
Oxford Academic. A review of algorithmic techniques for disulfide-bond determination. (2008). Available from: [Link]
-
AAPPTec. 6 - Safety Data Sheet. Available from: [Link]
Sources
- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 2. Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production / Organic Process Research & Development, 2021 [sci-hub.box]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. ijsra.net [ijsra.net]
- 13. biosynth.com [biosynth.com]
- 14. lab.rockefeller.edu [lab.rockefeller.edu]
- 15. rapidnovor.com [rapidnovor.com]
- 16. zycz.cato-chem.com [zycz.cato-chem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-D-Pen(Acm)-OH into Peptidomimetics
Introduction: The Strategic Value of D-Penicillamine in Peptidomimetic Design
In the landscape of drug discovery and development, peptidomimetics represent a promising class of therapeutics that combine the target specificity of peptides with the improved pharmacokinetic properties of small molecules. A key challenge in their design is the introduction of structural constraints to lock the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability. D-Penicillamine (D-Pen), a non-proteinogenic amino acid distinguished by its gem-dimethyl substitution at the β-carbon, is a powerful tool for achieving this conformational rigidity.
The incorporation of D-Pen into a peptide sequence introduces significant steric hindrance, which can restrict rotameric freedom around the peptide backbone. Furthermore, the thiol side-chain of D-Pen is a versatile handle for the formation of disulfide or thioether bridges, enabling the synthesis of cyclic peptidomimetics with well-defined three-dimensional structures. The D-enantiomer is often selected to further enhance resistance to proteolytic degradation.
This guide provides a comprehensive overview and detailed protocols for the incorporation of Nα-Fmoc-S-acetamidomethyl-D-penicillamine (Fmoc-D-Pen(Acm)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the choice of coupling reagents to overcome steric hindrance, methods for the selective deprotection of the acetamidomethyl (Acm) group, and strategies for subsequent cyclization.
Chemical Properties and Strategic Considerations
This compound is a cornerstone building block for the synthesis of complex, disulfide-bridged peptidomimetics. The Fmoc group provides temporary protection of the α-amino group, which is readily removed by piperidine treatment during standard SPPS cycles. The Acm group on the thiol side-chain is an orthogonal protecting group, stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin. This stability is crucial as it allows for the purification of the linear, Acm-protected peptide prior to the strategic formation of disulfide bonds.
The primary challenge in utilizing this compound lies in the steric bulk imposed by the gem-dimethyl groups on the β-carbon. This can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the generation of deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high-yield synthesis.
PART 1: Solid-Phase Incorporation of this compound
The successful incorporation of the sterically hindered this compound requires more potent coupling reagents than those typically used for standard amino acids.
Recommended Coupling Reagents and Conditions
Standard carbodiimide-based activators like DIC, especially when paired with HOBt, may result in sluggish and incomplete couplings. More potent activating agents are necessary to drive the reaction to completion. The following table summarizes recommended coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium Salt | Highly efficient, rapid couplings, even for hindered residues.[1] |
| HCTU | Aminium Salt | Similar to HATU but often more cost-effective. |
| COMU | Aminium Salt | High coupling efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[2] |
| PyAOP | Phosphonium Salt | Excellent for difficult couplings, minimizes racemization.[1] |
| TOTT | Thiuronium Salt | Effective for sterically hindered amino acids with reported lower racemization levels.[2] |
Causality behind Experimental Choices: Aminium and phosphonium salt-based reagents, such as HATU and PyAOP, generate highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier presented by the D-Penicillamine side chain more effectively than the intermediates formed with simpler carbodiimides.[1] Additives like Oxyma Pure, incorporated in reagents like COMU, further enhance reaction rates and suppress racemization.[2]
Experimental Workflow: SPPS Cycle for this compound Incorporation
The following diagram illustrates the key steps in a single SPPS cycle for incorporating this compound.
Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.
Detailed Protocol: Coupling of this compound
This protocol assumes a manual synthesis on a 0.1 mmol scale. All steps are performed at room temperature.
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine, having completed the previous Fmoc deprotection and washing steps.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and HOAt (4 equivalents, 0.4 mmol) in N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the mixture and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel for 2-4 hours. The extended coupling time is crucial to ensure maximum incorporation of the sterically hindered residue.
-
Monitoring the Coupling: Perform a Kaiser test or a Chloranil test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling is recommended.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion peptides, treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Proceed to the next cycle: After a final wash, the resin is ready for the Fmoc deprotection of the newly added D-Pen(Acm) residue.
PART 2: Acm Group Deprotection and Disulfide Bridge Formation
The Acm group is stable throughout the SPPS and purification process, offering a strategic advantage. Its removal and the subsequent disulfide bond formation can be performed either on-resin or in solution post-cleavage. The choice depends on the specific peptide sequence and the desired cyclization strategy.
Method 1: Iodine-Mediated Deprotection and Cyclization
Iodine is the most common reagent for the simultaneous deprotection of Acm groups and oxidation to form a disulfide bridge.[3] This reaction is typically fast.
Logical Flow of Iodine-Mediated Cyclization
Caption: Workflow for Acm deprotection and cyclization using iodine.
Protocol for On-Resin Cyclization:
-
Swell the Acm-protected peptidyl resin in DMF.
-
Prepare a solution of iodine (10 equivalents per Acm group) in a mixture of DMF and water (4:1 v/v).[4]
-
Add the iodine solution to the resin and shake the mixture at room temperature for 40-60 minutes.[4]
-
Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.
-
Once complete, wash the resin with DMF, followed by a wash with a 2% ascorbic acid solution in DMF to quench excess iodine, and then again with DMF and DCM.[4]
-
The cyclized peptide can now be cleaved from the resin.
Protocol for Solution-Phase Cyclization:
-
Dissolve the purified linear Acm-protected peptide in a suitable solvent system (e.g., 40% aqueous acetic acid or methanol/water) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.[5]
-
Prepare a stock solution of iodine (e.g., 0.1 M in methanol).
-
Add the iodine solution dropwise to the stirred peptide solution until a persistent yellow-brown color is observed.
-
Stir for an additional 30-60 minutes.
-
Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the color disappears.
-
The cyclized peptide can then be purified by preparative HPLC.
Method 2: N-Chlorosuccinimide (NCS) for On-Resin Cyclization
NCS offers a fast and efficient alternative for on-resin Acm removal and disulfide formation.[6] It is particularly advantageous as it avoids the use of heavy metal reagents and simplifies byproduct removal through simple filtration.[6]
Protocol for NCS-Mediated On-Resin Cyclization:
-
Swell the Acm-protected peptidyl resin in DMF.
-
Treat the resin with a solution of NCS (3 equivalents per Acm group) in DMF for approximately 3-5 minutes. Repeat the treatment.[6]
-
Wash the resin thoroughly with DMF and DCM.
-
The cyclized peptide is then ready for cleavage from the resin.
Comparative Analysis of Deprotection Methods
| Method | Reagent | Phase | Advantages | Disadvantages |
| Iodine Oxidation | Iodine (I₂) | On-Resin & Solution | Well-established, reliable. | Can cause side reactions with sensitive residues (Met, Trp, Tyr); quenching step required.[3] |
| NCS Oxidation | N-Chlorosuccinimide | On-Resin | Fast, clean, avoids heavy metals.[6] | Can also oxidize sensitive residues like Met and Trp.[6] |
PART 3: Characterization of Penicillamine-Containing Peptidomimetics
Rigorous analytical characterization is essential to confirm the successful incorporation of D-Pen(Acm) and the correct formation of the desired disulfide bridge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide after cleavage and for purifying the final product. The introduction of the D-Pen residue and the subsequent cyclization will cause a significant shift in the retention time compared to the linear precursor.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the linear and cyclized peptides. A mass decrease corresponding to the loss of two Acm groups and two hydrogen atoms (2 x 71.08 Da + 2 x 1.01 Da = 144.18 Da) upon cyclization is a clear indicator of successful disulfide bond formation. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the incorporation of D-Pen at the correct position.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are powerful tools for the structural elucidation of the final peptidomimetic. The gem-dimethyl groups of D-Penicillamine give rise to two distinct singlet signals in the 1H NMR spectrum, which serve as unambiguous probes for its incorporation.[7][8] The specific chemical shifts of these methyl groups and other protons in the molecule can provide detailed insights into the three-dimensional conformation of the cyclic peptidomimetic in solution.
Troubleshooting
-
Incomplete Coupling of this compound:
-
Symptom: Positive Kaiser test after coupling; presence of deletion peptides in the crude MS spectrum.
-
Solution: Increase the coupling time to 4 hours or more. Perform a double coupling. Switch to a more potent coupling reagent like HATU or COMU. Ensure all reagents are fresh and anhydrous.
-
-
Side Reactions during Iodine-Mediated Cyclization:
-
Symptom: Multiple peaks in the HPLC chromatogram of the cyclized product with masses corresponding to iodinated species.
-
Solution: Minimize the reaction time and the excess of iodine used. Ensure rapid and effective quenching with ascorbic acid immediately after the reaction is complete.
-
-
Oligomerization during Solution-Phase Cyclization:
-
Symptom: Presence of dimers and higher-order oligomers in the MS spectrum.
-
Solution: Perform the cyclization at a higher dilution (e.g., <0.1 mg/mL). Add the peptide solution slowly to the reaction vessel containing the oxidizing agent. Consider on-resin cyclization, which benefits from the "pseudo-dilution" effect.[5]
-
References
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available at: [Link]
-
Mishra, R. K., et al. (2021). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 26(9), 2689. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7536–7542. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Le, T. N., et al. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. Xenobiotica, 50(12), 1489-1496. Available at: [Link]
-
Soriano-Castell, D., & Liskamp, R. M. J. (2022). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 13(3), 399-423. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Available at: [Link]
-
Le, T. N., et al. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. ResearchGate. Available at: [Link]
-
Liu, M., et al. (2011). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. International Journal of Peptides. Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Zheng, J., et al. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Angewandte Chemie International Edition, 57(34), 11052-11056. Available at: [Link]
-
ResearchGate. (2021). Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH? Available at: [Link]
-
Gray, W. R., et al. (1993). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. Protein Science, 2(10), 1732-1740. Available at: [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2015). High performance liquid chromatography analysis ofD-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Available at: [Link]
-
Gajewiak, J., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS Chemical Neuroscience, 12(15), 2826–2836. Available at: [Link]
-
Sayed, M. A., & Al-Hussaini, A. J. (2014). Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex. International Journal of Pharmaceutical Sciences and Research, 5(9), 3788-3796. Available at: [Link]
-
Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Toxicology Mechanisms and Methods, 16(3), 127-132. Available at: [Link]
Sources
- 1. 肽偶联剂选择指南 [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex – Oriental Journal of Chemistry [orientjchem.org]
Application Note: A Guide to the Synthesis of Cyclic Enkephalin Analogues Using Fmoc-D-Pen(Acm)-OH
Abstract
Endogenous enkephalins are critical neuromodulators, but their therapeutic application is hampered by rapid enzymatic degradation and poor receptor selectivity. The synthesis of cyclic analogues, particularly those incorporating the non-proteinogenic amino acid D-penicillamine (Pen), offers a proven strategy to overcome these limitations. The resulting conformational constraints enhance both metabolic stability and receptor binding affinity, particularly for the δ-opioid receptor. This application note provides a comprehensive guide for researchers and drug development professionals on the use of Fmoc-D-Pen(Acm)-OH in the solid-phase peptide synthesis (SPPS) of potent enkephalin analogues, exemplified by the synthesis of [D-Pen², D-Pen⁵]enkephalin (DPDPE), a canonical δ-opioid receptor agonist. We detail the underlying chemical principles, provide step-by-step protocols from linear chain assembly to oxidative cyclization, and discuss critical process parameters for ensuring a successful synthesis.
Introduction: The Rationale for D-Penicillamine-Containing Enkephalins
Therapeutic Promise and Inherent Limitations of Native Enkephalins
Enkephalins are endogenous opioid pentapeptides that play a central role in pain modulation. However, their short half-life, a result of rapid cleavage by peptidases, and their non-selective binding to both μ- and δ-opioid receptors, have prevented their direct use as clinical analgesics. The development of synthetic analogues aims to address these shortcomings by engineering molecules with improved pharmacological profiles.[1][2]
The Strategic Incorporation of D-Penicillamine (Pen)
A breakthrough in enkephalin research was the introduction of D-penicillamine (β,β-dimethylcysteine), a sterically hindered amino acid.[3] Its incorporation into the peptide backbone serves two primary functions:
-
Conformational Rigidity: The gem-dimethyl groups on the β-carbon restrict the rotational freedom of the peptide backbone, forcing it into a more defined conformation. This pre-organization can lead to higher receptor affinity and selectivity.[3][4]
-
Enzymatic Stability: The steric bulk provides a shield against proteolytic enzymes, significantly extending the biological half-life of the peptide.
When two Pen residues are incorporated, as in DPDPE (Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH), they can be linked via a disulfide bridge, creating a cyclic structure that is a highly potent and selective agonist for the δ-opioid receptor.[1][5][6] Such compounds are invaluable tools for studying opioid receptor pharmacology and serve as lead structures for novel non-addictive analgesics.[7][8]
This compound: The Essential Building Block
The synthesis of these specialized cyclic peptides is made possible by using appropriately protected amino acid derivatives. This compound is a cornerstone building block for this application.[3][9][10] It features two critical orthogonal protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group. It is stable to acidic conditions but is readily removed by a mild base, typically piperidine, which is the foundation of Fmoc-based SPPS.[11][12]
-
Acm (Acetamidomethyl): Protects the thiol side chain. The Acm group is stable during the repetitive base treatments for Fmoc removal and, crucially, during the final acid-mediated cleavage of the peptide from the resin.[3][13][14] This stability allows for the isolation of a fully deprotected linear peptide with its cysteine-analogue side chains still masked.
This orthogonal protection strategy is the key to achieving regioselective disulfide bond formation after the main peptide assembly is complete.[15][16]
Core Principles of the Synthetic Strategy
The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis relies on the well-established Fmoc/tBu SPPS methodology.[17][18][19] The peptide is assembled on an insoluble resin support through a series of repeated cycles. Each cycle consists of removing the temporary N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. Acid-labile protecting groups, such as tert-butyl (tBu) for the Tyrosine hydroxyl group, are used for side-chain protection where necessary.
The Acm Group and Oxidative Cyclization
The Acm group's stability to trifluoroacetic acid (TFA) is paramount. After the linear peptide sequence is fully assembled, a strong acid cocktail (e.g., TFA with scavengers) is used to cleave the peptide from the resin and remove all other side-chain protecting groups (like tBu). The Acm groups on the Pen residues, however, remain intact.[11][20]
The final cyclization step involves the simultaneous removal of the two Acm groups and the formation of the disulfide bond. This is typically achieved through mild oxidation, most commonly with iodine (I₂).[15][21][22] The iodine acts as a soft electrophile, selectively attacking the sulfur atoms of the Acm-protected thiols to initiate a reaction cascade that results in a stable disulfide bridge, yielding the final cyclic peptide.
Visualization of Key Components and Processes
Structure of the Core Building Block
Caption: Chemical Structure of this compound.
Overall Synthetic Workflow
Caption: SPPS workflow for DPDPE synthesis.
Materials and Reagents
| Reagent / Material | Grade | Supplier Recommendation |
| Rink Amide MBHA Resin (100-200 mesh) | Peptide Synthesis | Standard Supplier |
| This compound | Peptide Synthesis | Standard Supplier |
| Fmoc-Tyr(tBu)-OH | Peptide Synthesis | Standard Supplier |
| Fmoc-Phe-OH | Peptide Synthesis | Standard Supplier |
| Fmoc-Gly-OH | Peptide Synthesis | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Low water content |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Piperidine | Peptide Synthesis | Standard Supplier |
| HBTU / HOBt or DIC / Oxyma | Peptide Synthesis | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Iodine (I₂) | ACS Grade | Standard Supplier |
| L-Ascorbic acid | ACS Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Cold Diethyl Ether | Reagent Grade | Standard Supplier |
Experimental Protocols
This section outlines the synthesis of Tyr-c[D-Pen-Gly-Phe-D-Pen]-NH₂ (DPDPE) on a 0.1 mmol scale.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Self-Validation: Perform a Kaiser test on a small sample of beads; a positive result (deep blue beads) confirms the presence of a free primary amine.
-
-
Amino Acid Coupling Cycle (Example for first amino acid, this compound):
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) and allow the solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If positive, recouple for another hour.
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence: Phe, Gly, D-Pen(Acm), and finally Tyr(tBu).
-
Protocol 2: Cleavage of the Linear Peptide from the Resin
-
After the final coupling and washing, wash the resin with DCM (5x) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL conical tube.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude linear peptide pellet under vacuum. The expected product is H-Tyr-D-Pen(Acm)-Gly-Phe-D-Pen(Acm)-NH₂ .
Protocol 3: Cyclization via Oxidative Disulfide Bond Formation
-
Dissolve the crude linear peptide in a suitable solvent, such as methanol or a DMF/water mixture, at a high dilution (e.g., 0.1 mg/mL) to favor intramolecular over intermolecular cyclization.
-
While stirring vigorously, add a 0.01 M solution of iodine (I₂) in methanol dropwise until a stable yellow-brown color persists, indicating an excess of iodine.
-
Allow the reaction to proceed for 1-2 hours, monitoring by HPLC-MS if possible. The mass of the product should decrease by the mass of two Acm groups minus two hydrogens (approx. 142 Da).
-
Quench the excess iodine by adding a 1 M aqueous solution of L-ascorbic acid dropwise until the solution becomes colorless.[21]
-
Remove the organic solvent under reduced pressure (rotary evaporation).
Protocol 4: Purification and Analysis
-
Purification:
-
Dissolve the crude cyclized peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column, using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze them by analytical HPLC and MS.
-
-
Analysis:
-
Pool the pure fractions and lyophilize to obtain the final product, Tyr-c[D-Pen-Gly-Phe-D-Pen]-NH₂ , as a white, fluffy powder.
-
Confirm the final identity and purity (>95%) by analytical RP-HPLC and high-resolution mass spectrometry.
-
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of Pen residue; peptide aggregation. | Double couple the this compound residue. Use a different coupling reagent combination (e.g., DIC/Oxyma). |
| Low Cleavage Yield | Incomplete reaction; peptide precipitation on resin. | Extend cleavage time to 4 hours. Use a fresh TFA cocktail. |
| Multiple Peaks in Cyclization | Intermolecular disulfide formation (dimers, oligomers). | Perform cyclization at a higher dilution (e.g., <0.1 mg/mL). Add the linear peptide slowly to the iodine solution. |
| Side Reactions with Iodine | Oxidation of sensitive residues (e.g., Tyr, Trp, Met). | Minimize reaction time. Quench immediately after reaction completion. Ensure TIS scavenger is used effectively during cleavage. |
Conclusion
This compound is an indispensable tool for the synthesis of conformationally constrained, cyclic enkephalin analogues. Its unique orthogonal protecting group scheme allows for a robust and controlled solid-phase synthesis of a linear precursor, followed by a clean, high-yield oxidative cyclization to form the critical disulfide bridge. The protocols outlined in this guide provide a validated pathway to produce high-purity DPDPE and related peptides, enabling advanced research into opioid pharmacology and the development of next-generation analgesics with superior stability and receptor selectivity.
References
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PubMed Central. Available at: [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link].
-
Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. The University of Melbourne. Available at: [Link].
-
Optimizing the removal of an ACM protecting group. Biotage. Available at: [Link].
-
Analogs of the delta opioid receptor selective cyclic peptide [2-D-penicillamine,5-D-penicillamine]-enkephalin: 2',6'-dimethyltyrosine and Gly3-Phe4 amide bond isostere substitutions. PubMed. Available at: [Link].
-
Enkephalin, D-Penicillamine (2,5)-. National Center for Biotechnology Information. Available at: [Link].
-
Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. PubMed Central. Available at: [Link].
-
Cyclic penicillamine containing enkephalin analogs display profound delta receptor selectivities. PubMed. Available at: [Link].
-
Fmoc Solid-Phase Peptide Synthesis. PubMed. Available at: [Link].
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link].
-
Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife. Available at: [Link].
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. Available at: [Link].
-
Comparison of two penicillamine-containing enkephalins: mu, not delta, activity produces analgesia. PubMed. Available at: [Link].
-
Planning a Peptide Synthesis. AAPPTec. Available at: [Link].
-
Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link].
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link].
-
A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin. PubMed. Available at: [Link].
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link].
-
Solid-phase synthesis of O-linked glycopeptide analogues of enkephalin. PubMed. Available at: [Link].
-
Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio. Available at: [Link].
-
δ receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].
- Organic total synthesis method of D-penicillamine. Google Patents.
-
Mastering Solid Phase Peptide Synthesis (SPPS). CreoSalus. Available at: [Link].
-
D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Available at: [Link].
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Available at: [Link].
-
Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. PubMed Central. Available at: [Link].
Sources
- 1. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two penicillamine-containing enkephalins: mu, not delta, activity produces analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic penicillamine containing enkephalin analogs display profound delta receptor selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enkephalin, D-Penicillamine (2,5)- - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Analogs of the delta opioid receptor selective cyclic peptide [2-D-penicillamine,5-D-penicillamine]-enkephalin: 2',6'-dimethyltyrosine and Gly3-Phe4 amide bond isostere substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chimia.ch [chimia.ch]
- 13. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. biosynth.com [biosynth.com]
- 17. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 22. peptide.com [peptide.com]
Technical Guide: Optimizing the Coupling of Fmoc-D-Pen(Acm)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Penicillamine (D-Pen), a non-proteinogenic amino acid characterized by two methyl groups on its β-carbon, is a critical building block in modern peptidomimetic and drug design. Its incorporation into a peptide sequence imparts significant conformational constraints, enhances proteolytic stability, and can modulate biological activity. The acetamidomethyl (Acm) protected thiol, Fmoc-D-Pen(Acm)-OH, provides an orthogonal handle for selective disulfide bond formation, a key strategy in the synthesis of complex cyclic peptides and other constrained analogues[1].
However, the very feature that makes D-Penicillamine valuable—its steric bulk—also presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS). The gem-dimethyl groups severely hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, often leading to incomplete coupling, deletion sequences, and ultimately, low purity of the target peptide. This technical guide provides a detailed analysis of the challenges and offers field-proven strategies and protocols to maximize the coupling efficiency of this compound.
The Challenge: Steric Hindrance at the β-Carbon
The primary obstacle in the acylation step with this compound is the steric shield created by the two methyl groups adjacent to the α-carbon. This steric hindrance impedes the formation of the tetrahedral intermediate required for amide bond formation. Standard coupling conditions, often sufficient for proteinogenic amino acids, frequently fail to drive the reaction to completion, resulting in a significant population of unreacted N-terminal amines on the solid support. This necessitates the use of more potent activation strategies and carefully optimized reaction conditions to achieve acceptable coupling yields.
Key Strategic Considerations for Efficient Coupling
Achieving high coupling efficiency with this compound requires a multi-faceted approach that addresses reagent choice, reaction kinetics, and rigorous monitoring.
Selection of Coupling Reagents
For sterically demanding couplings, the choice of activating reagent is paramount. Standard carbodiimide reagents like Diisopropylcarbodiimide (DIC) in combination with HOBt, while cost-effective, are often insufficiently reactive. More potent uronium/aminium or phosphonium salt-based reagents are required to generate a highly reactive active ester intermediate capable of overcoming the steric barrier.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as the gold standard for difficult couplings, HATU forms a highly reactive OAt-ester. The 7-aza-hydroxybenzotriazole (HOAt) leaving group provides anchimeric assistance from the pyridine nitrogen, accelerating the acylation step. It is the recommended choice for coupling sterically hindered residues like Penicillamine[2][3].
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While a powerful and common reagent, HBTU is generally considered less reactive than HATU for severely hindered couplings[3]. It remains a viable option, though it may require longer reaction times or double coupling.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent, COMU offers reactivity comparable to HATU but with the advantage of producing water-soluble byproducts and having a better safety profile as it is not based on potentially explosive benzotriazole derivatives[4].
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Family | Example | Activating Group | Relative Reactivity for Hindered AA | Key Considerations |
| Uronium/Aminium | HATU | OAt-Ester | Very High | Gold standard for difficult couplings; can be expensive[3]. |
| HBTU | OBt-Ester | High | Effective, but may be less efficient than HATU for severe hindrance[3]. | |
| COMU | Oxyma-Ester | Very High | Reactivity comparable to HATU with a better safety profile[4]. | |
| Carbodiimide | DIC/HOBt | OBt-Ester | Moderate | Often insufficient for severely hindered residues; risk of racemization[4][5]. |
The Double Coupling Strategy
Even with potent activators, a single coupling of this compound may not proceed to completion. A "double coupling" strategy is a robust and highly recommended method to ensure maximal incorporation. This involves performing the coupling step, washing the resin, and then repeating the coupling with a fresh solution of the activated amino acid. This approach effectively drives the reaction forward by reapplying a high concentration of the activated species to acylate any remaining free amines[5].
Reaction Conditions: Time, Equivalents, and Solvents
-
Reaction Time: Sterically hindered couplings are kinetically slow. Standard coupling times of 30-60 minutes are often insufficient. Extending the reaction time to 2-4 hours, or even longer for the first coupling, can significantly improve the yield.
-
Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading) can help drive the reaction equilibrium towards product formation.
-
Solvents: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. Ensuring the use of high-purity, amine-free DMF is critical, as contaminating amines can compete in the reaction. For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or the addition of chaotropic agents may be beneficial.
Experimental Protocols
The following protocols are designed to provide a robust framework for the successful incorporation of this compound and for verifying the reaction's success.
Protocol 1: High-Efficiency Double Coupling of this compound using HATU
This protocol outlines a manual double coupling procedure on a pre-swollen, deprotected peptide-resin.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity, amine-free DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a positive Kaiser test).
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual piperidine.
-
-
First Coupling:
-
In a separate vessel, prepare the activation solution:
-
Dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Briefly vortex the mixture and allow it to pre-activate for 1-2 minutes.
-
-
Immediately add the activation solution to the drained peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Intermediate Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove excess reagents and byproducts.
-
-
Second Coupling (Double Coupling):
-
Repeat step 2 to perform a second, fresh coupling reaction. Agitate for another 2 hours.
-
-
Final Wash:
-
Drain the second coupling solution.
-
Wash the resin extensively with DMF (5 x 10 mL/g resin), followed by DCM (3 x 10 mL/g resin), and finally DMF (2 x 10 mL/g resin).
-
-
Confirmation:
-
Perform a qualitative Kaiser test (Protocol 2) on a small sample of resin beads to confirm the absence of free primary amines.
-
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay used to detect free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) signifies a successful reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the final wash step.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube in a heating block at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense Blue: Incomplete coupling. A third coupling or capping may be necessary.
-
Yellow/Colorless: Complete coupling. Proceed to the next deprotection step.
-
Troubleshooting Incomplete Coupling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after double coupling. | 1. Extreme steric hindrance from the preceding amino acid. 2. On-resin peptide aggregation, blocking reactive sites. 3. Degraded coupling reagents or poor solvent quality. | 1. Capping: Acetylate the remaining free amines with acetic anhydride to prevent the formation of deletion sequences. This simplifies final purification. 2. Solvent Change: Switch to NMP or add chaotropic salts (e.g., LiCl) to disrupt secondary structures. 3. Reagent Check: Use fresh, high-quality reagents and amine-free DMF. |
| Low final peptide purity with deletion sequence at D-Pen position. | 1. Insufficient coupling time or reagent equivalents. 2. Incomplete monitoring leading to a false negative Kaiser test. | 1. Increase coupling time to 4 hours per coupling and/or increase equivalents to 4-5x. 2. Ensure proper execution of the Kaiser test; observe beads carefully. 3. Implement a systematic double coupling strategy for all D-Pen residues. |
| Significant racemization detected in final product. | 1. Excessive pre-activation time. 2. Use of a non-hindered base (e.g., NMM) which can promote α-proton abstraction. | 1. Minimize pre-activation time to < 2 minutes before adding to the resin. 2. Use a hindered base like DIPEA or 2,4,6-collidine[4][5]. |
Conclusion
The successful incorporation of the sterically demanding this compound is a challenging but achievable step in SPPS. Success hinges on moving beyond standard protocols and adopting a strategy tailored for difficult couplings. The use of highly potent activating reagents, such as HATU or COMU, combined with a systematic double coupling protocol and extended reaction times, provides the most reliable path to achieving high coupling efficiency. Rigorous in-process monitoring with the Kaiser test is a critical checkpoint to validate the completion of each step, ensuring the integrity of the final peptide product. By implementing these expert-driven strategies, researchers can confidently incorporate this valuable building block into complex peptides for advanced drug discovery and development.
References
-
Advances in Fmoc solid-phase peptide synthesis. White, P. D., & Chan, W. C. (2015). In Amino Acids, Peptides and Proteins. Royal Society of Chemistry. [Link]
-
Fmoc Solid Phase Peptide Synthesis - A Practical Approach. Chan, W. C., & White, P. D. (Eds.). (2000). Oxford University Press. [Link]
-
Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction. Hussein, W. M., & Toth, I. (2016). In Methods in Molecular Biology. Springer. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick, J. S. et al. (2020). University of California, Irvine. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Chemical reviews, 109(6), 2455-2504.[Link]
-
Novabiochem® Letters: 4/11. Merck Millipore. (2011).[Link]
- METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS.
- Process for the racemate splitting of d,l-penicillamine.
-
Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio. (2024).[Link]
-
Racemization during SPPS coupling step. ResearchGate. (2020).[Link]
-
Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Carstens, B. B., et al. (2018). Journal of medicinal chemistry, 61(22), 10144-10154.[Link]
-
Coupling Reagents. Aapptec Peptides.[Link]
Sources
Application Note: Mastering Regioselective Disulfide Bond Formation Through an Orthogonal Fmoc and Acm Protection Strategy
Abstract
The synthesis of complex peptides, particularly those containing multiple disulfide bridges, is a formidable challenge in medicinal chemistry and drug development. The precise control of cysteine connectivity is paramount to achieving the desired three-dimensional structure and biological activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practical application of an orthogonal protection strategy utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amine protection and the acetamidomethyl (Acm) group for semi-permanent cysteine thiol protection. We will delve into the mechanistic underpinnings of this strategy, provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS), selective Acm deprotection, and subsequent disulfide bond formation, and offer expert insights to navigate potential challenges.
The Imperative of Orthogonal Protection in Peptide Science
In the intricate process of peptide synthesis, a variety of functional groups on the amino acid side chains must be masked or "protected" to prevent unwanted side reactions during peptide chain elongation[1][2][3]. An ideal protecting group should be easy to introduce, stable throughout the synthesis, and removable under specific conditions that do not affect other protecting groups or the integrity of the peptide chain[1]. The concept of "orthogonality" is central to this endeavor; it dictates that different classes of protecting groups can be removed in any order in the presence of others without interference[1][4].
This principle is of utmost importance in the synthesis of peptides containing multiple cysteine residues, where the formation of specific disulfide bonds is critical for the peptide's structure and function. A well-designed orthogonal protection strategy allows for the sequential and regioselective formation of these disulfide bridges. The Fmoc/tBu strategy is a widely adopted approach in solid-phase peptide synthesis (SPPS), where the temporary Nα-Fmoc group is removed by a mild base (piperidine), while the permanent side-chain protecting groups (e.g., t-butyl) are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin[1][3].
The acetamidomethyl (Acm) group stands out as a valuable tool for cysteine protection due to its stability under both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage[5][6]. This unique stability profile makes it orthogonal to both the Fmoc and most standard acid-labile side-chain protecting groups, enabling the synthesis of fully assembled peptides that can be purified with the Acm groups still attached, followed by selective deprotection and disulfide bond formation[6][7].
The Key Players: A Closer Look at Fmoc and Acm Groups
The Nα-Fmoc Group: A Base-Labile Temporary Shield
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis for temporary α-amine protection[8]. Its lability to mild basic conditions, typically a 20% solution of piperidine in dimethylformamide (DMF), allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid in the sequence[5].
Mechanism of Fmoc Deprotection: The deprotection proceeds via a β-elimination mechanism. The piperidine acts as a base, abstracting the acidic proton on the fluorenyl ring system. This initiates the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which then decarboxylates.
The S-Acm Group: A Versatile and Stable Thiol Protector
The acetamidomethyl (Acm) group is a semi-permanent protecting group for the thiol side chain of cysteine. Its defining characteristic is its stability to the reagents used for both Fmoc deprotection (piperidine) and final peptide cleavage from the resin (TFA)[5][6]. This allows for the isolation of a fully deprotected linear peptide with only the cysteine residues remaining protected by Acm groups.
Selective Removal of the Acm Group: The Acm group can be selectively removed using specific reagents that do not affect other functionalities of the peptide. Common methods include:
-
Iodine (I₂): This is one of the most common methods for Acm removal, which often leads to simultaneous disulfide bond formation[4][6][9]. The reaction is typically carried out in an aqueous or alcoholic solvent.
-
Mercury(II) Acetate (Hg(OAc)₂): This reagent effectively removes the Acm group but requires subsequent treatment with a thiol-containing compound like β-mercaptoethanol to liberate the free thiol[6][7][10]. Due to the toxicity of mercury compounds, this method is often avoided if alternatives are available[10].
-
Silver(I) Salts: Similar to mercury salts, silver salts can be used for Acm deprotection[6][7].
-
N-halosuccinimides: Reagents like N-chlorosuccinimide (NCS) have been shown to be effective for on-resin Acm removal and concomitant disulfide bond formation[5].
Visualizing the Orthogonal Strategy
The following diagrams illustrate the core concepts of the Fmoc/Acm orthogonal protection strategy and the workflow for regioselective disulfide bond formation.
Caption: Workflow of SPPS using Fmoc/Acm orthogonal strategy.
Caption: Simplified mechanisms of Fmoc and Acm group removal.
Experimental Protocols
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific peptide sequence and laboratory conditions. Always adhere to proper safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide on a rink amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain and repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the Acm-protected peptide.
Protocol for Acm Deprotection and Disulfide Bond Formation using Iodine
This protocol describes the formation of a single disulfide bond from two Acm-protected cysteine residues in solution.
Materials:
-
Purified Acm-protected peptide
-
Aqueous Acetic Acid (e.g., 50%) or a mixture of Acetonitrile/Water/TFA
-
Iodine (I₂) solution (e.g., 0.1 M in a suitable solvent like methanol or acetic acid)
-
Aqueous solution of ascorbic acid or sodium thiosulfate
Procedure:
-
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable aqueous solvent system (e.g., 50% aqueous acetic acid) to a concentration of approximately 1 mg/mL. The choice of solvent may need to be optimized for peptide solubility.
-
Iodine Titration: Slowly add the iodine solution dropwise to the stirred peptide solution. A faint, persistent yellow color indicates a slight excess of iodine and the completion of the reaction. The reaction is typically complete within 30-60 minutes.
-
Quenching: Quench the excess iodine by adding a few drops of aqueous ascorbic acid or sodium thiosulfate solution until the yellow color disappears.
-
Purification: Purify the cyclized peptide by RP-HPLC to remove any byproducts and unreacted peptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide with the desired disulfide bond.
Table 1: Summary of Orthogonal Protecting Groups and their Cleavage Conditions
| Protecting Group | Functionality Protected | Cleavage Reagent | Orthogonal To |
| Fmoc | α-Amine | 20% Piperidine in DMF | Acm, tBu, Trt (acid-labile) |
| Acm | Cysteine Thiol | Iodine, Hg(OAc)₂, Ag(I) salts, NCS | Fmoc, tBu, Trt (acid-labile) |
| tBu, Trt, etc. | Side Chains | Strong Acid (e.g., TFA) | Fmoc, Acm |
Expert Insights and Troubleshooting
-
Solubility is Key: During the iodine-mediated cyclization, maintaining peptide solubility is crucial for efficient reaction. Screening different solvent systems (e.g., varying percentages of acetonitrile, methanol, or acetic acid in water) is often necessary.
-
On-Resin vs. Solution Phase Cyclization: While this note details solution-phase cyclization, on-resin Acm deprotection and disulfide bond formation can also be performed[9]. This can simplify purification but may be less efficient for some sequences.
-
Regioselective Formation of Multiple Disulfide Bonds: For peptides with more than two cysteines, a combination of different orthogonal cysteine protecting groups (e.g., Acm, Trt, Mmt) is required. The choice of which pair of cysteines to protect with Acm can be critical for achieving the correct folding[11].
-
Monitoring the Reaction: Progress of the Acm deprotection and cyclization can be monitored by taking aliquots of the reaction mixture, quenching, and analyzing by LC-MS.
-
Avoiding Side Reactions: Over-oxidation can occur with excessive iodine. Careful titration is recommended. For peptides containing sensitive residues like methionine or tryptophan, alternative, milder deprotection methods may be necessary.
Conclusion
The orthogonal protection strategy employing the base-labile Fmoc group and the stable, yet selectively cleavable, Acm group provides a robust and versatile platform for the synthesis of complex, disulfide-rich peptides. A thorough understanding of the underlying chemical principles, coupled with carefully executed experimental protocols, empowers researchers to construct these challenging molecules with precision and control. This mastery is essential for advancing drug discovery and the development of novel peptide-based therapeutics.
References
-
Muttenthaler, M., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. International Journal of Molecular Sciences. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Hargittai, B., et al. (2005). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Research. [Link]
-
AAPPTec. Removal of S-Acetamidomethyl Groups. [Link]
-
Biotage. (2023). Optimizing the removal of an ACM protecting group. [Link]
-
Yang, Y., et al. (1994). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain in human blood coagulation factor IX. Protein Science. [Link]
-
Zhang, S., et al. (2008). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. International Journal of Peptide Research and Therapeutics. [Link]
-
Fairweather, J. K., & Prout, M. E. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. biotage.com [biotage.com]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lab.rockefeller.edu [lab.rockefeller.edu]
Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Rationale for Rigidity in Peptide Therapeutics
Linear peptides, while offering significant potential as therapeutic agents due to their high specificity and low toxicity, are often hampered by inherent limitations such as susceptibility to proteolytic degradation and a high degree of conformational flexibility. This flexibility can lead to reduced receptor affinity and selectivity, as the peptide must adopt a specific bioactive conformation to effectively interact with its target.[1] Conformationally constraining a peptide "locks" it into a more defined three-dimensional structure, which can overcome these drawbacks and lead to compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy.[1][2] This guide provides a detailed overview of the primary synthetic strategies employed to introduce conformational constraints into peptides, complete with technical insights and step-by-step protocols.
The field of constrained peptides has seen tremendous growth, largely driven by the need to target challenging protein-protein interactions (PPIs), which have traditionally been difficult to inhibit with small molecules.[2] Recent technological advancements in peptide synthesis now permit the rapid creation, screening, and optimization of constrained peptide libraries, significantly accelerating drug discovery efforts.[2]
I. Peptide Cyclization: The Archetypal Strategy for Conformational Constraint
Cyclization is a widely employed strategy to rigidify a peptide's structure, thereby enhancing its stability and binding affinity.[3][4] This can be achieved through various points of connection within the peptide sequence.[3][5]
A. Overview of Cyclization Strategies
The most common forms of peptide cyclization involve forming a covalent bond between different parts of the peptide chain.[3][6] These include:
-
Head-to-Tail (Backbone) Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[4][5][7]
-
Side-Chain-to-Side-Chain Cyclization: Linkage between the side chains of two amino acid residues.[3][6]
-
Head-to-Side-Chain and Side-Chain-to-Tail Cyclization: A combination of the above, linking a terminus to an amino acid side chain.[3][8]
The choice of cyclization strategy is dictated by the desired final conformation and the chemical functionalities available on the peptide.
B. Key Chemistries for Peptide Cyclization
Several chemical reactions can be employed to achieve cyclization, each with its own set of advantages and considerations.
-
Amide Bond Formation (Lactamization): This is a common method for both head-to-tail and side-chain-to-side-chain cyclization, involving the formation of a stable amide bond.[5] For side-chain cyclization, this typically occurs between the side chains of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn).[5]
-
Disulfide Bond Formation: The oxidation of two cysteine residues to form a cystine bridge is a classic and straightforward method for side-chain-to-side-chain cyclization.[9] While effective, disulfide bonds can be susceptible to reduction in vivo.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for peptide cyclization.[10][11] This reaction is highly efficient, forms a stable triazole linkage, and is orthogonal to most other chemical functionalities found in peptides.[11][12]
-
Thioether Formation: The reaction between a cysteine thiol and an electrophile, such as a bromoacetyl group, forms a stable thioether linkage.[3][9]
-
Native Chemical Ligation (NCL): NCL allows for the chemoselective ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[13][14] This technique can be adapted for intramolecular cyclization to form backbone-cyclized peptides.[13][15]
Table 1: Comparison of Common Peptide Cyclization Chemistries
| Cyclization Chemistry | Bond Formed | Stability | Key Advantages | Key Considerations |
| Lactamization | Amide | High | Mimics natural peptide bond, high stability.[5] | Can be sterically hindered, potential for side reactions.[4] |
| Disulfide Bridge | Disulfide | Moderate | Simple oxidation reaction, mimics natural structures.[9] | Reducible in biological environments. |
| Click Chemistry | Triazole | High | High efficiency, bioorthogonal, stable linkage.[10][11][12] | Requires incorporation of azide and alkyne functionalities. |
| Thioether Linkage | Thioether | High | Stable alternative to disulfide bonds.[9] | Requires specific reactive partners. |
| Native Chemical Ligation | Amide | High | Chemoselective, no protecting groups needed for ligation.[13][14] | Requires an N-terminal cysteine and a C-terminal thioester.[16] |
C. Experimental Protocols
This protocol describes a general method for the synthesis of a head-to-tail cyclized peptide on solid support, which can help to minimize intermolecular side reactions.
Rationale: Performing the cyclization while the peptide is still attached to the resin can favor intramolecular cyclization by pseudo-dilution, reducing the likelihood of peptide dimerization or oligomerization.[6] Microwave-assisted coupling can enhance the efficiency and speed of the cyclization reaction.[17]
Workflow Diagram:
Caption: Workflow for on-resin head-to-tail peptide cyclization.
Step-by-Step Methodology:
-
Linear Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The C-terminal amino acid should have a side-chain protecting group that can be selectively removed (e.g., Fmoc-Glu-ODmab).[17]
-
C-Terminal Deprotection: After assembly of the linear peptide, selectively remove the C-terminal protecting group. For a Dmab ester, this can be achieved by treating the resin-bound peptide with a solution of 2% hydrazine in DMF.[17]
-
N-Terminal Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA or NMM) in DMF to the resin.
-
Allow the reaction to proceed for 2-24 hours at room temperature, or for a shorter duration with microwave irradiation.[17]
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
II. Peptide Stapling: Reinforcing Secondary Structures
Peptide stapling is a synthetic strategy used to introduce a covalent brace across a peptide's backbone, typically to stabilize an α-helical conformation.[18] This is achieved by linking the side chains of two amino acids, creating a macrocyclic ring.[18][19]
A. All-Hydrocarbon Stapling
The most common form of peptide stapling involves the use of two α-methyl, α-alkenyl amino acids that are then linked via ring-closing metathesis (RCM).
Rationale: The hydrocarbon staple provides a chemically inert and proteolytically resistant brace that enhances the helicity, cell permeability, and metabolic stability of the peptide.
Workflow Diagram:
Caption: General workflow for all-hydrocarbon peptide stapling.
B. Experimental Protocol: All-Hydrocarbon Stapling via RCM
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize the linear peptide on a solid support using Fmoc-SPPS, incorporating the non-natural, olefin-bearing amino acids (e.g., (S)-2-(4'-pentenyl)alanine) at the desired positions (commonly at i, i+4 or i, i+7 for an α-helix).[20]
-
On-Resin Stapling:
-
Swell the resin in an appropriate solvent (e.g., DCM or NMP).
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) in the same solvent.
-
Allow the RCM reaction to proceed for 2-4 hours at room temperature. The reaction vessel should be kept under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove the side-chain protecting groups with a cleavage cocktail.
-
Purification and Analysis: Purify the stapled peptide using RP-HPLC and confirm its identity and purity by MS and analytical HPLC.[21]
III. Incorporation of Non-Natural Amino Acids
Introducing non-natural amino acids with constrained geometries into a peptide sequence is another effective method for limiting conformational freedom.[22][23]
A. Rationale and Common Examples
By replacing a standard amino acid with a more rigid analogue, the rotational freedom of the peptide backbone can be significantly reduced. Examples of such non-natural amino acids include:
-
α,α-disubstituted amino acids: (e.g., Aib - aminoisobutyric acid)
-
β-amino acids: These can induce unique helical and turn structures.
-
Proline analogues and other cyclic amino acids: These introduce a fixed dihedral angle in the peptide backbone.
B. Synthesis and Incorporation
These specialized amino acid building blocks are typically synthesized separately and then incorporated into the peptide sequence during standard SPPS.[23][24] The coupling of sterically hindered non-natural amino acids may require more forcing conditions, such as extended coupling times or the use of more potent coupling reagents.[21]
IV. N-Methylation of the Peptide Backbone
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a subtle but powerful modification for conformational control.[6][25]
A. Mechanistic Insights
N-methylation introduces steric hindrance that can restrict the rotation of the peptide bond and disfavor certain secondary structures by removing the amide proton, which acts as a hydrogen bond donor.[26] This modification can also significantly improve a peptide's resistance to proteolysis and enhance its membrane permeability.[25][27]
Workflow Diagram:
Caption: Two common approaches for peptide N-methylation.
B. Synthetic Approaches
-
Building Block Approach: The most straightforward method is to use pre-synthesized Fmoc-N-methyl-amino acid building blocks during SPPS.[6]
-
On-Resin Methylation: An alternative is to perform the N-methylation on the resin-bound peptide. A common method involves the use of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to protect the amide nitrogen, followed by a Mitsunobu reaction with methanol to introduce the methyl group, and subsequent removal of the nosyl protecting group.[6]
Table 2: Summary of Conformational Constraint Strategies
| Strategy | Primary Effect | Key Advantage | Common Application |
| Cyclization | Global constraint of the peptide backbone.[3] | Significant increase in stability and affinity.[5][9] | Mimicking protein loops, improving receptor binding.[3] |
| Stapling | Stabilization of α-helical secondary structures.[18] | Enhanced cell permeability and proteolytic resistance. | Targeting intracellular protein-protein interactions. |
| Non-Natural Amino Acids | Local restriction of backbone dihedral angles.[22] | Precise control over local conformation. | Inducing specific turns or helical structures.[28] |
| N-Methylation | Restriction of peptide bond rotation and H-bond disruption.[25] | Improved proteolytic stability and membrane permeability.[27] | Enhancing oral bioavailability of peptide drugs.[25] |
Conclusion
The synthesis of conformationally constrained peptides is a cornerstone of modern peptide drug discovery.[2][29] By employing strategies such as cyclization, stapling, incorporation of non-natural amino acids, and N-methylation, researchers can systematically address the inherent weaknesses of linear peptides, leading to the development of more potent, stable, and effective therapeutic agents.[1][30] The choice of a specific constraining strategy depends on the desired structural outcome, the target of interest, and the synthetic feasibility. The protocols and principles outlined in this guide provide a foundation for the rational design and synthesis of these advanced peptide molecules.
References
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]
-
Ito, Y., & Suga, H. (2016). Constrained Peptides in Drug Discovery and Development. Accounts of Chemical Research, 49(6), 1169-1177. Retrieved from [Link]
-
GenScript. (n.d.). Cyclic Peptides: Advanced Synthesis Methods & Applications. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]
-
Porebski, P. J., & Buckle, A. M. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(6), 749. Retrieved from [Link]
-
Hendrickson, T. L., de Crécy-Lagard, V., & Schimmel, P. (2004). Incorporation of nonnatural amino acids into proteins. Annual review of biochemistry, 73, 147–176. Retrieved from [Link]
-
White, C. J., & Yudin, A. K. (2011). Backbone-Cyclized Peptides: A Critical Review. Current organic chemistry, 15(22), 3931–3945. Retrieved from [Link]
-
Wang, L., & Dong, S. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical reviews, 119(17), 10159–10203. Retrieved from [Link]
-
Tale, R. H., & Patil, R. M. (2016). Click Chemistry for Cyclic Peptide Drug Design. Methods in molecular biology (Clifton, N.J.), 1368, 223–242. Retrieved from [Link]
- Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides and method of synthesis. Google Patents.
-
Thern, B., & Kessler, H. (2002). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in molecular biology (Clifton, N.J.), 298, 33–46. Retrieved from [Link]
-
Bionda, N., & Cudic, P. (2020). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in molecular biology (Clifton, N.J.), 2109, 137–152. Retrieved from [Link]
-
Gunnoo, S. B., & Madder, A. (2016). Approaches for peptide and protein cyclisation. Chemical communications (Cambridge, England), 52(52), 8013–8032. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]
-
Phillips, C., & Verdine, G. L. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current protocols in chemical biology, 8(2), 99–123. Retrieved from [Link]
-
B-A., A., & S-Y., P. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Biomolecules & therapeutics, 22(6), 487–496. Retrieved from [Link]
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. The journal of medical chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Retrieved from [Link]
-
Sisido, M., & Hohsaka, T. (2001). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 5(6), 665-670. Retrieved from [Link]
-
Bock, V. D., Speijer, D., Hiemstra, H., & van Maarseveen, J. H. (2007). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic letters, 9(6), 959–962. Retrieved from [Link]
-
Drienovská, I., & Roelfes, G. (2020). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical reviews, 120(7), 3095–3135. Retrieved from [Link]
-
Yudin, A. K. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical reviews, 120(17), 9781–9783. Retrieved from [Link]
-
Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2010). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of the American Chemical Society, 132(45), 15873–15885. Retrieved from [Link]
-
CEM Corporation. (n.d.). MEGA: A Linker for Peptide Thioesterification and Cyclization. Retrieved from [Link]
-
Gu, Y., & Still, W. C. (1998). Conformational Analysis of Reverse-Turn Constraints by N-Methylation and N-Hydroxylation of Amide Bonds in Peptides and Non-Peptide Mimetics. Journal of the American Chemical Society, 120(46), 11984–11991. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]
-
Zhang, M., & Chen, C. (2020). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules (Basel, Switzerland), 25(21), 5013. Retrieved from [Link]
-
Ito, Y., & Suga, H. (2016). Constrained Peptides in Drug Discovery and Development. ResearchGate. Retrieved from [Link]
-
Hartman, M. C., & Hecht, S. M. (2010). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & medicinal chemistry, 18(11), 3844–3851. Retrieved from [Link]
-
ResearchGate. (2017, May 2). Protocol for the synthesis of stapled peptide using microwave?. Retrieved from [Link]
-
Yudin, A. K. (2007). Constrained Peptides as Miniature Protein Structures. Current organic chemistry, 11(4), 363–371. Retrieved from [Link]
-
T-A., A., & P-S., Y. (2019). On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. Organic & biomolecular chemistry, 17(3), 528–532. Retrieved from [Link]
-
Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society reviews, 44(1), 91–102. Retrieved from [Link]
-
Mollica, A., et al. (2016). Click Chemistry in Peptide-Based Drug Design. ResearchGate. Retrieved from [Link]
-
Drienovská, I., & Roelfes, G. (2020). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical reviews, 120(7), 3095–3135. Retrieved from [Link]
-
Bionda, N., & Cudic, P. (2020). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. OUCI. Retrieved from [Link]
-
Khan, A. (2023). Advances in Peptide Synthesis: From Fundamentals to Innovative Strategies. Journal of Molecular and Organic Chemistry, 6(4), 104-107. Retrieved from [Link]
-
Lokey, R. S., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 133(47), 18891–18894. Retrieved from [Link]
-
D-A., A., & S., S. (2013). Template-constrained macrocyclic peptides prepared from native, unprotected precursors. Proceedings of the National Academy of Sciences of the United States of America, 110(40), 15939–15944. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 23). What Is Native Chemical Ligation?. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. scispace.com [scispace.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 5. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 6. peptide.com [peptide.com]
- 7. Backbone-Cyclized Peptides: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. Click Chemistry for Cyclic Peptide Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MEGA: A Linker for Peptide Thioesterification and Cyclization [cem.com]
- 17. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. EP2334317A2 - Stapled peptides and method of synthesis - Google Patents [patents.google.com]
- 20. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Incorporation of nonnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. lifetein.com [lifetein.com]
- 27. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Fmoc-D-Pen(Acm)-OH for the Introduction of Steric Hindrance in Peptides
Introduction: The Imperative of Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are, however, often counterbalanced by challenges such as poor metabolic stability and conformational flexibility. Controlling the three-dimensional structure of a peptide is paramount to enhancing its biological activity and pharmacokinetic profile. The introduction of steric hindrance, the intentional placement of bulky chemical groups to restrict conformational freedom, is a powerful strategy to achieve this.[1][2][3] Non-natural amino acids are key tools in this endeavor, and among them, D-Penicillamine (D-Pen) stands out for its unique structural features. This guide provides an in-depth exploration of Fmoc-D-Pen(Acm)-OH, a versatile building block for introducing steric hindrance and enabling precise disulfide bridging in synthetic peptides.
The incorporation of D-amino acids, in general, offers a dual advantage: it can induce specific secondary structures like β-turns and enhance enzymatic stability by making the peptide less susceptible to degradation by proteases.[4][5][6][7] this compound, with its gem-dimethyl group on the β-carbon, provides a significant steric barrier that can be exploited to modulate peptide conformation and control biological activity.[8]
This compound: A Multifaceted Building Block for Advanced Peptide Synthesis
This compound is a highly specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS).[9] Its structure is a testament to rational chemical design, with each component serving a distinct and critical function:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amino function is the cornerstone of the most widely used SPPS strategy.[10][11] It remains stable during the coupling reaction but can be cleanly removed with a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[10][12]
-
D-Configuration: The D-enantiomeric form of penicillamine is crucial for enhancing the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.[4][7]
-
Penicillamine (Pen) Side Chain: The thiol-containing side chain with its characteristic gem-dimethyl groups is the primary source of steric hindrance. These bulky methyl groups can restrict the rotation around the peptide backbone, influencing the local conformation.[8]
-
Acm (Acetamidomethyl) Group: The Acm group provides a stable and orthogonal protection for the thiol side chain.[13][14] It is resistant to the acidic and basic conditions of standard Fmoc-SPPS, allowing for the synthesis of the full-length peptide without premature side reactions.[13] The Acm group can be selectively removed later to facilitate controlled disulfide bond formation.[15][16]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 201531-76-2 |
| Molecular Formula | C23H26N2O5S |
| Molecular Weight | 442.53 g/mol |
| Appearance | White to off-white solid |
| Functional Groups | Fmoc, Carboxylic Acid, Thiol (Acm protected) |
Application I: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support. This procedure can be adapted for automated peptide synthesizers.
Experimental Protocol: Fmoc-SPPS of a D-Pen(Acm)-Containing Peptide
Materials:
-
This compound
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)
-
Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Reaction vessel for manual synthesis
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel. If starting with a pre-loaded resin, proceed to step 3.
-
First Amino Acid Coupling (if applicable): Couple the first Fmoc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-7 minutes.[10]
-
Drain the solution and repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Kaiser Test (Optional but Recommended): Perform a qualitative Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours. Due to the steric hindrance of the penicillamine side chain, a longer coupling time or double coupling may be necessary.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and byproducts.
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a successful coupling.
-
Chain Elongation: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
Expert Insight: Overcoming Coupling Challenges
The gem-dimethyl groups of penicillamine can significantly slow down the coupling reaction. If a standard coupling protocol results in incomplete acylation (a positive Kaiser test after coupling), consider the following:
-
Double Coupling: After the initial coupling and washing, repeat the activation and coupling step with a fresh solution of activated this compound.
-
Stronger Activation: Use a more potent coupling reagent like HATU in combination with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Extended Coupling Time: Increase the coupling time to 3-4 hours or even overnight for particularly difficult sequences.
Workflow for Incorporating this compound in SPPS
Caption: SPPS cycle for the incorporation of this compound.
Application II: Acm Deprotection and Regioselective Disulfide Bond Formation
A key advantage of the Acm protecting group is its stability throughout the SPPS and cleavage from the resin, allowing for the purification of the linear Acm-protected peptide. The subsequent removal of the Acm group can be performed in solution to form a specific disulfide bridge, which is particularly useful for synthesizing complex multi-cyclic peptides.[13][17]
Experimental Protocol: Iodine-Mediated Acm Removal and Cyclization
Materials:
-
Lyophilized linear peptide containing one or more Pen(Acm) or Cys(Acm) residues.
-
Solvents: Acetonitrile (ACN), Water (HPLC grade), Methanol (MeOH), Acetic Acid (AcOH)
-
Reagent: Iodine (I2) solution (e.g., 0.1 M in a suitable solvent like MeOH or a mixture of ACN/water).
-
Quenching Solution: Ascorbic acid solution (e.g., 1 M in water).
Protocol:
-
Peptide Dissolution: Dissolve the linear Acm-protected peptide in an appropriate solvent system. A common choice is a mixture of ACN and water with a small amount of acetic acid to aid solubility (e.g., 30-50% ACN in water with 5-10% AcOH). The final peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
-
Iodine Titration:
-
While stirring the peptide solution, add the iodine solution dropwise.
-
A persistent yellow-brown color indicates the presence of excess iodine and suggests the reaction is complete.
-
Monitor the reaction progress by analytical HPLC and mass spectrometry. The starting material peak should disappear, and a new peak corresponding to the cyclized peptide should appear. The reaction is typically complete within 1-2 hours.
-
-
Quenching:
-
Once the reaction is complete, quench the excess iodine by adding the ascorbic acid solution dropwise until the yellow-brown color disappears.
-
-
Purification:
-
Purify the cyclized peptide from reaction byproducts and remaining linear peptide using preparative reverse-phase HPLC (RP-HPLC).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclized peptide as a fluffy white powder.
Expert Insight: Optimizing Cyclization
-
Solvent Choice: The solvent composition can significantly impact the efficiency of cyclization. For highly hydrophobic peptides, co-solvents like isopropanol or trifluoroethanol (TFE) may be required.
-
pH Considerations: While the reaction is often performed in an acidic medium, for some peptides, adjusting the pH towards neutral can influence the folding and cyclization efficiency.
-
Orthogonality: This method is orthogonal to other common cysteine protecting groups like Trityl (Trt) or t-Butyl (tBu), enabling the synthesis of peptides with multiple, precisely controlled disulfide bridges.[16][17]
Reaction Scheme for Acm Deprotection and Disulfide Formation
Sources
- 1. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wpage.unina.it [wpage.unina.it]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 14. bachem.com [bachem.com]
- 15. biotage.com [biotage.com]
- 16. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Peptide Stability with Fmoc-D-Pen(Acm)-OH
Introduction: The Imperative of Peptide Stability in Therapeutics
Peptides represent a burgeoning class of therapeutics, prized for their high specificity and potency. However, their clinical translation is often beset by a critical challenge: inherent instability. The peptide backbone is susceptible to rapid degradation by proteases in biological systems, severely limiting bioavailability and in vivo half-life.[1] This vulnerability necessitates innovative strategies to fortify these molecules against enzymatic assault.
This technical guide delineates a robust strategy to enhance peptide stability through the incorporation of the non-canonical amino acid, Fmoc-D-Pen(Acm)-OH. We will explore the multifaceted advantages conferred by this building block, from steric hindrance and conformational rigidity to the strategic formation of stabilizing disulfide bonds. This document provides not only the theoretical underpinnings but also detailed, field-proven protocols for researchers, scientists, and drug development professionals to implement this powerful technique.
The Strategic Advantage of this compound
This compound is a cornerstone building block for enhancing peptide stability, leveraging a trifecta of chemical attributes: the D-stereoisomer, the sterically hindering penicillamine (Pen) moiety, and the strategically placed acetamidomethyl (Acm) protecting group.
-
The D-Configuration: A Shield Against Proteolysis: Proteases, the enzymes responsible for peptide degradation, have evolved to recognize and cleave peptide bonds involving naturally occurring L-amino acids.[2] The introduction of a D-amino acid disrupts this stereospecific recognition, rendering the adjacent peptide bonds resistant to cleavage.[1][2] This fundamental principle is a highly effective strategy for prolonging a peptide's circulatory half-life.[1][3]
-
Penicillamine (β,β-dimethylcysteine): Inducing Conformational Constraint: The penicillamine residue, with its two methyl groups on the β-carbon, introduces significant steric hindrance.[4] This bulkiness conformationally constrains the peptide backbone, promoting the formation of defined secondary structures like β-turns.[4] Such rigid structures are less susceptible to enzymatic degradation and can also lead to enhanced receptor binding affinity.[5]
-
The Acm Protecting Group: Orchestrating Disulfide Cyclization: The acetamidomethyl (Acm) group provides orthogonal protection for the thiol side chain of the penicillamine residue.[4][6] It is stable under the mild basic conditions used for Fmoc group removal during solid-phase peptide synthesis (SPPS), as well as the acidic conditions of final cleavage from the resin. This stability allows for the selective deprotection of the Acm group and subsequent formation of a disulfide bond, creating a cyclic peptide.[6] Peptide cyclization is a widely employed strategy to enhance stability by reducing conformational flexibility and shielding cleavage sites from proteases.[7]
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis, cyclization, and stability analysis of a model peptide incorporating this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide with D-Pen(Acm)
This protocol outlines the manual synthesis of a linear peptide on a rink amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (chilled)
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 30 minutes in a polypropylene syringe fitted with a polyethylene porous disc.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 40-45 minutes at room temperature.[8]
-
Drain the coupling solution and wash the resin with DMF (3 x 1 mL).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl resin with DMF (3 x 1 mL) and DCM (3 x 1 mL), then dry under vacuum.[8]
Diagram 1: SPPS Workflow for Linear Peptide Synthesis
Caption: Workflow for on-resin disulfide bond formation.
Protocol 3: Cleavage, Purification, and Characterization
This protocol details the cleavage of the cyclic peptide from the resin, its purification by HPLC, and characterization by mass spectrometry.
Materials:
-
Cyclic peptide-resin from Protocol 2
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v) [8]* Chilled diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade with 0.1% TFA
-
Reversed-phase C18 HPLC column
-
Mass spectrometer (e.g., Q-TOF)
Procedure:
-
Cleavage from Resin:
-
Place the dried cyclic peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to a large volume of chilled diethyl ether.
-
Centrifuge to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with chilled diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification by HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide using a preparative reversed-phase C18 HPLC system with a water (0.1% TFA)/ACN (0.1% TFA) gradient. [1][9][10] * Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC. [11] * Pool the pure fractions and lyophilize to obtain the final purified cyclic peptide.
-
-
Characterization by Mass Spectrometry:
Protocol 4: In Vitro Proteolytic Stability Assay
This protocol describes a method to assess the stability of the synthesized cyclic peptide in the presence of a protease compared to its linear counterpart.
Materials:
-
Purified cyclic peptide
-
Purified linear peptide (control)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
Analytical HPLC system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclic and linear peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution (or human serum) at a specific ratio (e.g., 10:1 peptide to protease by weight).
-
Incubate the mixtures at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched sample by analytical reversed-phase HPLC.
-
Monitor the disappearance of the main peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and half-life of each peptide.
-
Data Presentation and Expected Outcomes
The successful implementation of these protocols should yield a cyclic peptide with significantly enhanced stability compared to its linear counterpart. The data can be effectively summarized in the following tables:
Table 1: Peptide Characterization
| Peptide | Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Purity (HPLC, %) |
| Linear Peptide | [Sequence] | [Calculated Mass] | [MS Result] | >95% |
| Cyclic Peptide | [Cyclic Sequence] | [Calculated Mass - 2] | [MS Result] | >95% |
Table 2: Proteolytic Stability Assay Results (Half-life in hours)
| Peptide | Trypsin | Chymotrypsin | Human Serum |
| Linear Peptide | [t½ value] | [t½ value] | [t½ value] |
| Cyclic Peptide | [t½ value] | [t½ value] | [t½ value] |
The expected outcome is a significantly longer half-life for the cyclic peptide in the presence of all tested proteases and in human serum, demonstrating the efficacy of incorporating this compound for enhanced stability.
Conclusion
The strategic incorporation of this compound into peptide sequences offers a powerful and versatile approach to overcoming the inherent instability of peptide-based therapeutics. The combination of D-amino acid-mediated resistance to proteolysis and disulfide bond-induced conformational constraint provides a synergistic enhancement of peptide stability. The detailed protocols provided herein offer a practical guide for researchers to apply this methodology, paving the way for the development of more robust and effective peptide drugs.
References
- Benchchem. (n.d.). Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier.
- Benchchem. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis.
-
ResearchGate. (2019, October 25). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Retrieved from [Link]
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups.
- Benchchem. (n.d.). The Cornerstone of Durability: An In-depth Technical Guide to the Role of D-amino Acids in Peptide Stability.
- PubMed Central. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
- Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool.
-
PubMed Central. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
- PubMed Central. (n.d.). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers.
-
YouTube. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Retrieved from [Link]
-
ACS Publications. (n.d.). An Effective Method of On-Resin Disulfide Bond Formation in Peptides. Retrieved from [Link]
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
-
PubMed Central. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Retrieved from [Link]
-
PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]
-
PubMed Central. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Retrieved from [Link]
-
bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved from [Link]
-
SpringerLink. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]
-
Protein Metrics Support. (2024, June 20). Cyclic Peptide Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]
-
SpringerLink. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. renyi.hu [renyi.hu]
- 11. biovera.com.au [biovera.com.au]
- 12. shimadzu.com [shimadzu.com]
- 13. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. support.proteinmetrics.com [support.proteinmetrics.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of D-Penicillamine Peptides
Abstract
This comprehensive guide provides a detailed framework for the mass spectrometric analysis of D-penicillamine (D-Pen) and peptides incorporating this unique amino acid. D-penicillamine's dual role as a therapeutic chelating agent and a tool for peptide engineering presents distinct analytical challenges and opportunities. This document offers in-depth protocols, scientific rationale, and expert insights into sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, and data interpretation for both quantitative analysis in biological matrices and structural characterization of modified peptides.
Introduction: The Dichotomy of D-Penicillamine Analysis
D-penicillamine, or (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, is a non-proteinogenic amino acid with significant therapeutic applications. It is primarily known as a chelating agent for treating Wilson's disease (copper overload) and cystinuria, and it has been used as a disease-modifying antirheumatic drug (DMARD).[1][2] Its biological activity is centered on its reactive thiol (-SH) group. This same reactivity, however, poses a significant analytical challenge: in biological systems, D-penicillamine rapidly oxidizes to form a stable disulfide dimer, or it can form mixed disulfides with cysteine residues on proteins like albumin.[3][4] Consequently, accurate quantification often requires measuring both the monomeric and dimeric forms or reducing the disulfide back to the monomer.[5]
Beyond its therapeutic role, D-penicillamine is a valuable tool in peptide chemistry. Replacing cysteine (Cys) with D-penicillamine introduces a gem-dimethyl group on the β-carbon. This substitution provides steric hindrance that can direct the oxidative folding of peptides with multiple disulfide bonds, offering an "orthogonal" pairing strategy with cysteine.[6][7] This allows for the synthesis of conformationally constrained peptides with potentially enhanced stability and receptor selectivity.
Mass spectrometry, coupled with liquid chromatography, is the definitive technology for both the quantitative bioanalysis of D-penicillamine and the structural elucidation of these novel peptide analogues.[8][9] This guide will detail the methodologies to address both applications.
Core Principles and Methodologies
The Challenge of the Thiol Group: Sample Preparation
The success of any analysis hinges on a robust sample preparation strategy that accounts for the reactivity of the D-penicillamine thiol group. The primary goal is to prevent artificial oxidation or disulfide exchange post-collection.
Expert Insight: The choice between measuring the oxidized disulfide or stabilizing the monomer depends on the research question. For pharmacokinetic studies, measuring both the monomer and the disulfide dimer provides a more complete picture of the drug's state in circulation.[5] For peptide characterization, preventing unwanted disulfide formation is paramount to analyzing the intended structure.
A critical step for stabilizing the free thiol is alkylation . This involves capping the -SH group with an alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide (IAM), to form a stable, irreversible thioether bond.[10] This prevents oxidation and disulfide bond formation during sample processing and analysis.[10]
Workflow for Sample Preparation from Biological Matrix (e.g., Plasma)
Caption: General workflow for preparing plasma samples for LC-MS/MS analysis.
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating D-penicillamine, its disulfide, and its peptide conjugates.
-
Stationary Phase: C18 columns are ubiquitously used, offering excellent retention and separation for these relatively polar molecules.
-
Mobile Phases: A typical mobile phase system consists of water (A) and acetonitrile or methanol (B), both acidified with a small amount of formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%). The acid serves to protonate the analytes, improving peak shape and ionization efficiency in positive-mode ESI.
-
Gradient Elution: A gradient from low to high organic phase concentration is used to elute analytes based on their hydrophobicity. D-penicillamine monomer is quite polar and will elute early, followed by the more hydrophobic disulfide dimer. Peptides containing D-penicillamine will have retention times dependent on their overall sequence, but the presence of D-penicillamine generally increases hydrophobicity compared to a cysteine-containing analogue.
Mass Spectrometry: Ionization and Fragmentation
Electrospray ionization (ESI) is the preferred method for analyzing these molecules as it is a soft ionization technique suitable for polar, thermally labile compounds.[11] Analysis is typically performed in positive ion mode, detecting the protonated molecular ions [M+H]+.
Tandem mass spectrometry (MS/MS) is essential for both quantification and structural confirmation. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[12]
-
CID: Generally produces a rich series of b- and y-type fragment ions from peptide backbone cleavage. It is highly effective for sequencing.[12]
-
HCD: Often provides more fragmentation across the low m/z range, which can be useful for identifying immonium ions and other small, characteristic fragments.[8]
Expert Insight on Fragmentation of D-Penicillamine Peptides: The gem-dimethyl group of D-penicillamine can influence fragmentation. While standard b- and y-ions are expected, steric hindrance around the β-carbon may affect the relative abundance of fragments near the D-Pen residue. Additionally, watch for a potential characteristic neutral loss of isobutylene (C4H8, 56.06 Da) from the side chain under higher collision energies, although this is less common than backbone fragmentation. For cyclic peptides formed by a D-Pen-Cys disulfide bond, CID fragmentation may either cleave the peptide backbone, leaving the disulfide intact, or break the disulfide bond itself.[13] Electron Transfer Dissociation (ETD) is a powerful alternative that preferentially cleaves the peptide backbone while preserving the disulfide bond, making it invaluable for sequencing cyclic peptides.[14]
Fragmentation Pathways & Interpretation
Accurate identification relies on understanding the characteristic fragmentation patterns of the target molecules.
D-Penicillamine Monomer (Proposed)
The protonated D-penicillamine monomer ([C5H11NO2S+H]+, m/z 150.06) is expected to fragment through characteristic losses of small neutral molecules.
Proposed Fragmentation of D-Penicillamine Monomer
Caption: Proposed fragmentation pathway for protonated D-penicillamine monomer.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Identity |
| 150.06 | 132.05 | H₂O (18.01) | Dehydrated precursor |
| 150.06 | 104.05 | HCOOH (46.01) | Loss of formic acid |
| 150.06 | 88.04 | HCOOH + NH₃ (63.03) | Sequential loss |
D-Penicillamine Disulfide
The fragmentation of the protonated disulfide ([C10H20N2O4S2+H]+, m/z 297.1) is well-characterized and serves as the basis for highly specific quantitative assays. The primary fragmentation event is the cleavage of the disulfide bond.
Fragmentation of D-Penicillamine Disulfide
Caption: Fragmentation of protonated D-penicillamine disulfide.
| Parameter | Value (m/z) | Description |
| Precursor Ion (Q1) | 297.1 | Protonated D-penicillamine disulfide |
| Product Ion 1 (Q3) | 180.1 | Fragment resulting from disulfide cleavage |
| Product Ion 2 (Q3) | 107.1 | Further fragmentation product |
Experimental Protocols
Protocol 1: Quantitative Analysis of D-Penicillamine in Human Plasma
This protocol describes a general method for the simultaneous quantification of D-penicillamine monomer (after alkylation) and its disulfide dimer.
1. Materials & Reagents
-
D-Penicillamine and D-Penicillamine Disulfide analytical standards
-
Stable isotope-labeled internal standard (e.g., D-Penicillamine-¹³C₃,¹⁵N)
-
N-Ethylmaleimide (NEM)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of internal standard solution (at a known concentration).
-
For Monomer Analysis: Add 20 µL of 50 mM NEM in water. Vortex and incubate for 15 minutes at room temperature to allow for complete alkylation.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| MS System | |
| Ionization Mode | ESI Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Resolution | 0.7 FWHM (for Q1 and Q3) |
| Collision Gas | Argon |
| SRM Transitions | Analyte |
| NEM-D-Pen Monomer | |
| D-Pen Disulfide | |
| IS (example) |
Protocol 2: Characterization of a D-Penicillamine-Containing Synthetic Peptide
This protocol outlines the characterization of a purified synthetic peptide where a cysteine has been replaced by D-penicillamine.
1. Sample Preparation (Post-Synthesis)
-
After cleavage from the resin and purification by preparative RP-HPLC, lyophilize the pure peptide fraction.
-
Dissolve the peptide in LC-MS grade water/acetonitrile (95:5) with 0.1% formic acid to a final concentration of ~1 mg/mL.
-
To Confirm Disulfide Bond: Prepare two aliquots. To one, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. This will reduce the disulfide bond.
-
Analyze the untreated and DTT-treated samples. A mass shift corresponding to the addition of two hydrogen atoms in the DTT-treated sample confirms the presence of the disulfide bond.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 150 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp | 45°C |
| Injection Vol | 2 µL |
| Gradient | A peptide-specific gradient should be developed, typically from 5% to 60% B over 20-30 minutes. |
| MS System | (e.g., Orbitrap-based) |
| Ionization Mode | ESI Positive |
| MS1 Scan | |
| Scan Range | m/z 300-2000 |
| Resolution | 60,000 |
| AGC Target | 4e5 |
| Max IT | 50 ms |
| MS2 Scan (DDA) | |
| Activation Type | HCD |
| Collision Energy | Stepped NCE (e.g., 25, 30, 35) |
| Resolution | 15,000 |
| AGC Target | 1e5 |
| Max IT | 100 ms |
3. Data Analysis Workflow
-
Intact Mass Confirmation: Verify the experimental mass of the protonated peptide from the MS1 scan against its theoretical mass.
-
Peptide-Spectrum Matching: Use a database search engine (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra against the theoretical fragmentation of the expected peptide sequence.
-
Manual Verification: Manually inspect the annotated MS/MS spectra to confirm the presence of key b- and y-ion series that support the peptide sequence. Pay close attention to the fragments surrounding the D-penicillamine residue.
-
Disulfide Bond Analysis: For disulfide-linked peptides, specialized software may be required to identify cross-linked fragments. Alternatively, comparison of the MS/MS spectra before and after reduction with DTT can reveal the constituent peptides of the disulfide-linked species.
Data Analysis Workflow for Peptide Identification
Caption: A typical data analysis workflow for identifying peptides from MS/MS data.
Conclusion
The mass spectrometric analysis of D-penicillamine and its peptide derivatives is a multifaceted task that requires careful consideration of the analyte's inherent chemical properties. For quantitative bioanalysis, the rapid oxidation to a disulfide dimer is a critical pre-analytical variable that must be controlled, often by measuring the dimer itself or by stabilizing the monomer via alkylation. For peptide characterization, the incorporation of D-penicillamine creates unique opportunities for structural engineering, and its analysis is well-served by high-resolution LC-MS/MS. By employing the robust sample preparation, chromatography, and mass spectrometry protocols detailed in this guide, researchers can achieve accurate quantification and confident structural elucidation, advancing both pharmacological studies and the development of novel peptide therapeutics.
References
-
Lehner, A. F., Dirikolu, L., Johnson, M., et al. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. Toxicology Mechanisms and Methods, 30(9), 687-702. Available at: [Link]
- Perrett, D. (1985). An overview of assay methods for D-penicillamine.
-
Lehner, A. F., Dirikolu, L., Johnson, M., et al. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. ResearchGate. Available at: [Link]
-
Zheng, J., Liu, L., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(49), 15560–15568. Available at: [Link]
-
Munthe, E., Jellum, E., & Aaseth, J. (1978). D-penicillamine and D-penicillamine-protein disulphide in plasma and synovial fluid of patients with rheumatoid arthritis. Clinical Pharmacology & Therapeutics, 23(6), 671-675. Available at: [Link]
-
Siuzdak, G. (2003). Peptide and protein analysis with mass spectrometry. ResearchGate. Available at: [Link]
- O'Connor, P. B., & Wills, R. H. (2014). Mass Spectrometric Analysis of Cyclic Peptides. In Methods in Molecular Biology (Vol. 1141, pp. 207-224). Springer.
-
Sbardella, G., & Lavecchia, A. (2012). Characterization of cyclic peptides containing disulfide bonds. Journal of Chromatography B, 907, 1-13. Available at: [Link]
-
Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2005). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 16(6), 880-882. Available at: [Link]
-
Liviero, J., et al. (2021). An Optimization of LC-MS/MS Workflow for Deep Proteome Profiling on Orbitrap Fusion. Journal of Proteome Research, 20(10), 4843–4852. Available at: [Link]
-
Wikipedia. (n.d.). Penicillamine. Retrieved January 25, 2026, from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]
-
Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]
-
Galaxy Training Network. (2017). Proteomics / Peptide and Protein ID using OpenMS tools / Hands-on. Retrieved January 25, 2026, from [Link]
-
Mayo Clinic. (n.d.). Penicillamine (Oral Route). Retrieved January 25, 2026, from [Link]
-
Romero, F., et al. (2020). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS Chemical Neuroscience, 11(21), 3583–3593. Available at: [Link]
-
Zheng, J., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(49), 15560-15568. Available at: [Link]
-
Gucinski, A. C., et al. (2021). Comprehensive Analysis of Tryptic Peptides Arising from Disulfide Linkages in NISTmAb and Their Use for Developing a Mass Spectral Library. Journal of Proteome Research, 20(3), 1649–1662. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sfrbm.org [sfrbm.org]
- 3. youtube.com [youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peptide Aggregation with D-Penicillamine
Introduction
Peptide aggregation is a critical challenge in the development of therapeutic peptides and in fundamental research into amyloid-related diseases.[1][2] This phenomenon can lead to loss of biological activity, reduced product yields, and potentially immunogenic or toxic responses.[2] D-penicillamine (D-Pen), a chiral thiol compound, has emerged as a versatile tool to mitigate aggregation. Its efficacy stems from a multi-modal mechanism of action, including metal chelation and disulfide bond reduction.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource in a direct question-and-answer format. It is designed to address specific experimental issues, explain the underlying chemical principles, and offer field-proven protocols to ensure the robust and reliable use of D-penicillamine in your research.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which D-penicillamine inhibits peptide aggregation?
A1: D-penicillamine (D-Pen) primarily inhibits peptide aggregation through two well-documented mechanisms:
-
Metal Chelation: D-Pen is a potent chelating agent for divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[5] These metal ions are known to act as bridging elements, promoting the aggregation of peptides like amyloid-beta (Aβ) by coordinating with specific residues (e.g., histidine).[6] By sequestering these metal ions, D-Pen prevents the formation of these metal-peptide complexes, thereby inhibiting a major aggregation pathway.[7]
-
Thiol-Disulfide Exchange: As a thiol-containing molecule, D-Pen can participate in thiol-disulfide exchange reactions.[4] For peptides containing cysteine residues, incorrect disulfide bond formation can lead to intermolecular cross-linking and subsequent aggregation. D-Pen can reduce these disulfide bonds, breaking up aggregates or preventing their formation.[3]
It is important to note that its role as a reducing agent appears to be more significant than its chelating activity in some contexts.[3]
Q2: For which types of peptides is D-penicillamine most effective?
A2: D-penicillamine is most effective for two main classes of peptides:
-
Metal-Associated Peptides: Peptides whose aggregation is known to be induced or accelerated by the presence of metal ions. The classic example is the amyloid-beta (Aβ) peptide associated with Alzheimer's disease.[8]
-
Cysteine-Containing Peptides: Peptides that have one or more cysteine residues and are prone to forming intermolecular disulfide bonds, leading to aggregation.
While its application is broadest in these categories, its general antioxidant properties may offer some benefit for other peptides where oxidative stress is a contributing factor to aggregation.[3]
Part 2: Troubleshooting Guide - Common Issues & Solutions
Q3: I've added D-penicillamine to my peptide solution, but I still observe significant aggregation. What could be wrong?
A3: This is a common issue that can arise from several factors. A systematic approach is needed to diagnose the problem.
-
Sub-Optimal Concentration: The molar ratio of D-Pen to your peptide is critical. If the concentration is too low, it may not be sufficient to chelate all problematic metal ions or reduce the necessary disulfide bonds.
-
Solution: Perform a dose-response experiment. Test a range of D-Pen concentrations to find the optimal inhibitory concentration for your specific peptide and experimental conditions. A typical starting point is a 10-fold molar excess of D-Pen to the peptide.
-
-
Aggregation Pathway is Not D-Pen Sensitive: Your peptide may be aggregating through a pathway that D-Pen cannot influence, such as hydrophobic collapse or electrostatic interactions not mediated by metals.
-
Solution: Characterize the aggregation mechanism. Does aggregation still occur in metal-free buffers (prepared with Chelex-treated water)? Does it depend on pH or ionic strength?[9] If the aggregation is independent of metals and disulfide bonds, D-Pen will be ineffective. Consider alternative strategies like adding stabilizing excipients (e.g., arginine, sugars) or modifying the solution pH.[9][10]
-
-
Timing of Addition: For D-Pen to be effective, it often needs to be present before the aggregation cascade begins.
-
Solution: Ensure D-Pen is added to the monomeric peptide solution before initiating the aggregation experiment (e.g., before incubation at 37°C or agitation).[11]
-
-
D-Pen Degradation: D-penicillamine solutions, especially when dilute, can oxidize over time.
-
Solution: Always use freshly prepared D-Pen solutions for your experiments.
-
Troubleshooting Workflow: D-Pen Ineffectiveness
Caption: Troubleshooting workflow for D-Pen ineffectiveness.
Q4: I am using a Thioflavin T (ThT) assay to monitor aggregation kinetics. The fluorescence signal is lower with D-penicillamine, but TEM images still show aggregates. What is happening?
A4: This indicates potential assay interference. ThT assays are a powerful tool but can be misleading.[12]
-
Direct ThT Interference: D-penicillamine, or a complex it forms, might be quenching the ThT fluorescence or competing with ThT for binding sites on the amyloid fibrils.[13][14] This would give a false positive result, suggesting inhibition when aggregation is still occurring.
-
Solution (Control Experiment): You must run a control experiment. First, form your peptide aggregates without D-Pen. Then, at the time of measurement, add the ThT dye first, take a reading, and then add D-Pen to the well. If the fluorescence immediately drops, it confirms that D-Pen is directly interfering with the ThT signal.[13]
-
-
Alteration of Fibril Morphology: D-Pen might not be preventing aggregation entirely but could be altering the type of aggregate formed. ThT fluorescence is highly specific to the cross-β-sheet structure of amyloid fibrils. D-Pen could be promoting the formation of amorphous, non-amyloidogenic aggregates which do not bind ThT effectively.
-
Solution (Orthogonal Methods): Always validate your findings with an independent, dye-free method.[1]
-
Q5: How do I determine the optimal concentration of D-penicillamine for my experiment without causing artifacts?
A5: Finding the right concentration is a balance between efficacy and minimizing off-target effects.
-
Molar Ratio Titration: Start with a molar ratio of D-Pen to peptide. A common range to test is from 1:1 to 100:1. Use your primary aggregation assay (e.g., ThT, DLS) to find the lowest ratio that provides maximum inhibition.
-
Control for D-Pen Self-Aggregation/Precipitation: High concentrations of D-Pen, especially in certain buffers, can precipitate.
-
Control: Incubate a solution of D-Pen alone in your assay buffer at the highest concentration you plan to use. Visually inspect for precipitation and measure light scattering (e.g., absorbance at 340 nm or DLS) to ensure it remains soluble.
-
-
Assess Impact on Peptide Structure: At very high concentrations, the reducing environment created by D-Pen could potentially denature your peptide, especially if it has structurally important intra-molecular disulfide bonds.
-
Control: Use Circular Dichroism (CD) spectroscopy to analyze the secondary structure of your peptide in the presence and absence of the optimized D-Pen concentration. Ensure the native fold is not disrupted.
-
Table 1: Recommended Starting Concentrations for D-Penicillamine
| Peptide Type | Typical Peptide Conc. | Recommended Starting D-Pen:Peptide Molar Ratio | Key Consideration |
| Metal-Associated (e.g., Aβ) | 5-25 µM | 10:1 | Ensure buffer is free of contaminating metals. |
| Cysteine-Containing | 10-100 µM | 5:1 to 20:1 | Higher ratios may be needed for multiple Cys residues. |
| General/Unknown | 10-50 µM | 10:1 | Run multiple controls to confirm the mechanism of action. |
Part 3: Key Experimental Protocols
Protocol 1: Preparation of D-Penicillamine Stock Solution
-
Weighing: Accurately weigh out D-penicillamine powder in a fume hood.
-
Dissolution: Dissolve the powder in your desired experimental buffer (e.g., PBS, HEPES). Gentle vortexing may be required. Note: D-Pen is a weak acid; dissolution in neutral pH buffer is typically straightforward.
-
pH Adjustment: Check the pH of the solution. Adjust to the final experimental pH using small aliquots of NaOH or HCl. This is crucial as D-Pen can alter the solution pH.
-
Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Use the solution immediately. For short-term storage (hours), keep on ice and protected from light. Do not store stock solutions for long periods.
Protocol 2: Validating D-Pen Efficacy with a Thioflavin T (ThT) Kinetic Assay
This protocol assumes a 96-well plate format and includes necessary controls.
-
Reagent Preparation:
-
Peptide Stock: Prepare a concentrated stock of disaggregated peptide.[15]
-
D-Pen Stock: Prepare a fresh, pH-adjusted stock of D-penicillamine.
-
ThT Stock: Prepare a 500 µM ThT stock in buffer (e.g., 50 mM Glycine, pH 8.5).[16] Store protected from light.
-
Assay Buffer: Prepare the buffer in which aggregation will be monitored (e.g., PBS, pH 7.4).
-
-
Plate Setup: In a non-binding, black, clear-bottom 96-well plate, set up the following conditions in triplicate:
| Well Content | Peptide | D-Penicillamine | Assay Buffer | Purpose |
| Test | Final Conc. (e.g., 20 µM) | Final Conc. (e.g., 200 µM) | To Volume | Measures inhibition |
| Positive Control | Final Conc. (e.g., 20 µM) | 0 µM | To Volume | Measures uninhibited aggregation |
| D-Pen Control | 0 µM | Final Conc. (e.g., 200 µM) | To Volume | Checks for D-Pen interference |
| Buffer Blank | 0 µM | 0 µM | To Volume | Background fluorescence |
-
Assay Execution:
-
Add buffer, D-Pen, and peptide to the wells as per the table. Add ThT to a final concentration of ~10-20 µM to all wells.
-
Seal the plate to prevent evaporation.
-
Place the plate in a plate reader capable of bottom-reading fluorescence and temperature control.
-
Set the parameters:
-
Temperature: 37°C
-
Shaking: Intermittent (e.g., 5 seconds every 5 minutes)
-
Readings: Every 5-10 minutes
-
Excitation: ~440 nm
-
Emission: ~485 nm
-
-
Monitor for several hours to days, depending on the peptide's aggregation kinetics.
-
-
Data Analysis:
-
Subtract the buffer blank reading from all other wells at each time point.
-
Observe the curve for the D-Pen Control. It should be flat and low, confirming D-Pen does not contribute to the signal.
-
Compare the kinetic curve of the Test condition to the Positive Control . Effective inhibition will be demonstrated by a longer lag phase and/or a lower final fluorescence plateau.
-
Mechanism of D-Penicillamine Action Diagram
Caption: D-Penicillamine chelates metal ions, preventing aggregation.
References
-
Ahmed, R., et al. (2017). Structural insights into the interaction of EGCG with amyloid-β oligomers. Frontiers in Molecular Neuroscience. [Link]
-
Al-Hilaly, Y. K., et al. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Dai, W., et al. (2021). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Biosciences. [Link]
-
Dedola, S., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience. [Link]
-
Delangle, P., & Mintz, E. (2012). Chelation therapy in Wilson's disease: from D-penicillamine to the design of selective bioinspired intracellular Cu(I) chelators. Dalton Transactions. [Link]
-
Leahy, T., et al. (2016). D-penicillamine prevents ram sperm agglutination by reducing the disulphide bonds of a copper-binding sperm protein. Reproduction. [Link]
-
McGovern, S. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Squitti, R., et al. (2006). d-penicillamine reduces serum oxidative stress in Alzheimer's disease patients. Journal of Alzheimer's Disease. [Link]
-
Hudson, B. G., & Harding, J. J. (2011). Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils. Journal of Peptide Science. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Vinters, H. V., et al. (2005). Novel D-penicillamine carrying nanoparticles for metal chelation therapy in Alzheimer's and other CNS diseases. Neurobiology of Aging. [Link]
-
Noormägi, A., et al. (2011). Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils. Journal of Peptide Science. [Link]
-
Giorgi, M., et al. (2018). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. [Link]
-
Liu, Y., et al. (2022). D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. MDPI. [Link]
-
Arosio, P., et al. (2016). Optimal control strategies for inhibition of protein aggregation. Nature Communications. [Link]
-
Unzueta, U., et al. (2021). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Angewandte Chemie. [Link]
-
Hudson, S. A., & Dobson, C. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Rochet, J. C., & Lansbury, P. T. (2021). Molecular Basis for the Interaction of Catalase with D-Penicillamine: Rationalization of some of its Deleterious Effects. bioRxiv. [Link]
-
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]
-
Crawhall, J. C. (1984). Methods for assaying D-penicillamine in a clinical setting. Clinical and Investigative Medicine. [Link]
-
Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal. [Link]
-
Razink, J. J., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Molecular Pharmaceutics. [Link]
-
Roberts, C. J. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Sarnataro, D., et al. (2018). Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity. Prion. [Link]
-
Ohtake, S., et al. (2020). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Kalthoff, C. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences. [Link]
Sources
- 1. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. D-penicillamine prevents ram sperm agglutination by reducing the disulphide bonds of a copper-binding sperm protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Basis for the Interaction of Catalase with D-Penicillamine : Rationalization of some of its Deleterious Effects | bioRxiv [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. d-penicillamine reduces serum oxidative stress in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel D-penicillamine carrying nanoparticles for metal chelation therapy in Alzheimer's and other CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 16. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-D-Pen(Acm)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support guide for Fmoc-D-Pen(Acm)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with incorporating this sterically hindered amino acid analogue into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established principles of peptide chemistry.
Introduction to this compound
Penicillamine (Pen), a β,β-dimethylated analogue of cysteine, is a valuable building block in peptide chemistry. Its incorporation can introduce conformational constraints, enhance proteolytic stability, and modulate biological activity. The gem-dimethyl group, however, also presents significant steric challenges during peptide synthesis and can influence the course of common side reactions. The acetamidomethyl (Acm) protecting group on the thiol is stable to standard Fmoc-SPPS conditions, allowing for selective deprotection and disulfide bond formation. This guide will address the key issues you may encounter when using this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so slow?
A1: The primary reason for slow coupling is the steric hindrance imposed by the two methyl groups on the β-carbon of the penicillamine side chain, in addition to the bulkiness of the Fmoc and Acm groups. This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. To overcome this, higher equivalents of the amino acid and coupling reagents, extended reaction times, and more potent coupling agents like HATU or HCTU are often required.
Q2: Am I likely to see significant racemization with this compound?
A2: Like cysteine derivatives, penicillamine is prone to racemization, particularly during activation.[1][2] The use of strong bases like DIPEA in combination with uronium/aminium-based coupling reagents (HBTU, HATU) can exacerbate this issue.[1] To minimize racemization, it is advisable to use coupling protocols that operate under more neutral or slightly acidic conditions. The addition of an auxiliary nucleophile such as HOBt or Oxyma Pure is highly recommended. For particularly sensitive sequences, pre-forming a symmetrical anhydride or using DIPCDI/Oxyma activation can be beneficial.[1]
Q3: Is the Acm group completely stable during standard Fmoc-SPPS cycles?
A3: The Acm group is generally stable to the piperidine solutions used for Fmoc deprotection and the TFA cocktails used for final cleavage (provided no specific Acm removal reagents are present).[1] However, prolonged exposure to harsh acidic conditions or the presence of certain scavengers might lead to minor loss of the Acm group. It is always recommended to analyze the crude peptide by mass spectrometry to confirm the integrity of all protecting groups.
Q4: Can I remove the Acm group from Pen(Acm) using the same methods as for Cys(Acm)?
A4: Yes, the common methods for Acm deprotection are applicable to Pen(Acm). The most prevalent methods involve treatment with mercury(II) acetate (Hg(OAc)₂) followed by a thiol scavenger, or iodine (I₂).[1] Iodine-mediated deprotection is often preferred as it can simultaneously induce disulfide bond formation. However, it's important to be aware that iodine can cause side reactions with sensitive residues like Trp, Met, and Tyr if not properly controlled.[3]
Q5: What are the key differences in side reactions between Pen(Acm) and Cys(Acm)?
A5: The main differences stem from the gem-dimethyl groups on penicillamine:
-
β-elimination: Penicillamine is not susceptible to the β-elimination side reaction that can occur with cysteine derivatives (leading to dehydroalanine and subsequent piperidine adducts), due to the absence of a proton on the β-carbon.[1]
-
Disulfide Scrambling: The steric bulk of the penicillamine side chain can provide a protective effect, slowing down disulfide bond shuffling or scrambling in solution compared to cysteine-containing peptides.[4]
-
Coupling Efficiency: As mentioned, coupling of this compound is generally more challenging than for Fmoc-Cys(Acm)-OH due to increased steric hindrance.[5]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | 1. Steric Hindrance: The gem-dimethyl group of penicillamine significantly hinders the coupling reaction. 2. Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking reactive sites. | 1. Optimize Coupling Protocol: - Use a more potent coupling reagent (e.g., HATU, HCTU). - Increase the equivalents of amino acid and coupling reagents (4-5 eq.). - Extend the coupling time (2-4 hours or overnight). - Perform a double coupling. 2. Disrupt Aggregation: - Switch to a more polar solvent like NMP, or a mixture of DMF/DMSO. - Use a low-substitution resin to increase the distance between peptide chains.[6] |
| Presence of D- and L-Epimers (Racemization) | 1. Base-Mediated Racemization: The α-proton of the activated amino acid is susceptible to abstraction by base (e.g., DIPEA), especially during pre-activation.[1][7] | 1. Modify Activation Method: - Avoid pre-activation; add the coupling reagent directly to the resin followed by the amino acid and base. - Use an additive like HOBt or Oxyma Pure to suppress racemization.[2] - Switch to a carbodiimide-based activation method (e.g., DIC/Oxyma) which does not require a tertiary amine base.[1] |
| Unexpected Mass Peak (+71 Da) after Acm Removal | 1. Incomplete Acm Deprotection: The Acm group (CH₂NHCOCH₃) has a mass of 71.1 Da. Its presence indicates the deprotection step was unsuccessful. | 1. Optimize Acm Removal: - Iodine Method: Increase the equivalents of iodine and/or the reaction time. Ensure the solvent system (e.g., aqueous acetic acid or methanol) is appropriate for your peptide's solubility.[1] - Mercury(II) Acetate Method: Ensure the pH is maintained at ~4.0. Increase the equivalents of Hg(OAc)₂ if necessary.[1] |
| Unexpected Mass Peak (+106 Da) after TFA Cleavage | 1. S-alkylation from Resin Linker: If using a Wang or similar benzyl-type linker resin, the cleaved p-hydroxybenzyl cation can be captured by the nucleophilic thiol of Pen, leading to an S-alkylated side product. This is particularly prevalent for C-terminal Cys/Pen residues.[2][8] | 1. Modify Cleavage Cocktail: - Use a cleavage cocktail with a high concentration of thiol scavengers like 1,2-ethanedithiol (EDT) and triisopropylsilane (TIS). A common cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).[2] 2. Change Resin Type: - For C-terminal Pen peptides, consider using a more acid-stable resin like 2-chlorotrityl chloride resin, which minimizes this side reaction.[1] |
| Side Reactions During Iodine-Mediated Acm Deprotection | 1. Modification of Sensitive Residues: Excess iodine can lead to the oxidation of methionine (to sulfoxide) or the iodination of tyrosine and tryptophan residues.[3] | 1. Control Iodine Stoichiometry: - Titrate the peptide solution with a dilute solution of iodine until a faint, persistent yellow color is observed.[1] 2. Quench Excess Iodine: - Immediately after the reaction is complete, quench the excess iodine with a reducing agent such as aqueous ascorbic acid or sodium thiosulfate.[1][3] |
Part 3: Key Experimental Protocols & Methodologies
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize coupling efficiency while minimizing racemization.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and Oxyma Pure (4 eq.) in DMF.
-
Activation and Coupling: Add DIPEA (8 eq.) to the amino acid mixture and immediately add the solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.
Protocol 2: On-Resin Acm Deprotection and Cyclization with Iodine
This method is suitable for forming an intramolecular disulfide bond involving the Pen(Acm) residue while the peptide is still attached to the resin.
-
Resin Preparation: After complete synthesis, ensure the N-terminal Fmoc group is removed. Wash the resin with DMF, then DCM, and dry it under vacuum.
-
Reaction Setup: Swell the resin in NMP or a suitable solvent that dissolves the peptide.
-
Iodine Treatment: Add a solution of iodine (10 eq.) in NMP to the resin. Mix gently for 1-2 hours. The solution will turn dark brown.
-
Monitoring: Take a small sample of resin, cleave the peptide, and analyze by LC-MS to monitor the progress of the reaction.
-
Quenching and Washing: Once the reaction is complete, wash the resin with NMP until the filtrate is colorless. Then, wash with a 1% solution of sodium thiosulfate in aqueous DMF to remove any remaining iodine, followed by washes with water, and finally DMF and DCM.
-
Cleavage: Proceed with the standard TFA cleavage protocol.
Part 4: Visualizing Key Mechanisms and Workflows
Diagram 1: Racemization Mechanism of Penicillamine during Activation
The following diagram illustrates the base-catalyzed abstraction of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.
Caption: Base-catalyzed racemization pathway during coupling of this compound.
Diagram 2: Troubleshooting Workflow for Incomplete Coupling
This workflow provides a logical sequence of steps to diagnose and solve issues with poor coupling efficiency of this compound.
Caption: Step-by-step troubleshooting guide for incomplete coupling reactions.
References
-
Zhang, Y. U., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Zheng, J., et al. (2019). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Request PDF on ResearchGate. Available at: [Link]
-
Giraud, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available at: [Link]
-
Lebl, M., et al. (1995). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed. Available at: [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available at: [Link]
-
Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]
-
Bachem. (2005). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Available at: [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Hossain, M. A., et al. (2010). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. Find an Expert - The University of Melbourne. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. chimia.ch [chimia.ch]
- 4. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Aspartimide Formation in Sequences Containing Aspartic Acid and Fmoc-D-Pen(Acm)-OH
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals in peptide chemistry.
Welcome to our technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a persistent challenge in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): aspartimide formation. While this side reaction is primarily associated with aspartic acid (Asp) residues, its incidence can be influenced by the surrounding sequence, including sterically demanding residues like D-penicillamine (D-Pen). This document will equip you with the foundational knowledge and practical strategies to diagnose, mitigate, and prevent this yield-reducing and purification-complicating side reaction.
Troubleshooting Guide
This section addresses specific experimental issues with a direct question-and-answer format.
Q1: My mass spectrometry analysis shows a significant peak at [M-18], and my HPLC chromatogram has a new, closely eluting impurity. What is happening?
Answer: You are almost certainly observing the formation of an aspartimide intermediate. This is a common side reaction in Fmoc-SPPS that occurs at Asp residues. The process involves the cyclization of the peptide backbone, resulting in the loss of a water molecule (18 Da), which perfectly matches your mass spectrometry data.
The mechanism is initiated by the base (typically piperidine) used for Fmoc deprotection.[1][2] The base abstracts a proton from the backbone amide nitrogen of the amino acid following the Asp residue. This deprotonated nitrogen then performs a nucleophilic attack on the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring, known as an aspartimide.[1][2][3]
This newly formed aspartimide is highly problematic because:
-
It is unstable and can be opened by nucleophiles (like piperidine or water), leading to a mixture of the desired α-peptide and the undesired β-peptide (an iso-peptide).[1][2]
-
The succinimide ring is prone to epimerization, which results in racemization of the aspartic acid residue.[2]
-
The resulting byproducts, particularly the iso-peptides and racemized peptides, often have very similar retention times to the target peptide in reverse-phase HPLC, making purification exceptionally difficult or even impossible.
While D-Pen(Acm) itself does not form an aspartimide, its steric bulk and influence on the local peptide conformation can exacerbate the problem if an Asp residue is nearby, particularly in sequences like Asp-Cys(Acm) or Asp-Pen(Acm).[1]
Q2: I'm synthesizing a peptide with an Asp-Gly sequence near a D-Pen(Acm) residue and my yield of the correct product is extremely low. How can I fix this?
Answer: The Asp-Gly (D-G) sequence is the most susceptible to aspartimide formation due to the lack of steric hindrance from the glycine residue, which allows for easy cyclization.[3] When this motif is present, standard synthesis protocols are often insufficient. You must employ a specialized strategy to prevent the reaction.
Here is a logical troubleshooting workflow to resolve the issue:
Caption: Troubleshooting workflow for Asp-Gly sequences.
Recommendation: For an Asp-Gly sequence, Strategy 3 is the most robust and highly recommended. Using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH physically blocks the backbone nitrogen of the glycine residue with a 2,4-dimethoxybenzyl (Dmb) group.[1][2][4] This makes it impossible for the nitrogen to become deprotonated and initiate the cyclization reaction. The Dmb group is labile and is cleanly removed during the final TFA cleavage.[2]
Frequently Asked Questions (FAQs)
What is the chemical mechanism of aspartimide formation?
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. The process can be broken down into three main stages:
-
Initiation (Base-Catalyzed): During the Fmoc-deprotection step, the basic environment (e.g., 20% piperidine in DMF) abstracts the acidic proton from the backbone amide nitrogen of the residue C-terminal to the Aspartic Acid.[1][2]
-
Cyclization: The resulting negatively charged nitrogen acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester (e.g., a t-butyl ester). This forms a five-membered succinimide ring, releasing the side-chain protecting group's alcohol (e.g., t-butanol).
-
Rearrangement & Side Reactions: The aspartimide intermediate is unstable. It can be attacked by nucleophiles like water or piperidine at either the α-carbonyl or β-carbonyl carbon. This ring-opening leads to a mixture of the correct α-linked peptide and the incorrect β-linked iso-peptide, along with potential piperidide adducts.[1] Concurrently, the α-carbon of the succinimide is prone to deprotonation and reprotonation, leading to racemization (epimerization) from the L-Asp to the D-Asp form.[2]
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Which amino acid sequences are most at risk?
The identity of the amino acid immediately following the Asp residue (the 'Xxx' in an Asp-Xxx motif) is the single most critical factor.[1][3]
-
Highest Risk: Asp-Gly . Glycine's lack of a side chain imposes no steric barrier.
-
High Risk: Asp-Asn, Asp-Ser, Asp-Ala, Asp-Cys . Small, unhindered side chains facilitate the reaction. The motif Asp-Cys(Acm), which is structurally related to Asp-Pen(Acm), is known to be problematic.[1]
-
Moderate Risk: Asp-Arg, Asp-Asp .
-
Low Risk: Asp followed by bulky amino acids like Val, Ile, Phe, or Pro . The bulky side chains sterically hinder the backbone nitrogen from achieving the correct conformation for attack.
How can I proactively prevent aspartimide formation during synthesis planning?
The best strategy is prevention. When planning your synthesis, if you identify a high-risk Asp-Xxx motif, choose the appropriate mitigation strategy from the start.
| Strategy | Description | When to Use | Pros | Cons |
| Modified Deprotection | Adding an acid like 0.1M HOBt or formic acid to the 20% piperidine/DMF solution.[2][4] | Moderate-risk sequences (e.g., Asp-Ala). | Easy to implement, low cost. | May not be sufficient for high-risk sequences like Asp-Gly. HOBt is an explosive when anhydrous.[4] |
| Bulky Asp Protecting Groups | Using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[4] | High-risk sequences. | Very effective at sterically blocking cyclization. | Higher cost of specialized amino acid derivatives. May have slightly slower coupling kinetics. |
| Backbone Protection (Dmb) | Using a dipeptide building block, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[1][2][4] | Highest-risk sequences (especially Asp-Gly). | Considered the gold standard; completely eliminates the possibility of cyclization.[1] | Highest cost. Limited commercial availability for uncommon Asp-Xxx pairs. |
| Pseudoproline Dipeptides | Using a dipeptide like Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH if the sequence is Asp-Ser.[1][3] | Asp-Ser or Asp-Thr sequences. | Highly effective; also helps break up peptide aggregation.[1] | Only applicable for Asp-Ser/Thr sequences. Higher cost. |
Experimental Protocol: Low-Risk Coupling for Aspartimide-Prone Sequences
This protocol details the use of a backbone-protected dipeptide, the most robust method for preventing aspartimide formation at an Asp-Gly site.
Objective: To incorporate the Asp-Gly motif into a growing peptide chain using Fmoc-L-Asp(OtBu)-(Dmb)Gly-OH to eliminate aspartimide formation.
Materials:
-
Peptide synthesis resin with N-terminal amine deprotected.
-
Fmoc-L-Asp(OtBu)-(Dmb)Gly-OH.
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide).
-
Washing Solvents: DMF, DCM (Dichloromethane).
Methodology:
-
Resin Preparation:
-
Ensure the previous Fmoc group has been removed from the resin-bound peptide.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.
-
-
Activation Cocktail Preparation (perform immediately before use):
-
In a separate vessel, dissolve 4 equivalents of Fmoc-L-Asp(OtBu)-(Dmb)Gly-OH and 3.9 equivalents of HBTU in a minimal volume of DMF.
-
Add 8 equivalents of DIPEA to the mixture.
-
Vortex gently for 1-2 minutes. The solution may change color. Note: The Dmb group makes this dipeptide sterically hindered, so a slightly longer pre-activation and longer coupling time is beneficial.
-
-
Coupling Reaction:
-
Drain the DMF from the reaction vessel containing the resin.
-
Immediately add the activated amino acid cocktail to the resin.
-
Agitate the reaction vessel (shaking or nitrogen bubbling) for 2 to 4 hours at room temperature. A longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring the Coupling (Optional but Recommended):
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin extensively to remove any unreacted reagents:
-
DMF (3 x 1 min)
-
DCM (2 x 1 min)
-
DMF (2 x 1 min)
-
-
-
Continuation of Synthesis:
-
The resin is now ready for the next step in the synthesis: Fmoc deprotection of the newly added Asp residue. Proceed with your standard deprotection protocol. The Dmb group on the Gly backbone remains in place until the final acid cleavage.
-
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]
-
Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation: Measures to Tackle an Undesired Side Reaction. Technical Note. [Link]
-
Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]
-
Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]
-
Mergler, M., Dick, F., Sax, B., Weiler, P., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. [Link]
-
Thomas, A., El-Mahdi, O., & Bode, J. W. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 12(1), 421. [Link]
Sources
avoiding diketopiperazine formation after D-Pen incorporation
A Guide to Preventing Diketopiperazine (DKP) Formation
This resource is designed to be a practical bench-top companion, offering not just protocols, but the scientific rationale behind them to empower you to make informed decisions during your peptide synthesis projects.
Frequently Asked Questions (FAQs)
Q1: What is Diketopiperazine (DKP) and why is it a problem in peptide synthesis?
Diketopiperazine (DKP) is a cyclic dipeptide that forms through an intramolecular cyclization of a resin-bound dipeptide, leading to its cleavage from the solid support. This side reaction is a significant issue in Solid-Phase Peptide Synthesis (SPPS) for two primary reasons:
-
Yield Reduction: The formation of DKP results in the premature termination of the peptide chain, leading to a lower yield of the desired full-length peptide.
-
Purification Complexity: DKP is a neutral, cyclic molecule that often has chromatographic properties different from the desired peptide, complicating the purification process. In some instances, this can lead to what is known as "traceless" DKP formation, where the cleaved DKP is washed away during synthesis, resulting in a deceptively clean crude product but a significantly lower yield.
Q2: Why is DKP formation a particular concern after incorporating D-Penicillamine (D-Pen)?
The incorporation of D-Penicillamine introduces a unique set of factors that can increase the propensity for DKP formation. This is due to a combination of stereochemical and steric effects:
-
D-Amino Acid Configuration: DKP formation is known to be more favorable when the dipeptide sequence consists of a D-amino acid followed by an L-amino acid (or vice-versa). The D-configuration of D-Penicillamine can lead to a dipeptide conformation that is sterically less hindered and energetically more favorable for the intramolecular cyclization that forms the stable six-membered DKP ring.
-
Steric Hindrance: While the bulky β,β-dimethyl groups of D-Pen provide significant steric hindrance that can be beneficial in other contexts (e.g., reducing disulfide shuffling), this bulkiness can also influence the conformational preferences of the dipeptide, potentially favoring the cyclization pathway under certain conditions.
Q3: At what stage of the synthesis is DKP formation most likely to occur?
DKP formation is most prevalent at the dipeptide stage, specifically after the coupling of the second amino acid (in this case, the amino acid coupled to D-Pen) and during the subsequent N-terminal deprotection step. The removal of the Fmoc protecting group exposes a free N-terminal amine, which can then act as a nucleophile, attacking the ester linkage of the C-terminal amino acid to the resin, leading to cyclization and cleavage.
Troubleshooting Guide: Navigating DKP Formation with D-Pen
This section addresses specific issues you might encounter and provides actionable solutions grounded in chemical principles.
Scenario 1: You observe a significant loss of peptide from the resin after the second amino acid coupling.
-
Symptom: A positive ninhydrin test on the resin after coupling the second amino acid, followed by a very faint or negative test after the subsequent deprotection and wash steps, indicating loss of peptide.
-
Probable Cause: "Traceless" DKP formation, where the D-Pen-containing dipeptide has cyclized and been washed away.
-
Troubleshooting Steps:
-
Analyze the Wash Solutions: Collect the piperidine and subsequent wash solutions after the deprotection of the second amino acid. Analyze these fractions by LC-MS to confirm the presence of the expected DKP byproduct.
-
Employ a More Sterically Hindered Resin: Switch from a standard Wang or Rink Amide resin to a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linkage of 2-CTC resin provides significant steric hindrance around the C-terminal ester bond, making the nucleophilic attack required for DKP formation more difficult.
-
Optimize Deprotection Conditions: Avoid prolonged exposure to basic conditions. Reduce the piperidine deprotection time to the minimum required for complete Fmoc removal (monitor with a UV detector on your synthesizer). Consider using a milder deprotection cocktail, such as 2% DBU/2% piperidine in DMF.
-
Scenario 2: Your crude peptide analysis shows a major impurity peak corresponding to the DKP of the N-terminal dipeptide.
-
Symptom: A significant peak in your HPLC or LC-MS chromatogram with a mass corresponding to the cyclic dipeptide of your N-terminal two amino acids (one being D-Pen).
-
Probable Cause: Incomplete suppression of DKP formation during synthesis.
-
Troubleshooting Steps:
-
Utilize an Optimized Coupling Reagent: For the coupling of the third amino acid onto the D-Pen-containing dipeptide, the choice of coupling reagent is critical. Reagents that promote rapid and efficient coupling can outcompete the intramolecular cyclization.
-
Recommendation: Use a phosphonium-based reagent like BOP or PyBOP, or a uronium-based reagent with a non-nucleophilic base like HATU with DIPEA. These have been shown to be effective in suppressing DKP formation.[1]
-
-
In Situ Neutralization/Coupling: For Fmoc-SPPS, minimize the time the N-terminal amine is free and unprotonated. After Fmoc deprotection and washing, immediately add the pre-activated third amino acid to the resin. This "traps" the reactive amine in the desired peptide bond formation reaction before it can initiate cyclization.
-
Lower the Temperature: Perform the coupling and deprotection steps at a reduced temperature (e.g., 0°C or room temperature instead of elevated temperatures). This will decrease the rate of the DKP side reaction more significantly than the desired coupling reaction.
-
Visualizing the Problem and Solutions
Mechanism of Diketopiperazine Formation
Caption: The key steps leading to DKP formation during SPPS.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting DKP formation.
Optimized Experimental Protocols
Protocol 1: Minimized DKP Formation During D-Pen Incorporation and Subsequent Coupling
This protocol incorporates best practices to suppress DKP formation when working with D-Penicillamine.
Materials:
-
Fmoc-D-Pen(Trt)-OH
-
Fmoc-AA2-OH (the second amino acid)
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Deprotection solution: 2% DBU, 2% piperidine in DMF
-
Coupling solution: Fmoc-AA3-OH (3 eq.), HATU (2.9 eq.), DIPEA (6 eq.) in DMF
-
Cleavage Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)
Procedure:
-
Loading of Fmoc-D-Pen(Trt)-OH onto 2-CTC Resin:
-
Swell 2-CTC resin in DCM for 30 minutes.
-
Dissolve Fmoc-D-Pen(Trt)-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
Cap any unreacted sites by adding MeOH (1 mL per gram of resin) and shaking for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Coupling of the Second Amino Acid:
-
Perform Fmoc deprotection of the D-Pen residue using the 2% DBU/2% piperidine in DMF solution (2 x 5 minutes).
-
Wash the resin with DMF.
-
Couple the second amino acid (Fmoc-AA2-OH, 3 eq.) using a standard coupling protocol (e.g., DIC/Oxyma).
-
-
Critical Step: Coupling of the Third Amino Acid:
-
Perform Fmoc deprotection of the second amino acid using the milder deprotection solution.
-
Wash thoroughly with DMF to remove all traces of piperidine and DBU.
-
Immediately add the pre-activated third amino acid solution (Fmoc-AA3-OH/HATU/DIPEA) to the resin.
-
Allow the coupling to proceed for 1-2 hours, monitoring completion with a ninhydrin test.
-
-
Peptide Elongation, Cleavage, and Analysis:
-
Continue peptide synthesis using standard protocols.
-
After completion, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin using Reagent K for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analyze the crude peptide by RP-HPLC and LC-MS to quantify the desired product and any DKP impurity.
-
Protocol 2: Quantitative Analysis of DKP Byproducts by LC-MS
This protocol outlines a general method for detecting and quantifying DKP impurities.
Instrumentation and Columns:
-
LC-MS system with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Dissolve a small, known amount of the crude peptide in Mobile Phase A.
-
If analyzing wash solutions, they can often be injected directly.
-
-
LC Method:
-
Flow Rate: 0.3 mL/min
-
Gradient: 5-95% B over 10 minutes.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan and, if possible, targeted MS/MS of the expected DKP mass.
-
-
Quantification:
-
Integrate the peak area of the DKP impurity and the desired peptide.
-
Calculate the percentage of DKP formation relative to the total peptide content. For accurate quantification, a standard curve of a synthesized DKP standard is recommended.
-
Data-Driven Decisions: Comparative Analysis
The following table summarizes the expected impact of different synthetic strategies on DKP formation, based on literature data for susceptible sequences. While specific percentages will vary for D-Pen containing peptides, the trends provide a valuable guide for optimization.
| Strategy | Coupling Reagent | Deprotection Conditions | Expected DKP Formation | Rationale |
| Standard | DIC/HOBt | 20% Piperidine/DMF | High | Prolonged exposure to strong base and slower coupling rates. |
| Optimized | HATU/DIPEA | 2% DBU/2% Piperidine/DMF | Low | Rapid coupling outcompetes cyclization; milder, faster deprotection. |
| Highly Optimized | PyBOP/DIPEA | 2% DBU/2% Piperidine/DMF | Very Low | Phosphonium-based reagents are highly efficient and reduce side reactions. |
| Alternative | Pre-formed Dipeptide | N/A (coupled as a unit) | Negligible | Bypasses the susceptible dipeptidyl-resin intermediate entirely. |
Conclusion
The formation of diketopiperazine after the incorporation of D-Penicillamine is a challenging but manageable side reaction. By understanding the underlying mechanistic principles—the role of the D-amino acid configuration and the importance of minimizing the lifetime of the free N-terminal amine at the dipeptide stage—researchers can implement rational strategies to significantly suppress this unwanted byproduct. The use of sterically hindered resins like 2-CTC, optimized coupling reagents such as HATU or PyBOP, and milder deprotection conditions are key to achieving high yields and purity of D-Pen containing peptides.
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]
-
Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809-46824. [Link]
- Gairí, M., et al. (1990). Assessment of BOP and PyBOP as reagents for the prevention of diketopiperazine formation in solid-phase peptide synthesis. Peptide Research, 3(5), 246-253.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1835-1847. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
Sources
Technical Support Center: Acm Deprotection of D-penicillamine Residues
Welcome to the technical support center for troubleshooting challenges related to the deprotection of the acetamidomethyl (Acm) group from D-penicillamine (Pen) residues in synthetic peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this critical step of peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
FAQs: Quick Solutions to Common Problems
Q1: Why is my Acm deprotection on a D-penicillamine residue incomplete, while the same conditions work for cysteine?
A1: The primary reason is likely the steric hindrance imposed by the β,β-dimethyl groups on the D-penicillamine residue.[1] This bulkiness can physically impede the approach of the deprotection reagent to the sulfur atom, slowing down the reaction kinetics compared to the less hindered cysteine. Consequently, standard reaction times and reagent concentrations may be insufficient for complete deprotection.
Q2: I see an unexpected mass addition of +71 Da (or multiples of it) in my peptide after deprotection. What could be the cause?
A2: This mass addition corresponds to the mass of the Acm group (CH₃CONHCH₂-). This indicates a potential side reaction known as an S→O Acm shift, where the Acm group migrates from the sulfur of a deprotected D-penicillamine to the hydroxyl group of a nearby serine or threonine residue.[2] This is more prevalent in peptides with a high content of these amino acids.
Q3: Can I use iodine for Acm deprotection on my D-penicillamine-containing peptide?
A3: Yes, iodine is a common reagent for simultaneous Acm deprotection and disulfide bond formation.[3][4] However, it is a strong oxidizing agent and can lead to side reactions, such as the iodination of sensitive residues like tyrosine and tryptophan.[2] Careful control of the reaction conditions is crucial.
Q4: Are there less toxic alternatives to mercury(II) acetate for Acm deprotection?
A4: Absolutely. Due to the toxicity of mercury compounds, several alternatives are available.[5] These include iodine, silver salts (e.g., silver trifluoromethanesulfonate), N-halosuccinimides (like N-chlorosuccinimide or NCS), and palladium complexes.[6][7][8] The choice of reagent will depend on the specific peptide sequence and the desired outcome (e.g., formation of a free thiol or direct disulfide bond formation).
In-Depth Troubleshooting Guides
Issue 1: Incomplete Acm Deprotection of D-penicillamine
The steric bulk of D-penicillamine is a significant factor that can hinder the efficiency of Acm group removal. If you are observing a significant amount of starting material or partially deprotected species in your analytical results (HPLC, LC-MS), consider the following troubleshooting steps.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting incomplete Acm deprotection.
Step-by-Step Troubleshooting
-
Increase Reaction Time: Due to the slower kinetics, extending the reaction time is the first and simplest parameter to adjust. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC and mass spectrometry.
-
Increase Reagent Stoichiometry: For sterically hindered residues, a higher excess of the deprotection reagent may be necessary to drive the reaction to completion. Increase the equivalents of mercury(II) acetate, iodine, or other reagents incrementally.
| Reagent | Standard Equivalents (per Acm) | Recommended for D-Pen |
| Mercury(II) Acetate | 1.0 - 1.5 | 2.0 - 5.0 |
| Iodine | 10-fold excess | 15 to 20-fold excess |
| N-Chlorosuccinimide (NCS) | 3.0 | 4.0 - 6.0 |
-
Optimize Reaction Temperature: While most Acm deprotections are performed at room temperature, a modest increase in temperature (e.g., to 30-40°C) can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Consider an Alternative Deprotection Reagent: If optimization of the current protocol fails, switching to a different reagent may be beneficial. For example, if using mercury(II) acetate, consider trying iodine or NCS, as they have different reaction mechanisms. Palladium complexes, where available, offer a milder and less toxic alternative that may show different reactivity towards sterically hindered thiols.[8]
Issue 2: S→O Acm Shift Side Reaction
This side reaction is particularly problematic in peptides rich in serine and/or threonine residues. The electrophilic intermediate generated during deprotection can be trapped by the hydroxyl group of these amino acids, leading to a stable O-Acm adduct.[2]
Mitigation Strategies
-
Inclusion of Scavengers: The addition of a scavenger with a high concentration of hydroxyl groups can competitively inhibit the S→O Acm shift. Glycerol has been shown to be an effective scavenger for this purpose.[2] It is recommended to use a high concentration of glycerol in the reaction mixture (e.g., 10-20% v/v).
-
Choice of Deprotection Reagent: Some deprotection methods are more prone to this side reaction than others. While observed with mercuric acetate and thallium(III) trifluoroacetate, the propensity for this side reaction with iodine or NCS is less documented but should be considered. If this side reaction is a persistent issue, exploring alternative deprotection chemistries may be necessary.
Visualizing the S→O Acm Shift
Caption: The mechanism of the S→O Acm shift side reaction.
Experimental Protocols
Protocol 1: Optimized Mercury(II) Acetate Deprotection for D-Pen(Acm)
This protocol is adapted for the increased steric hindrance of D-penicillamine.
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid to a concentration of 1-2 mg/mL.[6]
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or dilute aqueous ammonia.[6]
-
Add 2-5 equivalents of mercury(II) acetate per D-Pen(Acm) residue.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by HPLC.
-
Once the deprotection is complete, add a large excess of β-mercaptoethanol (at least 20-fold excess over mercury) to quench the reaction and precipitate the mercury salts.
-
Allow the mixture to stand for at least 2 hours.
-
Centrifuge the mixture to pellet the precipitate and carefully collect the supernatant.
-
The peptide can then be purified by preparative HPLC.
Note: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.[6]
Protocol 2: On-Resin Acm Deprotection and Cyclization with NCS
This method is advantageous as it allows for the removal of by-products by simple filtration.[7]
-
Swell the Acm-protected peptidyl resin in DMF.
-
Prepare a solution of N-chlorosuccinimide (NCS) in DMF.
-
Add 4-6 equivalents of the NCS solution to the resin.
-
Agitate the mixture for 10-15 minutes. Repeat the treatment if necessary.[7]
-
Monitor the completion of the reaction by cleaving a small amount of resin and analyzing the peptide by LC-MS.
-
Once complete, wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Caution: NCS can cause oxidation of methionine and tryptophan residues. This method is best suited for peptides lacking these residues.[7]
Verification and Analysis
Accurate analysis is critical to confirm the completion of the deprotection and to identify any side products.
| Analytical Technique | Purpose | Key Observations |
| Reverse-Phase HPLC | Monitor reaction progress and purity | A shift in retention time is expected. The deprotected peptide is typically more polar than the Acm-protected starting material. |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirm molecular weight | The mass of the deprotected peptide should decrease by 71.04 Da per Acm group removed. Look for masses corresponding to starting material, partially deprotected species, and any potential side products (e.g., +71 Da for S→O shift, +126 Da for iodination of Tyr). |
| Ellman's Test | Quantify free thiols | This colorimetric assay can be used to confirm the presence and quantify the concentration of the newly formed free thiol group on D-penicillamine. |
References
- Harris, K. M., & Hondal, R. J. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 13(5), 287-297.
- Christensen, M. K., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 64(15), 11426-11437.
-
Aapptec. Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Tripathi, N. M., et al. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 27(5), 1714.
- Wan, Q., & Danishefsky, S. J. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis.
- Szabó, J., et al. (2015). The influence of penicillamine/cysteine mutation on the metal complexes of peptides. Dalton Transactions, 44(23), 10699-10710.
- Lebl, M., & Hruby, V. J. (1984). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. Tetrahedron Letters, 25(2), 2067-2070.
- Handel, M. L., & Watts, C. K. (1996). D-penicillamine causes free radical-dependent inactivation of activator protein-1 DNA binding. Molecular Pharmacology, 50(4), 847-854.
- Saetre, R., & Rabenstein, D. L. (1978). Methods for assaying D-penicillamine in a clinical setting.
- Wan, Q., & Danishefsky, S. J. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis.
- Spears, R. J., & Fasan, R. (2022). Cysteine protecting groups: applications in peptide and protein science. Organic & Biomolecular Chemistry, 20(1), 18-37.
- Hruby, V. J., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. International Journal of Peptide and Protein Research, 42(6), 555-561.
-
Tripathi, N. M., et al. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. Retrieved from [Link]
- Chen, Y. C., et al. (2000). High performance liquid chromatography analysis ofD-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM).
- Perrett, D. (1985). An overview of assay methods for D-penicillamine.
-
Tripathi, N. M., et al. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PubMed. Retrieved from [Link]
- Nimni, M. E., & Bavetta, L. A. (1965). Changes in Collagen Metabolism Associated With the Administration of Penicillamine and Various Amino and Thiol Compounds. Biochemical Pharmacology, 14(7), 927-934.
- Pathak, R., & Kirlin, W. G. (2006). D-penicillamine and Other Low Molecular Weight Thiols: Review of Anticancer Effects and Related Mechanisms. Current Medicinal Chemistry, 13(28), 3349-3356.
Sources
- 1. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Conditions for Fmoc-D-Pen(Acm)-OH
Welcome to the technical support guide for optimizing the coupling of Fmoc-D-Pen(Acm)-OH in solid-phase peptide synthesis (SPPS). The unique structural characteristics of D-Penicillamine (D-Pen), particularly its gem-dimethyl groups at the β-carbon, present significant steric challenges that can lead to incomplete couplings, deletion sequences, and potential racemization. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
The primary challenge is severe steric hindrance. This arises from two key structural features:
-
β,β-dimethyl groups: The two methyl groups on the β-carbon of the penicillamine side chain create significant bulk, physically obstructing the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the resin.
-
Bulky Protecting Groups: The Fmoc group on the α-amine and the acetamidomethyl (Acm) group on the thiol further contribute to the steric congestion around the reaction center.
This combined steric bulk slows down the kinetics of the amide bond formation, often leading to incomplete reactions within standard coupling times.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered residues like D-Pen(Acm), standard carbodiimide reagents like DIC/HOBt are often insufficient. More potent activating agents are required to generate highly reactive intermediates that can overcome the steric barrier.[1]
-
Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are highly recommended.[1][2] These reagents react with the carboxylic acid to form highly reactive O-acylisourea esters (or their equivalents), which are more effective at acylating hindered N-termini.[1] HATU is often considered the gold standard for such difficult couplings due to the anchimeric assistance provided by its pyridine nitrogen, which further enhances reactivity.[1][3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. They function similarly to uronium salts by forming highly reactive activated esters.[2]
Q3: How can I monitor the efficiency of the coupling reaction in real-time?
Visual qualitative tests are indispensable for ensuring the reaction has gone to completion before proceeding to the next deprotection step.
-
Kaiser Test (Ninhydrin Test): This is the most common method for detecting free primary amines. A positive result (blue beads) indicates an incomplete coupling. The test should be performed on a small sample of the peptidyl-resin after the coupling reaction.
-
TNBS Test (2,4,6-Trinitrobenzenesulfonic acid): This test is also used for detecting primary amines and can be more sensitive than the Kaiser test in some contexts.[4]
-
Chloranil Test: This test is used for detecting secondary amines (like the N-terminus of a proline residue). While not directly applicable to the D-Pen coupling itself, it's a crucial tool in the SPPS workflow.
A negative test result (e.g., clear or yellowish beads with the Kaiser test) indicates that few to no free amines remain, signifying a successful coupling.
Q4: What is the purpose of the Acm protecting group on the thiol side chain?
The acetamidomethyl (Acm) group provides orthogonal protection for the cysteine-analog thiol of penicillamine.[5] This means it is stable to the standard TFA cleavage cocktails used to deprotect other side chains and cleave the peptide from the resin.[5] This stability is crucial for:
-
Preventing unwanted disulfide bond formation during the synthesis cycles.[6]
-
Enabling regioselective disulfide bond formation in peptides with multiple cysteine or penicillamine residues. The Acm group can be selectively removed post-synthesis (or on-resin) using specific reagents like iodine or silver trifluoroacetate, allowing for controlled, directed disulfide bridging.[5][6]
Advanced Troubleshooting Guide
Problem 1: Mass Spectrometry analysis shows a significant deletion sequence corresponding to the D-Pen(Acm) position.
This is the most common failure mode and directly indicates an incomplete coupling reaction.
Potential Causes:
-
Insufficient Reagent Potency: The chosen coupling reagent (e.g., DIC/HOBt) was not powerful enough to overcome the steric hindrance.
-
Inadequate Reaction Time: The standard coupling time (e.g., 1-2 hours) was too short for this sterically demanding reaction.
-
Suboptimal Reagent Concentration: Insufficient equivalents of the amino acid or coupling reagents were used.
-
Peptide Aggregation: The growing peptide chain has aggregated on the resin, blocking access to the N-terminal amine.[7]
Recommended Solutions:
-
Switch to a High-Potency Coupling Reagent:
-
Optimize the Reaction Protocol:
-
Double Couple: Perform the coupling reaction once, wash the resin, and then repeat the coupling with a fresh solution of amino acid and reagents.
-
Extend Reaction Time: Increase the coupling time to 4-6 hours, or even overnight at room temperature. Monitor completion with a Kaiser test.
-
Increase Equivalents: Use a higher excess of this compound (e.g., 5 equivalents) and coupling reagents (4.9 equivalents of activator, 10 equivalents of base) relative to the resin loading.
-
-
Disrupt Peptide Aggregation:
-
Change Solvent: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help disrupt secondary structures leading to aggregation.[7]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling solution can help break up hydrogen bonds responsible for aggregation.
-
Problem 2: Chiral HPLC analysis reveals racemization of the D-Penicillamine residue.
While less common than incomplete coupling, racemization (epimerization) can occur, especially under harsh conditions, compromising the stereochemical integrity of your peptide.[8]
Potential Causes:
-
Excessive Base: Using a strong base like DIPEA in high concentrations and for prolonged periods can facilitate the abstraction of the α-proton from the activated amino acid, leading to racemization.[2][9]
-
Prolonged Pre-activation: Allowing the amino acid and coupling reagent to pre-activate for too long before adding to the resin can increase the risk of racemization, particularly for sensitive residues like Cys and His.[10]
Recommended Solutions:
-
Modify the Base:
-
Use a Weaker Base: Replace N,N-Diisopropylethylamine (DIPEA) with a less sterically hindered and weaker base like 2,4,6-Collidine or N-Methylmorpholine (NMM).[2]
-
Reduce Base Equivalents: Use the minimum amount of base required for the reaction (typically 2 equivalents for every 1 equivalent of coupling reagent).
-
-
Adjust the Coupling Strategy:
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after mixing the components.[3]
-
Consider Carbodiimide/Additive Methods: For particularly sensitive sequences, reverting to a DIC-mediated coupling with an additive that suppresses racemization, such as Oxyma Pure or 6-Cl-HOBt, can be effective.[7] These additives form active esters that are reactive but less prone to racemization.
-
Data & Protocols
Table 1: Comparison of Recommended Coupling Reagents for this compound
| Reagent Class | Example Reagent | Relative Efficiency | Racemization Risk | Key Considerations |
| Uronium/Aminium | HATU | Very High | Low to Moderate | Gold standard for hindered couplings; HOAt byproduct provides anchimeric assistance.[1] |
| HCTU | Very High | Low to Moderate | More soluble and often faster than HBTU; a cost-effective alternative to HATU.[1] | |
| COMU | Very High | Low | Based on Oxyma Pure, which reduces explosion risk and may lower racemization compared to HOBt/HOAt-based reagents.[2] | |
| Phosphonium | PyBOP | High | Low to Moderate | Well-established reagent, but byproduct (HMPA) is carcinogenic. Handle with extreme care.[1] |
| Carbodiimide | DIC/Oxyma | Moderate | Low | Good for suppressing racemization but may require longer reaction times or double coupling for D-Pen(Acm). |
Experimental Protocol 1: Optimized HATU Coupling for this compound
This protocol is designed for a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Swell the peptidyl-resin (with a deprotected N-terminal amine) in DMF for 30 minutes.
-
Drain the DMF.
-
-
Activation Solution Preparation:
-
In a separate vessel, dissolve this compound (5 eq., 0.5 mmol) and HATU (4.9 eq., 0.49 mmol) in fresh, amine-free DMF.
-
Add 2,4,6-Collidine (10 eq., 1.0 mmol).
-
Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[3]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for a minimum of 4 hours.
-
-
Monitoring and Completion:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
If the test is positive (blue beads), drain the reaction solution, wash the resin 3x with DMF, and perform a second coupling (double couple) with fresh reagents for another 4 hours.
-
If the test is negative, proceed with washing the resin (5x DMF, 3x DCM, 3x DMF) to prepare for the next Fmoc-deprotection step.
-
Experimental Protocol 2: On-Resin Acm Deprotection and Disulfide Bridge Formation
This protocol describes the selective deprotection of the Acm group and subsequent oxidation to form a disulfide bond while the peptide is still attached to the resin.
-
Resin Preparation:
-
After completing the linear peptide synthesis, ensure the final N-terminal Fmoc group is removed.
-
Wash the peptidyl-resin thoroughly with DCM, followed by DMF.[5]
-
-
Deprotection and Oxidation:
-
Quenching and Washing:
-
Final Cleavage:
-
Proceed with the standard TFA cleavage cocktail to cleave the now-cyclized peptide from the resin and remove other side-chain protecting groups.
-
Visualizations
Diagram 1: The Steric Challenge of this compound
Caption: Steric hindrance points on the this compound molecule.
Diagram 2: Troubleshooting Workflow for Incomplete Coupling
Caption: Logical workflow for troubleshooting failed D-Pen(Acm) couplings.
References
- Novabiochem® Coupling reagents. Merck Millipore.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG. (2024).
- Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio Pvt. Ltd.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther (2014) 20:53–69.
- Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis. BenchChem.
- Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?
- Amino Acid Deriv
- Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase synthesis of peptides with near infrared spectroscopy.
- Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. NIH Public Access.
- Peptide Resin Loading Protocols. Sigma-Aldrich.
- Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin.
- Effects of Fmoc-Ala-OH concentration on coupling reaction rate with 3....
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- 7.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Advances in Fmoc solid-phase peptide synthesis. J Pept Sci. (2011).
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem. (2025).
- Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA (2013) 67, Nr. 12.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 7. peptide.com [peptide.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of D-Penicillamine-Containing Peptides
Welcome to the technical support center for the synthesis of D-penicillamine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating D-penicillamine into peptide sequences. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental success.
Introduction: The Unique Landscape of D-Penicillamine in Peptide Synthesis
D-penicillamine (Pen), with its distinctive gem-dimethyl substitution at the β-carbon, offers valuable properties to synthetic peptides, including conformational rigidity and enhanced stability against disulfide shuffling.[1] However, this unique structure also presents a specific set of synthetic hurdles. This guide will address the primary challenges: steric hindrance, racemization, disulfide bond formation, and purification, providing you with the expertise to anticipate and overcome these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis of D-penicillamine-containing peptides.
I. Coupling & Steric Hindrance
Question 1: I'm observing low coupling efficiency when incorporating Fmoc-D-Pen(Trt)-OH. What is the likely cause and how can I improve the yield?
Answer:
Low coupling efficiency with D-penicillamine is most often attributed to the significant steric hindrance posed by the β,β-dimethyl groups. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Causality and Mitigation Strategies:
-
Extended Coupling Times: The steric bulk slows down the reaction kinetics. A simple first step is to increase the coupling time. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test) to determine the optimal duration.
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be cautious as higher temperatures can also increase the risk of racemization.
-
Choice of Coupling Reagents: For sterically hindered amino acids like D-penicillamine, more potent coupling reagents are often necessary.
| Coupling Reagent Class | Recommended Reagents | Rationale |
| Uronium/Aminium Salts | HATU, HCTU, COMU | These reagents form highly reactive acyl-uronium/aminium species, which can effectively acylate sterically hindered amines. |
| Phosphonium Salts | PyBOP, PyAOP | Known for their high reactivity and are often used for difficult couplings. |
Troubleshooting Workflow for Low Coupling Efficiency:
Caption: Troubleshooting workflow for low coupling efficiency.
II. Racemization
Question 2: How susceptible is D-penicillamine to racemization during peptide synthesis, and what are the best practices to maintain its stereochemical integrity?
Answer:
While any amino acid can be at risk of racemization during the activation step of peptide coupling, those with electron-withdrawing groups or unique structural features can be more susceptible.[2] For D-penicillamine, the primary concern for racemization arises from the formation of an oxazolone intermediate during carboxyl group activation, which can readily tautomerize.
Mechanism of Racemization:
The mechanism involves the deprotonation of the α-carbon of the activated amino acid, leading to a planar enolate intermediate that can be reprotonated from either face, resulting in a mixture of D- and L-isomers.
Strategies to Suppress Racemization:
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial. These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species.
-
Choice of Base: The strength and steric hindrance of the base used during coupling can influence the rate of racemization. A weaker, more sterically hindered base is generally preferred.
| Base | Recommendation | Rationale |
| N,N-Diisopropylethylamine (DIPEA) | Use with caution | A strong, non-nucleophilic base that can promote racemization. |
| 2,4,6-Collidine | Recommended | A more sterically hindered and weaker base that can reduce the extent of racemization. |
Experimental Protocol for Minimizing Racemization:
-
Pre-activation: Dissolve the Fmoc-D-Pen(Trt)-OH and an equimolar amount of HOAt in DMF.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., DIC or HATU) and allow the mixture to pre-activate for a short period (1-2 minutes).
-
Addition to Resin: Add the pre-activated mixture to the deprotected peptide-resin.
-
Base Addition: If using a uronium/aminium salt like HATU, add a sterically hindered base like 2,4,6-collidine.
-
Reaction Monitoring: Allow the coupling to proceed and monitor for completion.
III. Disulfide Bond Formation
Question 3: I am synthesizing a peptide with multiple cysteine and D-penicillamine residues. How can I control the formation of the correct disulfide bridges?
Answer:
Controlling disulfide bond formation is a critical aspect of synthesizing complex peptides. Fortunately, the presence of D-penicillamine offers a unique and powerful tool for directing disulfide pairing through an "orthogonal" oxidation strategy.
The Principle of Orthogonal Cys-Pen Pairing:
Research has shown that under oxidative conditions, the formation of a mixed disulfide bond between cysteine (Cys) and penicillamine (Pen) is thermodynamically and kinetically favored over the formation of Cys-Cys or Pen-Pen homodimers.[3][4] This preference can be exploited to direct the folding of peptides with multiple disulfide bonds without the need for complex orthogonal protecting group strategies.[3][4]
Workflow for Directed Disulfide Pairing:
Caption: Workflow for orthogonal Cys-Pen disulfide pairing.
Experimental Protocol for Air Oxidation:
-
Peptide Dissolution: After cleavage and deprotection, dissolve the linear peptide in an aqueous buffer at a low concentration (e.g., 0.1 mg/mL) to minimize intermolecular reactions. A common buffer is 0.1 M ammonium bicarbonate, pH 8.
-
Oxidation: Stir the solution gently, open to the atmosphere, for 24-48 hours.
-
Monitoring: Monitor the progress of the oxidation by RP-HPLC, observing the disappearance of the reduced peptide peak and the appearance of the oxidized product.
-
Quenching: Once the reaction is complete, quench any remaining free thiols by acidifying the solution with acetic acid or formic acid.
-
Purification: Purify the folded peptide by RP-HPLC.
IV. Purification and Analysis
Question 4: My D-penicillamine-containing peptide is proving difficult to purify, with significant peak tailing and poor resolution on RP-HPLC. What strategies can I employ?
Answer:
The incorporation of D-penicillamine can increase the hydrophobicity of a peptide, leading to aggregation and poor chromatographic behavior.[1] Addressing these issues often requires a multi-faceted approach to optimize the purification conditions.
Troubleshooting Poor Purification:
-
Solvent System Modification:
-
Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in your mobile phases (typically 0.1%). For particularly difficult separations, consider alternative ion-pairing agents like formic acid.
-
Organic Modifier: While acetonitrile is standard, for very hydrophobic peptides, consider using a stronger organic modifier like isopropanol in your mobile phase B.
-
-
Column Chemistry and Temperature:
-
Column Choice: A C18 column is standard, but for hydrophobic peptides, a C8 or C4 column may provide better resolution.
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and reduce retention times by decreasing mobile phase viscosity and increasing mass transfer rates.
-
-
Sample Preparation:
-
Solubility: Ensure the crude peptide is fully dissolved before injection. If it is prone to precipitation in the initial mobile phase conditions, dissolve it in a small amount of a stronger solvent (like DMSO or a high concentration of the organic modifier) before diluting it with the initial mobile phase.[1]
-
Aggregation: The addition of a chaotropic agent, such as guanidine hydrochloride (GuHCl), to the sample can help to disrupt aggregates before injection.
-
Analytical Characterization:
A comprehensive suite of analytical techniques is recommended to confirm the identity and purity of your final peptide.
| Analytical Method | Purpose |
| RP-HPLC | Purity assessment and quantification. |
| Mass Spectrometry (e.g., ESI-MS) | Confirmation of molecular weight. |
| Tandem MS (MS/MS) | Sequence verification. |
| Amino Acid Analysis | Confirmation of amino acid composition. |
| Chiral Chromatography | Assessment of racemization. |
V. Side Reactions
Question 5: What are the common side reactions associated with D-penicillamine in peptide synthesis?
Answer:
Beyond the primary challenges, D-penicillamine can be involved in specific side reactions. Awareness of these can aid in preventing their occurrence.
-
Thiazolidine Formation: The free thiol and amine groups of D-penicillamine can react with aldehydes, such as those that might be present as impurities in solvents, to form a thiazolidine ring.[5]
-
Prevention: Use high-purity solvents and reagents.
-
-
Over-oxidation: During disulfide bond formation, the thiol group can be over-oxidized to form sulfinic or sulfonic acids, or even trisulfides.
-
Prevention: Carefully control the stoichiometry of oxidizing agents and the reaction time. Air oxidation is a milder method that can minimize over-oxidation.
-
-
β-Elimination: While less common than for cysteine, under strongly basic conditions, β-elimination of the thiol group to form a dehydroalanine intermediate is possible.
-
Prevention: Avoid prolonged exposure to strong bases.
-
By understanding the underlying chemical principles and employing the strategic protocols outlined in this guide, researchers can successfully synthesize and purify D-penicillamine-containing peptides, unlocking their potential in various scientific and therapeutic applications.
References
-
Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (n.d.). National Institutes of Health. [Link]
-
Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2015). ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). (n.d.). ResearchGate. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. [Link]
-
An overview of assay methods for D-penicillamine. (1982). PubMed. [Link]
-
Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. (2020). MDPI. [Link]
-
Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences. [Link]
-
Penicillamine: Analytical Profile. (2025). ResearchGate. [Link]
-
Novabiochem® Letters: 4/11. (n.d.). Merck Millipore. [Link]
-
Trends and Challenges in Peptide Bioanalysis and Production. (2023). Oxford Global. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2001). PubMed. [Link]
-
High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). (1998). PubMed. [Link]
-
Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2015). PubMed. [Link]
-
7.4 Racemization Assays. (n.d.). Science of Synthesis. [Link]
-
Peptides, solid-phase synthesis and characterization. (2023). Electronic Journal of Biotechnology. [Link]
-
Racemization during SPPS coupling step. (n.d.). ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed. [Link]
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]
Fmoc-D-Pen(Acm)-OH stability during prolonged synthesis
Technical Support Center: Fmoc-D-Pen(Acm)-OH
A Guide to Ensuring Stability and Purity in Prolonged Solid-Phase Peptide Synthesis
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that incorporating non-standard amino acids, especially those with sensitive protecting groups, into lengthy peptide sequences presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of using this compound, ensuring the integrity of your synthesis from the first coupling to the final cleavage.
Here, we address the core stability concerns associated with the acetamidomethyl (Acm) protecting group on the D-Penicillamine side chain, particularly its lability during the repetitive piperidine treatments required for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound during prolonged SPPS?
The primary stability concern is the partial removal of the acetamidomethyl (Acm) protecting group from the thiol side chain of the D-Penicillamine residue during the repeated piperidine treatments used for Fmoc deprotection. This premature deprotection exposes the highly reactive free thiol group, which can then undergo undesirable side reactions throughout the remainder of the synthesis.
Q2: What are the consequences of premature Acm group removal?
The premature removal of the Acm group can lead to several complications that compromise the purity and yield of the final peptide:
-
Disulfide Bond Formation: The exposed thiol is highly susceptible to oxidation, leading to the formation of intermolecular disulfide bonds with other deprotected Pen residues or other cysteine residues in the sequence. This results in the formation of dimers or oligomers of the desired peptide.
-
Intramolecular Cyclization: In sequences containing other free thiols, intramolecular disulfide bridges can form, leading to cyclized byproducts.
-
Reaction with Scavengers/Carbocations: During the final cleavage from the resin, the free thiol can react with carbocations generated from other protecting groups (e.g., from Trt or Pbf groups), leading to alkylated side products.
Q3: How significant is Acm group loss with standard piperidine treatment?
The extent of Acm group loss is cumulative and sequence-dependent. For short peptides, the loss may be negligible. However, in prolonged syntheses requiring many deprotection cycles, the cumulative loss can be significant. Studies have shown that even with a small percentage of Acm loss at each step, the accumulation of side products can become a major purification challenge. The rate of removal is influenced by the concentration of piperidine, the duration of the treatment, and the steric environment around the Pen(Acm) residue.
Troubleshooting Guide: Diagnosing and Mitigating Acm Lability
This section provides a structured approach to identifying and resolving issues related to this compound instability.
Issue 1: My final peptide crude product shows significant amounts of dimer or higher molecular weight impurities in the HPLC and Mass Spectrometry analysis.
Root Cause Analysis:
This is a classic symptom of premature Acm deprotection and subsequent disulfide bond formation. The free thiol groups on two or more peptide chains have oxidized to form a covalent disulfide linkage.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for dimer formation.
Mitigation Strategies:
-
Optimize Fmoc-Deprotection Conditions: The standard 20% piperidine in DMF is often too harsh for Acm groups in a long synthesis.
-
Action: Reduce the piperidine concentration to 5-10% or shorten the deprotection time. Monitor the completion of Fmoc removal via a UV detector on your synthesizer to ensure full deprotection while minimizing Acm loss.
-
Alternative Base: Consider using alternative, less aggressive bases like piperazine, which has been shown to be effective for Fmoc removal while potentially reducing side reactions.[1][2]
-
-
Employ a More Stable Thiol Protecting Group: For particularly long or challenging syntheses, the most robust solution is to switch to a more stable protecting group for the Penicillamine side chain.
-
Recommended Alternative: The trityl (Trt) group is significantly more stable to piperidine than the Acm group.[3][4] Fmoc-D-Pen(Trt)-OH is commercially available and is the standard choice for robustly protecting Penicillamine in Fmoc-SPPS.[4]
-
Consideration: The Trt group requires a stronger acid cocktail for final cleavage (e.g., higher concentration of TFA and scavengers like triisopropylsilane (TIS)).
-
Experimental Protocol: Comparative Test for Acm vs. Trt Stability
To validate the best approach for your specific sequence, we recommend synthesizing a short, representative fragment of your peptide (~5-10 amino acids) containing the D-Pen residue using both Acm and Trt protecting groups.
-
Resin: Use the same solid support (e.g., Rink Amide resin) for both syntheses.
-
Synthesis A (Acm): Synthesize the fragment using this compound and your standard SPPS protocol (e.g., 20% piperidine/DMF for 10-20 min).
-
Synthesis B (Trt): Synthesize the same fragment using Fmoc-D-Pen(Trt)-OH and the same SPPS protocol.
-
Cleavage: Cleave a small amount of resin from both syntheses.
-
Cleavage Cocktail: Use a standard cocktail such as TFA/TIS/H₂O (95:2.5:2.5).
-
-
Analysis: Analyze the crude products by RP-HPLC and LC-MS.
-
Expected Outcome: The chromatogram from Synthesis A will likely show a higher percentage of dimer and other side products compared to Synthesis B, which should yield a much cleaner crude product.
-
Issue 2: My final product is clean, but my overall yield is very low.
Root Cause Analysis:
If the final product is pure but the yield is low, it's possible that premature Acm deprotection is leading to on-resin side reactions that cap the peptide chain, preventing further elongation. The resulting truncated peptides are then washed away during synthesis cycles. Another possibility is aggregation caused by the growing peptide chain.
Workflow for Diagnosis and Resolution:
Caption: Diagnostic workflow for low peptide yield.
Mitigation Strategies:
-
Intermediate Analysis: After incorporating this compound and performing the subsequent deprotection, cleave a small sample of the resin. Analyze the cleaved products by mass spectrometry. The presence of masses corresponding to the peptide capped with byproducts can confirm on-resin termination.
-
Address Aggregation: Peptide aggregation can hinder reaction kinetics, leading to incomplete couplings and lower yields.
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structure formation.
-
Pseudoproline Dipeptides: If the sequence is known to be difficult, strategically incorporating pseudoproline dipeptides can disrupt aggregation by introducing a "kink" in the peptide backbone.[5]
-
Resin Choice: Use a resin with good swelling properties, such as a PEG-based resin, to improve solvent and reagent accessibility.
-
Data Summary: Protecting Group Stability
The choice of protecting group is the single most critical factor in mitigating side reactions related to Penicillamine.
| Protecting Group | Stability to 20% Piperidine/DMF | Cleavage Condition | Key Advantage | Key Disadvantage |
| Acm (Acetamidomethyl) | Low to Moderate (Prone to cumulative loss) | Hg(OAc)₂ or I₂ followed by TFA | Mild cleavage conditions if left on | Lability during prolonged SPPS |
| Trt (Trityl) | High | >90% TFA with scavengers (TIS) | Robust stability during SPPS[3] | Requires stronger acid for removal |
| Mmt (Monomethoxytrityl) | Very Low (Acid-labile) | 1-2% TFA in DCM | Orthogonal to Fmoc and tBu | Not suitable for Fmoc-SPPS |
| tBu (tert-Butyl) | High | Strong acid (HF or TFMSA) | Very robust | Not compatible with standard Fmoc/tBu strategy |
Recommendation: For any synthesis longer than 15 residues, or for sequences known to be difficult, Fmoc-D-Pen(Trt)-OH is the superior choice over this compound to ensure maximal yield and purity.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of D-Penicillamine in Cyclic Peptide Synthesis: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of cyclic peptides containing D-penicillamine. The unique structural features of D-penicillamine, particularly its sterically hindered thiol group, introduce specific challenges that can impact cyclization efficiency, yield, and purity. This guide is designed to provide you with in-depth, field-proven insights and actionable strategies to navigate these complexities and improve your synthetic outcomes. Here, we will dissect the causal relationships behind common experimental hurdles and offer robust, self-validating protocols to enhance the reliability of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and fundamental challenges encountered during the synthesis of cyclic peptides incorporating D-penicillamine.
1. What are the primary challenges associated with the cyclization of peptides containing D-penicillamine?
The main difficulties stem from the unique structure of D-penicillamine, which is a trifunctional amino acid with a thiol group and two methyl groups on the β-carbon.[1] These bulky dimethyl groups create significant steric hindrance, which can:
-
Reduce cyclization rates: The steric bulk can make it difficult for the peptide backbone to adopt the necessary conformation for efficient ring closure, particularly in head-to-tail cyclization.[2][3]
-
Promote side reactions: Unfavorable conformations can lead to an increase in intermolecular reactions, resulting in the formation of dimers and higher-order oligomers.[4]
-
Influence disulfide bond formation: While the steric hindrance can advantageously slow down disulfide bond reshuffling, it can also disfavor the formation of Pen-Pen disulfide bonds under kinetic control.[5][6]
2. How does D-penicillamine's steric hindrance affect the choice of cyclization strategy?
The significant steric hindrance from the β,β-dimethyl groups of D-penicillamine is a critical factor in selecting a cyclization strategy.[7] For head-to-tail cyclization, it is crucial to choose a cyclization point that is not sterically hindered.[2] If D-penicillamine is near the N- or C-terminus, the cyclization rate may be significantly reduced. In such cases, a side-chain to side-chain or side-chain to terminus cyclization strategy that avoids direct involvement of the hindered residue in the amide bond formation might be more effective.[2][8]
3. What are the most effective strategies to prevent the formation of disulfide-bridged dimers and other oligomers?
The formation of intermolecular disulfide bonds leading to dimers and oligomers is a common side reaction. Several strategies can mitigate this:
-
High Dilution: Performing the cyclization reaction at a low peptide concentration (typically in the range of 1-5 mM) favors intramolecular reactions over intermolecular ones.[4]
-
On-Resin Cyclization: Cyclization while the peptide is still attached to the solid support can mimic high dilution conditions due to the pseudo-dilution effect, thereby reducing intermolecular side reactions.[2][9]
-
Orthogonal Protection: Employing an orthogonal protection strategy for cysteine and D-penicillamine residues allows for selective disulfide bond formation. For instance, using an acid-labile protecting group like Trityl (Trt) for D-penicillamine and a group removable under different conditions like Acetamidomethyl (Acm) for cysteine enables controlled, sequential disulfide bridge formation.[10]
4. Which coupling reagents are recommended to minimize racemization at the D-penicillamine residue during cyclization?
D-penicillamine, like cysteine and histidine, is prone to racemization during the activation of its carboxyl group for amide bond formation. To suppress this, the choice of coupling reagent is critical.
-
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium-based reagent is known for its remarkable resistance to racemization and is highly effective for coupling sterically hindered amino acids.[11][12][13] It often does not require the protection of the hydroxyl groups of serine and threonine, or the imidazole group of histidine.[12][13]
-
HATU/HOAt-based reagents: While highly efficient, they should be used with caution and optimized conditions, as the basic environment required for their activity can promote racemization.
-
Carbodiimides with additives: Reagents like DIC (N,N'-diisopropylcarbodiimide) in combination with racemization-suppressing additives such as Oxyma Pure® can be effective.[11]
5. What are the recommended thiol-protecting groups for D-penicillamine in Fmoc-based solid-phase peptide synthesis (SPPS)?
The selection of a suitable protecting group for the thiol side chain of D-penicillamine is crucial for a successful synthesis. The most commonly used protecting group in Fmoc chemistry is:
-
Trityl (Trt): This is a standard choice as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin. This yields the peptide with a free sulfhydryl group, ready for oxidation to form a disulfide bridge. Special care must be taken during cleavage to ensure complete removal of the Trt group, often requiring the use of scavengers like triisopropylsilane (TIS).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of cyclic peptides containing D-penicillamine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cyclization Yield | 1. Steric Hindrance: The D-penicillamine residue or other bulky amino acids are located at or near the cyclization site.[2] 2. Unfavorable Peptide Conformation: The linear peptide does not readily adopt the pre-cyclization conformation required for efficient ring closure. 3. Incomplete Coupling: The coupling reaction did not go to completion. | 1. Redesign the Linear Precursor: If possible, redesign the linear peptide to move the D-penicillamine residue away from the cyclization junction.[2] 2. Introduce Turn-Inducing Elements: Incorporate proline, D-amino acids, or N-methylated amino acids into the peptide backbone to pre-organize it into a favorable conformation for cyclization.[2] 3. Optimize Coupling Conditions: Increase the coupling time, use a more potent coupling reagent (e.g., HATU, DEPBT), or perform a double coupling.[9][14] Consider microwave-assisted synthesis to enhance coupling efficiency. |
| Presence of Multiple Peaks in HPLC (Byproducts) | 1. Dimers and Oligomers: Intermolecular reactions occurred due to high peptide concentration.[4] 2. Racemization: Epimerization at the C-terminal amino acid or at the D-penicillamine residue.[6] 3. Incomplete Deprotection: Residual protecting groups on side chains. 4. Oxidation of Sensitive Residues: Oxidation of methionine, tryptophan, or tyrosine residues, especially if using harsh oxidizing agents for disulfide bond formation.[10] | 1. Optimize Cyclization Concentration: Perform the cyclization at high dilution (1-5 mM).[4] If using on-resin cyclization, ensure the resin loading is appropriate. 2. Use Racemization-Suppressing Reagents: Employ coupling reagents like DEPBT or carbodiimides with Oxyma Pure.[11][12][13] 3. Optimize Cleavage and Deprotection: Ensure sufficient time and appropriate scavengers (e.g., TIS for Trt group removal) are used during the cleavage and deprotection step. 4. Use Milder Oxidation Conditions: For disulfide bond formation, consider air oxidation or other mild oxidizing agents. Monitor the reaction closely to avoid over-oxidation.[10] |
| Difficulty in Purification | 1. Poor Solubility: The cyclic peptide is hydrophobic and has low solubility in the HPLC mobile phase.[3] 2. Co-elution of Impurities: Byproducts, such as diastereomers or deletion sequences, have similar retention times to the desired product. | 1. Modify HPLC Conditions: Use a C4 or C8 column instead of a C18 for very hydrophobic peptides.[3] Adjust the mobile phase composition, for example, by using different organic modifiers or ion-pairing agents. A shallow gradient can improve the separation of closely eluting peaks.[3][15] 2. Optimize Synthesis: Improve the purity of the crude product by optimizing the synthesis and cyclization steps to minimize the formation of hard-to-separate impurities. |
Experimental Protocols & Methodologies
This section provides generalized, step-by-step protocols for key stages of cyclic peptide synthesis involving D-penicillamine. These should be considered as starting points and may require optimization based on the specific peptide sequence.
Protocol 1: On-Resin Head-to-Tail Cyclization
This method utilizes the pseudo-dilution effect of the solid support to favor intramolecular cyclization.
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS chemistry. The peptide should be anchored to the resin via a side chain of an amino acid (e.g., Asp or Glu) that allows for the deprotection of the C-terminus while the peptide remains on the resin.
-
Selective Deprotection:
-
Remove the N-terminal Fmoc group using a standard piperidine solution.
-
Selectively deprotect the C-terminal protecting group (e.g., an allyl ester) using a specific reagent like Pd(PPh₃)₄.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly to remove deprotection reagents.
-
Swell the resin in a suitable solvent like DMF or NMP.
-
Add the coupling reagent (e.g., 3-5 equivalents of HATU or DEPBT) and a base (e.g., 6-10 equivalents of DIPEA) to the resin.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly to remove excess reagents.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
Protocol 2: Solution-Phase Disulfide Bridge Formation (Pen-Cys)
This protocol is for the formation of a disulfide bridge in a peptide containing one D-penicillamine and one cysteine residue after cleavage from the resin.
-
Peptide Synthesis and Cleavage: Synthesize the linear peptide with Trt-protected D-penicillamine and cysteine residues using Fmoc-SPPS. Cleave the peptide from the resin using a TFA-based cocktail with scavengers like TIS to ensure complete removal of the Trt groups.
-
Purification of Linear Peptide: Purify the crude linear peptide with free thiol groups by preparative RP-HPLC to remove synthesis-related impurities.
-
Oxidation/Cyclization:
-
Dissolve the purified linear peptide in a suitable solvent system at a low concentration (e.g., 0.1-1 mg/mL). A common solvent is water with a small amount of organic co-solvent like acetonitrile or methanol to aid solubility. The pH should be adjusted to slightly basic (pH 7.5-8.5) to facilitate disulfide bond formation.
-
Perform the oxidation. This can be achieved by:
-
Air Oxidation: Stirring the solution open to the atmosphere for several hours to days.
-
Other Oxidizing Agents: Using reagents like hydrogen peroxide, iodine, or potassium ferricyanide. The choice of oxidant and reaction conditions must be carefully optimized to avoid over-oxidation of sensitive amino acids.[10]
-
-
-
Monitoring and Quenching: Monitor the progress of the cyclization by analytical RP-HPLC. Once the reaction is complete, quench any remaining oxidizing agent (e.g., with ascorbic acid for iodine oxidation) and acidify the solution with TFA to stop the reaction.
-
Final Purification: Purify the cyclic peptide by preparative RP-HPLC to remove any remaining linear peptide or byproducts.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: General workflow for D-penicillamine cyclic peptide synthesis.
Caption: Troubleshooting logic for low cyclization yield.
Quantitative Data Summary
While specific yields are highly sequence-dependent, the following table provides a general comparison of different strategies and conditions.
| Strategy/Condition | Typical Yield Range | Key Considerations |
| On-Resin Cyclization | 15-50% | Can be lower than solution phase but often results in a purer crude product, simplifying purification.[16] |
| Solution-Phase Cyclization (High Dilution) | 20-70% | Highly dependent on peptide solubility and concentration control. Can be challenging for hydrophobic peptides.[16] |
| Coupling Reagents | ||
| DEPBT | Generally high | Excellent for sterically hindered couplings and minimizing racemization.[11][12][13] |
| HATU/HBTU | Variable | Very efficient but may require careful optimization of base and temperature to control racemization.[2][11] |
| DIC/Oxyma | Good | A cost-effective option with good racemization suppression.[9][14] |
References
-
Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? ResearchGate. (2019, October 25). [Link]
-
Approaches for peptide and protein cyclisation. PMC - NIH. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. [Link]
-
D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. [Link]
-
P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]
-
Structural characterization of monomers and oligomers of D-amino acid-containing peptides using T-wave ion mobility mass spectrometry. PubMed Central. [Link]
-
A Model for the Rapid Assessment of Solution Structures for 24-Atom Macrocycles: The Impact of β-Branched Amino Acids on Conformation. NIH. (2023, February 13). [Link]
-
Effects of D-penicillamine on growth and cell cycle kinetics of cultured rabbit articular chondrocytes. PubMed. [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate. (2014, April 2). [Link]
-
Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. NIH. [Link]
-
Molecular Basis for the Interaction of Catalase with D-Penicillamine : Rationalization of some of its Deleterious Effects. bioRxiv. (2021, September 17). [Link]
-
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Link]
-
Local steric hindrance in β-branched residues. Ball-and-stick... ResearchGate. [Link]
-
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. PubMed. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. (2021, June 29). [Link]
-
Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study. PubMed. [Link]
-
How to purify polar cyclic peptides? ResearchGate. (2013, March 27). [Link]
-
Cyclization Strategies in Peptide Derived Drug Design. ResearchGate. (2015, January 1). [Link]
-
Protein stabilization by tuning the steric restraint at the reverse turn. PMC - PubMed Central. [Link]
-
Non-covalent dimers of small peptides in LC-MS/MS? ResearchGate. (2019, May 28). [Link]
-
Outcomes of Tiopronin and D-Penicillamine Therapy in Pediatric Cystinuria: A Clinical Comparison of Two Cases. MDPI. [Link]
- Methods for the synthesis of cyclic peptides.
-
Step-by-step LC-MS Peptide Mapping. YouTube. (2022, December 27). [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Kinetic Analysis of Cyclization by the Substrate-Tolerant Lanthipeptide Synthetase ProcM. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. (2022, December 2). [Link]
-
Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. PubMed. (1994, October 11). [Link]
-
Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. bioRxiv. [Link]
-
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. ResearchGate. (2000, October 1). [Link]
-
D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. [Link]
-
Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Scholars Archive - University at Albany. [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]
Sources
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. hplc.eu [hplc.eu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. bachem.com [bachem.com]
- 16. people.uniurb.it [people.uniurb.it]
Validation & Comparative
A Senior Application Scientist's Guide to Fmoc-D-Pen(Acm)-OH vs. Fmoc-Cys(Acm)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical decision that dictates the success of synthesizing complex peptides. Among the myriad of available derivatives, those containing thiol-bearing residues are pivotal for creating peptides with specific structural and functional properties, often through the formation of disulfide bridges. This guide provides an in-depth, objective comparison of two such building blocks: Fmoc-D-Pen(Acm)-OH and Fmoc-Cys(Acm)-OH . Our analysis, grounded in established chemical principles and experimental observations, will empower you to make an informed choice for your specific research and development needs.
At a Glance: A Tale of Two Thiols
At the heart of the comparison lies the structural difference between D-Penicillamine (Pen) and L-Cysteine (Cys). While both possess a thiol group essential for disulfide bond formation, D-Penicillamine is distinguished by the presence of two methyl groups on its β-carbon, a feature absent in Cysteine. This seemingly minor variation has profound implications for their application in peptide synthesis.
Caption: Chemical structures of this compound and Fmoc-Cys(Acm)-OH.
The acetamidomethyl (Acm) group serves as a stable thiol protecting group in both derivatives, compatible with the standard Fmoc-based SPPS strategy. It is resistant to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage from the resin, thus offering an orthogonal protection scheme.[1] This allows for the selective deprotection of the thiol group at a later stage, which is crucial for the regioselective formation of multiple disulfide bonds.[1]
Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis
The journey of a peptide from individual amino acids to a purified, functional molecule is fraught with potential pitfalls. The choice between this compound and Fmoc-Cys(Acm)-OH can significantly influence the efficiency and outcome of this process.
Coupling Efficiency: The Challenge of Steric Hindrance
The gem-dimethyl group in D-Penicillamine introduces significant steric hindrance at the β-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to slower coupling kinetics and incomplete reactions.
While direct comparative data on the coupling efficiency of this compound versus Fmoc-Cys(Acm)-OH is scarce, the principles of peptide chemistry suggest that the former will present a greater challenge. To mitigate this, more potent coupling reagents and optimized reaction conditions are often necessary.
Strategies to Overcome Steric Hindrance during Coupling:
-
Potent Coupling Reagents: The use of highly reactive uronium/aminium salts like HATU , HCTU , or phosphonium salts such as PyBOP is recommended for coupling sterically hindered amino acids.[2][3] These reagents form highly activated esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like DIC.[2]
-
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can help drive the reaction to completion.[2]
-
Elevated Temperature: Microwave-assisted peptide synthesis (MAPS) or conventional heating can provide the necessary activation energy to facilitate the coupling of sterically hindered residues.[2]
-
Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can compensate for the slower reaction kinetics.[4]
| Feature | This compound | Fmoc-Cys(Acm)-OH |
| Steric Hindrance | High, due to gem-dimethyl group | Low |
| Coupling Efficiency | Potentially lower, may require optimization | Generally high with standard protocols |
| Recommended Coupling Reagents | HATU, HCTU, PyBOP | Standard reagents (e.g., DIC/Oxyma) are often sufficient |
| Potential for Incomplete Coupling | Higher | Lower |
Racemization: A Peril to Chiral Integrity
Racemization, the conversion of an L-amino acid to its D-enantiomer, is a significant concern during peptide synthesis, particularly for cysteine and its derivatives. The base-catalyzed coupling step is often the primary culprit.[5][6]
The Aftermath: Impact on Peptide Properties
The incorporation of D-Penicillamine versus L-Cysteine extends beyond the synthesis process, profoundly influencing the final properties of the peptide.
Conformational Rigidity: A Double-Edged Sword
The gem-dimethyl group of D-Penicillamine restricts the conformational freedom of the peptide backbone in its vicinity. This can be a desirable trait, as it can lock the peptide into a specific, biologically active conformation.[8] The increased rigidity can lead to enhanced receptor binding affinity and selectivity.[8] However, this conformational constraint can also be detrimental if it prevents the peptide from adopting its optimal bioactive fold.
Disulfide Bridge Stability: A Shield Against Reduction
The steric hindrance provided by the gem-dimethyl groups in a Pen-Pen disulfide bridge offers a significant advantage: enhanced stability. This steric shield makes the disulfide bond more resistant to reduction and reshuffling, a common issue with Cys-Cys bridges, particularly in a reducing biological environment.[9] This enhanced stability can translate to a longer biological half-life for the peptide.
| Property | D-Penicillamine Incorporation | L-Cysteine Incorporation |
| Peptide Conformation | More rigid and constrained | More flexible |
| Disulfide Bridge Stability | Higher, sterically hindered | Lower, more susceptible to reduction |
| Biological Activity | Can enhance or decrease, depending on the required conformation | Standard for natural peptides |
Experimental Protocols
The following protocols provide a general guideline for the use of this compound and Fmoc-Cys(Acm)-OH in Fmoc-based SPPS.
Coupling of Fmoc-Cys(Acm)-OH (Standard Protocol)
Caption: Standard coupling workflow for Fmoc-Cys(Acm)-OH.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Acm)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 1 minute).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Coupling of this compound (Sterically Hindered Protocol)
Caption: Recommended coupling workflow for sterically hindered this compound.
-
Resin Swelling and Deprotection: Follow steps 1-3 of the standard protocol.
-
Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature, or consider gentle heating (e.g., 40°C) or microwave irradiation to facilitate the reaction.
-
-
Washing: Wash the resin with DMF (5 x 1 minute).
-
Monitoring and Recoupling: Perform a Kaiser test. Due to the steric hindrance, a double coupling is often recommended. Repeat the coupling step with a fresh solution of activated amino acid.
Acm Deprotection and Disulfide Bond Formation
The removal of the Acm group and subsequent disulfide bond formation can be performed either on-resin or in solution. Iodine is the most common reagent for this transformation.[1][10]
On-Resin Protocol: [11]
-
Swell the peptide-resin in a mixture of DCM/MeOH/H₂O (60:25:4, v/v/v) for 30-60 minutes.
-
Add a solution of iodine (8 equivalents) in DCM.
-
Gently agitate the mixture for 1-2 hours, monitoring the reaction by LC-MS analysis of a cleaved sample.
-
Wash the resin with DMF, followed by a wash with aqueous ascorbic acid in DMF to quench excess iodine, and then with DMF and DCM.
In-Solution Protocol: [10]
-
Cleave the Acm-protected peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Precipitate and lyophilize the crude peptide.
-
Dissolve the peptide at a low concentration (e.g., 0.1-1 mg/mL) in a suitable solvent such as aqueous acetic acid or a mixture of methanol and water.
-
Add a solution of iodine portion-wise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours and monitor by LC-MS.
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the cyclic peptide by preparative HPLC.
Decision-Making Guide: Choosing the Right Building Block
The choice between this compound and Fmoc-Cys(Acm)-OH is contingent upon the specific goals of the peptide synthesis project.
Caption: Decision flowchart for selecting between this compound and Fmoc-Cys(Acm)-OH.
Conclusion
Both this compound and Fmoc-Cys(Acm)-OH are valuable tools in the peptide chemist's arsenal, each offering distinct advantages and challenges. Fmoc-Cys(Acm)-OH remains the standard choice for incorporating a protected cysteine residue with reliable and straightforward coupling. In contrast, this compound, while presenting a greater synthetic challenge due to its steric bulk, opens the door to peptides with enhanced conformational rigidity and disulfide bridge stability. The successful application of this compound hinges on a rational approach to peptide design and a willingness to optimize synthesis protocols to overcome its inherent steric hindrance. By understanding the fundamental differences between these two building blocks, researchers can make strategic choices that pave the way for the successful synthesis of novel and potent peptide therapeutics.
References
-
Zheng, Y., et al. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Request PDF. [Link]
-
Várnagy, K., et al. (2002). The influence of penicillamine/cysteine mutation on the metal complexes of peptides. Dalton Transactions, (16), 3246-3253. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27. [Link]
-
Ghosh, A. K., & Rajagopal, D. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 27(5), 1684. [Link]
- Google Patents. (2017). WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS.
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. [Link]
-
Carstens, B. B., et al. (2016). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS chemical biology, 11(4), 1035-1043. [Link]
-
Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters, 37(8), 1187-1190. [Link]
-
Ghosh, A. K., & Rajagopal, D. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. ResearchGate. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. PubMed. [Link]
-
Zhang, Y., et al. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis. Angewandte Chemie International Edition, 59(31), 12766-12771. [Link]
-
Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF. [Link]
-
Reddit. (2022). Solid Phase Peptide Synthesis Help. [Link]
-
O'Brien, P. J., & MacLeod, S. M. (1983). Mutagenicity experiments on L-cysteine and D-penicillamine using V79 cells as indicators and for metabolic activation. Mutation research, 122(3-4), 355-360. [Link]
-
Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 61(21), 7554-7558. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. reddit.com [reddit.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
A Comparative Guide to the Stability of Penicillamine vs. Cysteine Disulfide Bridges
For researchers in peptide and protein chemistry, the disulfide bond is a cornerstone of structural integrity and biological function. While the cysteine-cysteine (Cys-Cys) disulfide is the ubiquitous biological standard, the strategic substitution with penicillamine (Pen), a β,β-dimethylated cysteine analogue, offers a powerful tool to enhance stability and control molecular architecture. This guide provides an in-depth comparison of the stability of disulfide bridges formed by penicillamine versus cysteine, supported by experimental data and protocols, to inform rational design in drug development and protein engineering.
The Structural Foundation of Enhanced Stability
The profound difference in stability between cysteine and penicillamine disulfide bridges originates from a simple yet impactful structural modification: the presence of two methyl groups on the β-carbon of penicillamine.
-
Cysteine: Possesses two hydrogen atoms on its β-carbon, offering minimal steric hindrance around the sulfur atom.
-
Penicillamine: Features two bulky methyl groups on its β-carbon. These gem-dimethyl groups create significant steric congestion around the disulfide bond.
This steric shield is the primary determinant of the enhanced stability observed in penicillamine-containing disulfides. It physically impedes the approach of external molecules, particularly the nucleophilic thiolate anions required to initiate disulfide reduction.[1][2][3]
Caption: Structural comparison of Cysteine and Penicillamine.
The Mechanism of Disulfide Reduction: A Tale of Steric Hindrance
Disulfide bonds are cleaved via a thiol-disulfide exchange reaction. This is typically a two-step nucleophilic substitution process where a thiolate anion (R-S⁻) attacks one of the sulfur atoms of the disulfide bond.
For a Cys-Cys bridge, the attacking thiolate has relatively unimpeded access to the sulfur atoms. In contrast, for a Pen-Pen or Cys-Pen bridge, the gem-dimethyl groups of penicillamine act as "gatekeepers," sterically hindering the optimal trajectory for nucleophilic attack.[2] This raises the activation energy of the reduction reaction, making the disulfide bond kinetically more stable and resistant to cleavage.
Caption: Workflow for the comparative reductive stability assay.
Conclusion and Field Perspective
The substitution of cysteine with penicillamine is a validated and potent strategy for enhancing the stability of disulfide bridges in peptides and proteins. The steric hindrance afforded by the gem-dimethyl groups provides a robust defense against reductive cleavage, which translates to longer half-lives in biological media and greater resistance to chemical processing. This property is not only beneficial for creating more durable therapeutics but also serves as an elegant tool for directing protein folding pathways. For researchers and drug developers, understanding the principles and quantitative differences laid out in this guide is crucial for the rational design of next-generation peptide and protein-based molecules with superior stability and manufacturability.
References
-
Zhang, M. M., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. National Institutes of Health. [Link]
-
Zheng, J., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society. Abstract available at ResearchGate. [Link]
-
Park, Y. H., & Stournas, S. (1990). Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides. Biochemical Pharmacology. [Link]
-
Pan, M., & Mezo, A. R. (2020). Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V. Protein Science. [Link]
-
Gray, W. R., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. International Journal of Peptide and Protein Research. [Link]
-
Zheng, J., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society. [Link]
-
Wu, C., et al. (2018). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science. [Link]
-
Shen, Y., & Thannhauser, T. W. (2018). Analysis of Disulfide Bond Formation in Therapeutic Proteins. The Royal Society of Chemistry. [Link]
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Effects of D-Penicillamine versus L-Cysteine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Single Methyl Group
In the realm of peptide and protein engineering, the strategic substitution of amino acids is a cornerstone of rational drug design. While the 20 proteinogenic amino acids offer a vast chemical palette, the introduction of non-natural amino acids can unlock novel structural and functional properties. This guide provides an in-depth comparison of two structurally similar yet functionally distinct thiol-containing amino acids: the natural L-Cysteine (L-Cys) and its synthetic analogue, D-Penicillamine (D-Pen).
L-Cysteine is a fundamental component of countless proteins, renowned for its ability to form disulfide bridges that are critical for stabilizing tertiary and quaternary structures.[1][2] Its thiol side chain is a key player in a multitude of biological processes, from enzymatic catalysis to antioxidant defense as a precursor to glutathione.[1][3] In contrast, D-Penicillamine, a metabolite of penicillin, is a chiral drug primarily used as a chelating agent in the treatment of Wilson's disease and as a disease-modifying antirheumatic drug.[4][5] The L-isomer of penicillamine is toxic as it interferes with the action of pyridoxine (vitamin B6).[4]
The key structural distinction between L-Cysteine and D-Penicillamine lies at the β-carbon: D-Penicillamine possesses two methyl groups, creating a sterically hindered thiol. This seemingly minor addition has profound consequences for peptide conformation, stability, and biological activity. This guide will explore these differences through the lens of experimental data, elucidating the causality behind the choice of one over the other in peptide design and providing practical, field-proven insights for researchers.
Structural and Stereochemical Distinctions
A foundational understanding of the structural disparities between L-Cysteine and D-Penicillamine is crucial to appreciating their differential effects on peptide conformation.
| Feature | L-Cysteine | D-Penicillamine |
| Chemical Structure | (R)-2-Amino-3-mercaptopropanoic acid | (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid |
| Stereochemistry at α-carbon | L-configuration (typically S, but R due to the sulfur atom's priority) | D-configuration (S) |
| β-carbon substitution | Two hydrogen atoms | Two methyl groups (gem-dimethyl) |
| Natural Occurrence | Proteinogenic amino acid found in all domains of life.[6] | Not naturally incorporated into proteins. |
The presence of the gem-dimethyl groups on the β-carbon of D-Penicillamine introduces significant steric bulk. This steric hindrance is the primary driver of the conformational differences observed in peptides incorporating D-Penicillamine compared to those with L-Cysteine.
Impact on Disulfide Bond Formation and Stability
Disulfide bonds are covalent linkages that play a pivotal role in defining the three-dimensional structure of many peptides and proteins. The introduction of D-Penicillamine can dramatically influence the formation, geometry, and stability of these crucial cross-links.
Regioselectivity of Disulfide Pairing
In peptides with multiple cysteine residues, the formation of the correct disulfide bridges is often a significant challenge during synthesis and folding. The steric hindrance of D-Penicillamine can be strategically employed to direct the formation of specific disulfide isomers.
Experimental Insight: In a study on endothelin-1, a 21-amino acid peptide with two disulfide bonds, replacing two of the four cysteine residues with penicillamine led to a significant increase in the yield of the desired disulfide isomer.[6] The steric bulk of the penicillamine residues disfavors the formation of Pen-Pen disulfide bonds, thereby promoting the formation of Cys-Pen linkages.[6][7] This "orthogonal pairing" strategy can be a powerful tool for simplifying the synthesis of complex, multi-disulfide-bridged peptides.[7]
Enhanced Stability of Disulfide Bridges
The gem-dimethyl groups of D-Penicillamine also confer increased stability to the resulting disulfide bond.
Mechanism: The methyl groups provide steric shielding of the disulfide bond, making it less susceptible to reduction by endogenous thiols like glutathione.[4] This can significantly enhance the in-vivo half-life of a peptide therapeutic.
Experimental Evidence: In a study on an analog of the α-conotoxin RgIA, substitution of a cysteine with penicillamine resulted in a peptide that was significantly more resistant to disulfide bond shuffling in human serum.[4] After 24 hours, 94% of the penicillamine-containing peptide remained in its active globular form, compared to only 64% of the all-cysteine parent peptide.[4]
Conformational Consequences for the Peptide Backbone
The steric bulk of D-Penicillamine not only affects the disulfide bridge but also imposes significant constraints on the local peptide backbone conformation. These constraints can lead to dramatic changes in the secondary and tertiary structure of the peptide.
Circular Dichroism (CD) Spectroscopy Analysis
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution.[8][9] The distinct CD spectra of α-helices, β-sheets, and random coils allow for a global assessment of conformational changes upon amino acid substitution.
Expected Observations:
-
L-Cysteine Containing Peptide: A peptide with L-Cysteine forming a disulfide bridge will adopt a conformation dictated by the overall sequence and the constraints of the disulfide loop. The CD spectrum will reflect the native secondary structure elements.
-
D-Penicillamine Containing Peptide: The incorporation of D-Penicillamine is expected to induce a more rigid and constrained conformation.[4] This increased rigidity may lead to a more defined secondary structure, which would be observable as a change in the CD spectrum. For example, a shift towards a more helical or sheet-like conformation might be observed, or a general increase in the magnitude of the CD signal, indicative of a more ordered structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Insights
NMR spectroscopy provides residue-specific information about the three-dimensional structure and dynamics of peptides in solution.[10][11] By analyzing nuclear Overhauser effects (NOEs), scalar couplings, and chemical shifts, a detailed picture of the peptide's conformation can be constructed.
Expected Conformational Changes:
-
Torsional Angle Restrictions: The gem-dimethyl groups of D-Penicillamine will restrict the allowable values of the chi1 (χ1) and chi2 (χ2) side-chain dihedral angles. This, in turn, will influence the local backbone conformation, potentially altering the phi (φ) and psi (ψ) angles of the D-Penicillamine residue and its neighbors.
-
Alteration of Hydrogen Bonding Networks: The conformational changes induced by D-Penicillamine can disrupt existing intramolecular hydrogen bonds or promote the formation of new ones, leading to a different overall fold.
-
Changes in Receptor-Binding Epitopes: The altered conformation can significantly impact the presentation of key residues involved in receptor binding. This can lead to profound changes in biological activity, such as a switch from an agonist to an antagonist.[4]
Experimental Protocols
To provide a practical framework for investigating these conformational effects, detailed, step-by-step methodologies for key experiments are outlined below.
Peptide Synthesis
A model peptide for this comparative study could be a relatively short, disulfide-bridged peptide with a known biological activity, such as an analog of somatostatin or oxytocin. Two versions of the peptide would be synthesized using standard solid-phase peptide synthesis (SPPS) protocols:
-
Peptide-Cys: The native sequence containing L-Cysteine.
-
Peptide-Pen: The analog where one or more L-Cysteine residues are replaced with D-Penicillamine.
Circular Dichroism (CD) Spectroscopy
Objective: To compare the secondary structure of Peptide-Cys and Peptide-Pen.
Methodology:
-
Sample Preparation:
-
Dissolve lyophilized peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.
-
Prepare a series of dilutions to find an optimal concentration that gives a CD signal within the linear range of the instrument (typically 10-50 µM for a 1 mm pathlength cuvette).
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C).
-
Use a quartz cuvette with a 1 mm pathlength.
-
Collect data at a scan speed of 50 nm/min with a response time of 1 s and a bandwidth of 1 nm.
-
Average at least three scans for each sample and the buffer blank.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following equation: [(\theta)] = (mdeg) / (10 * c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the pathlength of the cuvette in cm.
-
-
Deconvolute the spectra using a program like DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil content.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a high-resolution 3D structure of Peptide-Cys and Peptide-Pen in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide to a final concentration of 1-5 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O, 20 mM phosphate buffer, pH 6.0).[13]
-
For some experiments, the peptide may need to be isotopically labeled (¹⁵N and/or ¹³C) to facilitate resonance assignment, especially for larger peptides.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Acquire a series of 2D NMR spectra at a constant temperature (e.g., 25 °C), including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure J-couplings, which provide dihedral angle restraints.
-
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using software such as NMRPipe.
-
Assign the resonances to specific protons in the peptide sequence using software like NMRView or CARA.
-
Generate a list of distance restraints from the NOESY spectra and dihedral angle restraints from the DQF-COSY spectra.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Analyze the resulting ensemble of structures to identify the conformational differences between Peptide-Cys and Peptide-Pen.
-
Conclusion and Future Perspectives
The substitution of L-Cysteine with D-Penicillamine is a powerful strategy in peptide engineering that can profoundly alter peptide conformation, stability, and biological function. The steric hindrance introduced by the gem-dimethyl groups of D-Penicillamine can be leveraged to direct disulfide bond formation, enhance stability against reduction, and impose conformational constraints that can modulate receptor interactions.
As demonstrated, a combination of CD and NMR spectroscopy provides a robust experimental framework for characterizing these conformational effects. The insights gained from such studies are invaluable for the rational design of peptide therapeutics with improved pharmacokinetic properties and tailored biological activities. Future research in this area will likely focus on the use of computational modeling in conjunction with experimental data to more accurately predict the conformational consequences of D-Penicillamine incorporation, further accelerating the development of novel peptide-based drugs.
References
-
Hunt, J. T., Lee, V. G., Liu, E. C., Moreland, S., McMullen, D., Webb, M. L., & Bolgar, M. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. International Journal of Peptide and Protein Research, 42(3), 249–258. [Link]
-
Carstens, B. B., Clark, R. J., Jia, X., Dutertre, S., Undheim, E. A. B., McIntosh, J. M., ... & Alewood, P. F. (2018). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Angewandte Chemie International Edition, 57(4), 951-955. [Link]
-
Kowalik-Jankowska, T., Jasionowska, R., & Lankiewicz, L. (2000). The influence of penicillamine/cysteine mutation on the metal complexes of peptides. Journal of Inorganic Biochemistry, 78(4), 311-321. [Link]
-
Roda, E., Roccabianca, P., & Vilei, M. T. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Animals, 11(7), 1877. [Link]
-
Kong, X., Zhao, Y., Li, M., Zhu, X., Feng, W., & Zheng, X. (2020). Chiral differentiation of l- and d-penicillamine by β-cyclodextrin: Investigated by IRMPD spectroscopy and theoretical simulations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 241, 118653. [Link]
-
Goerz, G., & Merk, H. (1985). [D-penicillamine--side effects, pathogenesis and decreasing the risks]. Zeitschrift fur Hautkrankheiten, 60(1-2), 15-26. [Link]
-
Zheng, Y., & Liu, L. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. ResearchGate. [Link]
-
Andreotti, G., & Andreu, D. (1995). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols (pp. 91-113). Humana Press. [Link]
-
Chvapil, M., Ulreich, J. B., & Weinstein, P. R. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Journal of Drug Targeting, 14(2), 93-101. [Link]
-
Büll, C., & Thiesler, H. (2020). Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Frontiers in Chemistry, 8, 321. [Link]
-
Unknown. (n.d.). Peptide NMR Structure Determination. [Link]
-
Freeman, H. C., Huq, F., & Stevens, G. N. (1976). Metal binding by D-penicillamine: Crystal structure of D-penicillaminatocadmium(II) hydrate. Journal of the Chemical Society, Chemical Communications, (22), 903-904. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. [Link]
-
Mishra, N., & Coutinho, E. (2010). NMR in structural determination of proteins and peptides. Resonance, 15(1), 34-49. [Link]
-
Leluk, J. (1997). Why Cysteine is Special?. [Link]
-
Glatt, H. R., Protic-Sabljic, M., & Oesch, F. (1983). Mutagenicity experiments on L-cysteine and D-penicillamine using V79 cells as indicators and for metabolic activation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 111(2), 195-204. [Link]
-
De Rensis, F., & Chavatte, P. (2019). Protein X-ray Crystallography and Drug Discovery. Molecules, 24(3), 495. [Link]
-
Isotope Solutions. (n.d.). NMR sample preparation guidelines. [Link]
-
Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(13), 7389-7404. [Link]
-
Wikipedia. (n.d.). Disulfide. [Link]
-
Jackson, G. E. (1993). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Balaram, P. (2012). NMR of peptides. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. [Link]
-
Lavecchia, A., & Di Giovanni, C. (2013). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 14(6), 513-528. [Link]
-
White, J. M., & Payne, R. J. (2014). Synthesis of Dichotomin A: Use of a Penicillamine-Derived Pseudoproline to Furnish Native Valine Residues. Australian Journal of Chemistry, 67(12), 1735-1740. [Link]
-
Leah4sci. (2016, March 9). Amino Acid Stereochemistry R and S vs D and L Configuration [Video]. YouTube. [Link]
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(4), 703-718. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. cryst.bbk.ac.uk [cryst.bbk.ac.uk]
- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 13. nmr-bio.com [nmr-bio.com]
A Senior Application Scientist's Guide to Acm Deprotection: A Comparative Analysis
Introduction: In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high fidelity. Cysteine, with its reactive thiol side chain, is central to the structural and functional integrity of many peptides and proteins, primarily through the formation of stabilizing disulfide bonds. The acetamidomethyl (Acm) group is a cornerstone of cysteine protection strategy. Its remarkable stability to the standard acidic conditions of solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) treatment, allows for the full assembly and purification of the peptide chain while the thiol remains masked[1]. This unique feature provides chemists with the flexibility to perform selective, late-stage deprotection to generate a free thiol or to directly form a disulfide bond.
This guide provides a comparative analysis of the most common Acm deprotection methods. We will delve into the underlying mechanisms, provide field-proven protocols, and discuss the critical decision-making factors that guide the selection of an optimal deprotection strategy for your specific research, development, or manufacturing needs.
Chapter 1: The Acm Protecting Group - A Strategic Overview
The S-acetamidomethyl (Acm) group is prized for its orthogonality in peptide synthesis[2]. In the context of protecting groups, orthogonality refers to the ability to remove one type of protecting group in the presence of others using a specific set of chemical conditions[2]. The Acm group is stable during the repetitive base treatment for Fmoc removal and the final acidolytic cleavage from the resin, which removes most other side-chain protecting groups (like tBu, Boc, Trt)[1][3]. This stability is the cornerstone of its strategic value, enabling:
-
Post-Cleavage Purification: The fully assembled peptide can be cleaved from the resin, purified by HPLC with the Cys(Acm) still intact, and then subjected to deprotection. This simplifies the purification of complex crude mixtures.
-
Regioselective Disulfide Bond Formation: For peptides with multiple cysteine residues, different orthogonal protecting groups can be used. The Acm group can be selectively removed to form a specific disulfide bond while other cysteines remain protected, guiding the peptide's oxidative folding pathway[4][5].
Caption: Chemical structure of the Cys(Acm) residue.
Chapter 2: Classical Deprotection Methods: Heavy Metal Reagents
Historically, heavy metal-based reagents were the standard for Acm removal. These methods are effective but have been largely superseded by safer alternatives due to toxicity concerns. They operate via electrophilic attack on the sulfur atom of the Cys(Acm) residue.
Mercury(II)-Mediated Deprotection
Mercury(II) acetate, Hg(OAc)₂, is a potent reagent for Acm cleavage[6]. The mechanism involves the coordination of the mercury(II) ion to the sulfur atom, facilitating the cleavage of the S-CH₂ bond.
-
Expert Insight: The reaction is typically performed at a carefully controlled pH of 4.0. This acidic condition is a compromise: it's mild enough to prevent acid-catalyzed side reactions in the peptide, yet sufficient to ensure the activity of the mercury salt[3]. Following cleavage, the resulting mercury-thiolate complex must be treated with a thiol scavenger, such as β-mercaptoethanol or dithiothreitol (DTT), to liberate the free cysteine thiol and precipitate the mercury as an insoluble sulfide salt. This precipitation step is a crucial visual confirmation of the reaction's progress.
-
Trustworthiness & Caution: Mercury(II) salts are extremely toxic and corrosive. Strict safety protocols, including the use of a fume hood and appropriate personal protective equipment, are mandatory. Waste disposal must follow institutional hazardous waste guidelines[3].
Experimental Protocol: Mercury(II) Acetate Deprotection
-
Dissolve the Cys(Acm)-containing peptide in 10% aqueous acetic acid (e.g., 5-10 mg/mL).
-
Carefully adjust the solution pH to 4.0 using glacial acetic acid or dilute aqueous ammonia.
-
Add mercury(II) acetate (10 equivalents per Acm group) and re-adjust the pH to 4.0 if necessary.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., N₂) for 1-2 hours, monitoring by HPLC.
-
Upon completion, add β-mercaptoethanol (20 equivalents per Acm group) and stir for at least 5 hours. A precipitate of mercury sulfide should form.
-
Remove the precipitate by centrifugation or filtration.
-
Desalt and purify the peptide from the supernatant using preparative HPLC[3].
Silver(I)-Mediated Deprotection
Silver salts like silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF₄) serve as a less toxic, albeit still hazardous, alternative to mercury[3][6]. The mechanism is analogous, forming a stable silver-thiolate intermediate.
-
Expert Insight: This method is often performed in a strong acid/scavenger mixture like TFA/anisole[3]. After the initial cleavage, the peptide silver salt is precipitated. A second treatment step with DTT is required to break the silver-sulfur bond and generate the free thiol[3]. This two-step process adds complexity compared to a direct cleavage/oxidation method.
Caption: Decision workflow for selecting an Acm deprotection method.
Chapter 4: Comparative Analysis & Strategic Selection
Choosing the correct deprotection method is critical and depends on the peptide sequence, the desired final product, and the overall synthetic strategy.
| Method | Reagent Type | Typical Conditions | Orthogonality Notes | Key Side Reactions | Safety Profile | Primary Application |
| Mercury(II) Acetate | Heavy Metal | Aqueous AcOH, pH 4.0 | Can also remove Trt, tBu [6] | Non-specific binding | Highly Toxic | Generation of free thiol |
| Silver(I) Salts | Heavy Metal | TFA / Anisole | Stable to most acid-labile groups | Complexation with peptide | Toxic, Corrosive | Generation of free thiol |
| Iodine (I₂) | Oxidant | Aq. AcOH or Aq. MeOH | Removes Trt group [7] | Iodination of Tyr/Trp/His; Oxidation of Met [3] | Toxic, Oxidizer | One-pot disulfide formation |
| N-Chlorosuccinimide (NCS) | Oxidant | DCM or DMF (on-resin) | Orthogonal to Trt [8] | Oxidation of Met/Trp [7] | Irritant, Oxidizer | On-resin disulfide formation |
Conclusion
The acetamidomethyl protecting group remains an indispensable tool in modern peptide chemistry. While classical heavy metal-based methods are effective, their toxicity has led to the predominance of oxidative strategies, with iodine being the established workhorse for simultaneous deprotection and disulfide bond formation. The emergence of reagents like NCS provides further flexibility, particularly for on-resin cyclization strategies requiring orthogonality with the Trt group.
As a Senior Application Scientist, my final recommendation is to always approach deprotection with empirical rigor. The optimal conditions are highly dependent on the specific peptide sequence. Always perform small-scale pilot experiments, carefully monitoring the reaction by HPLC and mass spectrometry to identify the ideal reagents, solvent systems, and reaction times that deliver the highest yield and purity for your target molecule.
References
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
Cys thiol protection with the acetamidomethyl (Acm) protecting group... ResearchGate. [Link]
-
Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. The Rockefeller University Press. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC - PubMed Central. [Link]
-
Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. The University of Melbourne. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D1CS00271F. [Link]
-
Optimizing the removal of an ACM protecting group. Biotage. [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Science. [Link]
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions. ResearchGate. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. lab.rockefeller.edu [lab.rockefeller.edu]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating D-Penicillamine Incorporation in Synthetic Peptides: Edman Degradation vs. Mass Spectrometry
For researchers in drug development and peptide chemistry, the precise verification of a peptide's primary structure is non-negotiable. When incorporating non-canonical amino acids like D-penicillamine (Pen) – a cysteine analog used to enhance stability or modulate biological activity – this validation becomes even more critical.[1][2] The presence of its β,β-dimethyl group and a reactive thiol side-chain introduces unique analytical challenges.
This guide provides an in-depth comparison of two primary methodologies for confirming D-penicillamine incorporation: the classic, stepwise chemistry of Edman degradation and the high-throughput power of tandem mass spectrometry (LC-MS/MS). We will move beyond simple protocol recitation to explore the causal chemistry, inherent limitations, and field-proven insights, enabling you to make informed decisions for your experimental design.
The Foundational Method: Edman Degradation
Edman degradation offers a definitive, residue-by-residue confirmation of the N-terminal sequence of a peptide.[3] Developed by Pehr Edman, the technique relies on a three-step chemical process that sequentially removes and identifies one amino acid at a time from the peptide's amino terminus.[3][4]
Principle of Operation & The Penicillamine Challenge
The core of the method is the reaction of phenylisothiocyanate (PITC) with the N-terminal α-amino group under alkaline conditions.[3][5] This forms a phenylthiocarbamoyl (PTC)-peptide. Subsequent treatment with anhydrous acid cleaves the first peptide bond, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[6] The ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH) derivative, which is identified by chromatography, typically HPLC.[5][6]
The primary challenge with D-penicillamine (and cysteine) is its nucleophilic thiol (-SH) side chain. PITC can react not only with the N-terminal amine but also with thiol groups, creating a dithiocarbamate.[7][8] This side reaction can interfere with the primary sequencing chemistry, potentially halting the degradation process or yielding uninterpretable results.
The Causality Behind the Solution: To ensure the Edman chemistry proceeds exclusively at the N-terminus, the thiol group of D-penicillamine must be "masked" or protected prior to sequencing. The standard and most reliable method is alkylation , typically through reduction and carboxyamidomethylation. This step converts the reactive thiol into a stable thioether, rendering it inert to PITC. This is a self-validating step; successful sequencing beyond the Pen residue confirms the alkylation was effective.
Experimental Workflow: Edman Degradation
The following diagram and protocol outline the necessary steps for validating D-penicillamine incorporation.
Caption: Workflow for Edman degradation of a D-penicillamine-containing peptide.
Detailed Protocol for Thiol Alkylation and Sequencing
-
Reduction: Dissolve 10-100 µg of the purified peptide in 100 µL of a denaturing buffer (e.g., 0.5 M Tris-HCl, pH 8.5, containing 6 M Guanidine-HCl). Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to ensure all disulfide bonds (including Pen-Pen or Pen-Cys) are fully reduced.
-
Alkylation: Add a 2.5-fold molar excess of iodoacetamide (relative to DTT) to the solution. Incubate in the dark at room temperature for 45 minutes. This step carboxyamidomethylates the free thiol groups.
-
Quenching & Purification: Quench the reaction by adding a small amount of β-mercaptoethanol. Immediately purify the alkylated peptide using reverse-phase HPLC (RP-HPLC) to remove excess reagents. Lyophilize the collected fraction.
-
Standard Preparation: Synthesize or procure a standard of PTH-S-carboxyamidomethyl-D-penicillamine. This is essential for unambiguous identification.
-
Automated Edman Sequencing: Load the purified, alkylated peptide (typically 10-100 picomoles) onto an automated protein sequencer.
-
Data Analysis: Run the sequencing cycles. In the cycle corresponding to the D-penicillamine position, compare the retention time of the resulting PTH derivative with your pre-run standard. A matching peak confirms the presence and position of the modified D-penicillamine.
The High-Throughput Alternative: Tandem Mass Spectrometry (LC-MS/MS)
Mass spectrometry has become the dominant technology for peptide and protein analysis due to its speed, sensitivity, and versatility.[9] For validating D-penicillamine incorporation, it offers a powerful orthogonal approach.
Principle of Operation
Instead of chemical degradation, MS relies on determining the mass-to-charge (m/z) ratio of the peptide and its fragments.[9] A typical workflow involves:
-
Enzymatic Digestion: The peptide is cleaved into smaller fragments using a protease (e.g., Trypsin). For short synthetic peptides, this step is often omitted.
-
Ionization: The peptide fragments are ionized, most commonly using Electrospray Ionization (ESI).
-
MS1 Scan: The instrument measures the m/z of the intact peptide ions (precursor ions). The incorporation of D-penicillamine will result in a predictable mass shift compared to a native cysteine-containing peptide (Pen mass = 149.21 Da vs. Cys mass = 121.16 Da).
-
MS2 Fragmentation: A specific precursor ion is isolated and fragmented. Collision-Induced Dissociation (CID) is common, but for peptides with bulky or labile modifications, Electron Transfer Dissociation (ETD) can provide more complete backbone fragmentation.[10]
-
Sequence Deduction: The masses of the resulting fragment ions (b- and y-ions) are measured. The mass differences between adjacent ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be reconstructed (de novo sequencing) or confirmed.[9][11]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of a D-penicillamine-containing peptide.
Detailed Protocol for LC-MS/MS Analysis
-
Sample Preparation: For a purified synthetic peptide, dissolve it directly in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of ~1 pmol/µL. If the peptide is long or part of a larger protein, perform a standard in-solution or in-gel tryptic digest. Reduction and alkylation are optional but recommended for simplifying spectra.
-
LC Separation: Inject the sample onto a C18 reverse-phase nano-LC column. Elute the peptide using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: The LC eluent is directly infused into the ESI source of the mass spectrometer.
-
Set the instrument to perform a data-dependent acquisition (DDA).
-
MS1 Scan: Acquire a full scan to detect all eluting peptide ions.
-
MS2 Scans: The instrument will automatically select the most intense precursor ions from the MS1 scan for fragmentation. Set the fragmentation energy (for CID) or reaction time (for ETD) appropriately.
-
-
Data Analysis:
-
Examine the MS1 spectrum for the ion corresponding to the expected mass of your D-penicillamine-containing peptide.
-
Analyze the MS2 spectrum. Look for the b- or y-ion series. The mass difference between the ions flanking the expected Pen position should correspond to the residue mass of D-penicillamine (149.15 Da).
-
Use sequencing software (e.g., PEAKS, MaxQuant) for automated de novo sequencing to confirm the full peptide sequence.
-
Head-to-Head Comparison: Edman vs. Mass Spectrometry
The choice between these techniques depends entirely on the experimental question, sample purity, and available resources. Neither is universally superior; they are complementary tools in the analytical scientist's arsenal.
| Feature | Edman Degradation | Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Output | Unambiguous N-terminal sequence | Full or partial sequence, PTM identification |
| Principle | Stepwise chemical cleavage | Mass-to-charge ratio measurement |
| Throughput | Low (one sample at a time, ~1 hr/cycle) | High (amenable to automation and complex mixtures) |
| Sample Purity | Requires >95% pure sample | Tolerant of mixtures |
| Sensitivity | Picomole (10-100 pmol) | Femtomole to Attomole |
| D-Penicillamine ID | Indirect (via PTH-derivative retention time) | Direct (via specific residue mass in fragments) |
| Key Challenge | Thiol side-chain reactivity; requires alkylation | Distinguishing isomers; fragmentation efficiency |
| Blocked N-Terminus | Fails completely if N-terminus is blocked[12] | Can still sequence internal fragments after digestion |
| Cost (Instrument) | Moderate | High |
| Best For... | Absolute N-terminal confirmation of a pure, short peptide; QA/QC of synthetic peptides.[13][14] | Sequencing complex mixtures, long peptides, identifying unknown modifications, high-throughput screening.[13][15] |
Field-Proven Insights: Making the Right Choice
-
For GMP/Regulatory Submission: Edman degradation is often considered the "gold standard" for N-terminal sequence confirmation due to its direct, chemical nature. Providing both Edman and MS data offers an exceptionally robust validation package.
-
When "Something is Wrong": If a peptide synthesis fails to yield the expected product, MS is the superior diagnostic tool. It can quickly identify truncations, deletions, or unintended modifications anywhere in the sequence. Edman degradation would only show you the sequence up to the point of failure.
-
Confirming Stereochemistry: Neither standard Edman degradation nor MS can differentiate between D- and L-amino acids. This requires specialized chiral chromatography methods.
-
Budgetary Constraints: If access to a high-resolution mass spectrometer is limited, Edman sequencing remains a highly reliable, albeit slower, method for routine validation of purified synthetic peptides.
Conclusion
Validating the incorporation of D-penicillamine is a critical step in the development of novel peptide therapeutics. Both Edman degradation and mass spectrometry are powerful techniques capable of providing this confirmation, but they do so with fundamentally different approaches and capabilities.
Edman degradation , when preceded by proper thiol alkylation, provides an unequivocal, stepwise confirmation of the N-terminal sequence. Its strength lies in its directness and reliability for pure samples. Tandem mass spectrometry , conversely, offers unparalleled speed, sensitivity, and depth of information, capable of analyzing entire sequences and identifying a vast array of modifications in complex mixtures.
As a Senior Application Scientist, my recommendation is to leverage these techniques orthogonally. Use LC-MS/MS for high-throughput screening, initial characterization, and troubleshooting. Employ Edman degradation for the definitive N-terminal confirmation required for quality control and regulatory documentation. By understanding the causality behind each method's strengths and limitations, you can design a validation strategy that ensures the scientific integrity and trustworthiness of your results.
References
-
Zheng, Y. et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Available at: [Link]
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing. Available at: [Link]
-
Farmer, S. & Kennepohl, D. (2022). 26.7: The Edman Degradation. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. Edman degradation. Available at: [Link]
-
OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry. Available at: [Link]
-
Giorgi, M. et al. (2022). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Available at: [Link]
-
Tabor, A.B. et al. (2020). A Chemical Biology Approach to Probing the Folding Pathways of the Inhibitory Cystine Knot (ICK) Peptide ProTx-II. ResearchGate. Available at: [Link]
-
Creative Animodel. (2019). Edman degradation | Edman Sequencing. YouTube. Available at: [Link]
-
Kent, S.B.H. et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]
-
Whitehouse, M.W. et al. (1984). Effects of D-penicillamine on a model of oxygen-derived free radical mediated tissue damage. PubMed. Available at: [Link]
- Google Patents. Method for catalyzing the addition reaction of phenyl isocyanate or phenyl isothiocyanate and thiol.
-
Mtoz Biolabs. Amino Acid Sequence Analysis: Techniques and Challenges. Available at: [Link]
-
Mtoz Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Available at: [Link]
-
American Chemical Society. (2015). Synthesis, Screening, and Sequencing of Cysteine-Rich One-Bead One-Compound Peptide Libraries. ACS Publications. Available at: [Link]
-
Edman, P. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. SciSpace. Available at: [Link]
-
Creative Biolabs. A Comprehensive Overview of Amino Acid Sequencing. Available at: [Link]
-
Becker, J. et al. (2021). Challenges and Advances in the Bioproduction of L-Cysteine. MDPI. Available at: [Link]
-
Krska, R. et al. (2018). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. National Institutes of Health. Available at: [Link]
-
Hunt, J.T. et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. PubMed. Available at: [Link]
-
Coon, J.J. et al. (2009). Rapid sensitive analysis of cysteine rich peptide venom components. PNAS. Available at: [Link]
-
Lehner, A.F. et al. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. PubMed. Available at: [Link]
-
Rapid Novor. (2021). What is Amino Acid Sequencing?. Available at: [Link]
-
Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
Wall, J.S. et al. (2017). Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides. Ask this paper | Bohrium. Available at: [Link]
-
Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. CSIR NET LIFE SCIENCE COACHING. Available at: [Link]
-
UC Davis Genome Center. (2016). De novo peptide sequencing from mass spectrometry data. YouTube. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Mapping vs Peptide Sequencing: Key Differences. Available at: [Link]
-
Jiang, H. et al. (2011). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 7. CN108530331B - Method for catalyzing the addition reaction of phenyl isocyanate or phenyl isothiocyanate and thiol - Google Patents [patents.google.com]
- 8. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Sequence Analysis: Techniques and Challenges | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pnas.org [pnas.org]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 14. Advantages of Edman Degradation Method Compared to Mass Spectrometry | Baitec Biotechnology [en.biotech-pack.com]
- 15. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Steric Hindrance of D-Penicillamine and Cysteine
This guide provides an in-depth, objective comparison of the steric hindrance presented by D-penicillamine and the proteinogenic amino acid, L-cysteine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that differentiate these two thiols, the resulting steric implications, and the experimental methodologies used to quantify these differences. We will explore how the subtle, yet critical, addition of two methyl groups transforms the reactivity and biological function of the thiol moiety, grounding our discussion in experimental data and established scientific principles.
Introduction: More Than Just a Methyl Group
At first glance, D-penicillamine is a simple structural analogue of cysteine, an amino acid fundamental to protein structure and function.[1][2] Both molecules possess a thiol (-SH) group, an amine (-NH2), and a carboxylic acid (-COOH) group, making them trifunctional amino acids.[3][4] However, D-penicillamine, a degradation product of penicillin, features two methyl groups on the β-carbon, the carbon atom adjacent to the thiol group.[3][5][6] Cysteine, in contrast, has two hydrogen atoms at this position.[7][8]
This seemingly minor difference—the substitution of two hydrogen atoms with two methyl groups—introduces a significant degree of steric bulk around the reactive thiol group of D-penicillamine. This guide will dissect the profound impact of this steric hindrance on the chemical and biological behavior of D-penicillamine compared to cysteine. We will examine how this structural feature dictates their roles in coordination chemistry, particularly in chelation therapy, and influences their metabolic stability and reactivity.[1][9]
Structural and Physicochemical Foundations
The core of the comparison lies in the distinct three-dimensional arrangement of atoms in each molecule. While both are chiral, it is the gem-dimethyl group in D-penicillamine that is the primary determinant of its unique steric profile.[3]
// Invisible edge to position clusters Cys_alpha -> Pen_alpha [style=invis, len=3.0]; } Caption: Structural difference at the β-carbon of L-Cysteine and D-Penicillamine.
This structural divergence is the root cause of the differing steric hindrance. The two methyl groups in D-penicillamine create a "steric shield" around the sulfur atom, restricting its ability to interact with other molecules.
| Property | L-Cysteine | D-Penicillamine | Reference(s) |
| Chemical Formula | C₃H₇NO₂S | C₅H₁₁NO₂S | [3][7] |
| Molar Mass | 121.16 g/mol | 149.21 g/mol | [6][8] |
| pKa (Thiol) | ~8.3 | ~7.9 | [3] |
| pKa (Amine) | ~10.8 | ~10.5 | [3] |
| Key Structural Feature | -CH₂SH group | -C(CH₃)₂SH group | [3][7] |
The Impact of Steric Hindrance: Experimental Evidence
Steric hindrance is not merely a theoretical concept; it has measurable consequences on reaction rates, molecular interactions, and biological activity.[10] The increased steric bulk of D-penicillamine's gem-dimethyl group, when compared to the hydrogens in cysteine, leads to significant differences in their chemical behavior.
Coordination Chemistry and Chelation
Both cysteine and D-penicillamine can act as chelating agents, binding to metal ions through their thiol, amine, and carboxyl groups.[1][4] This property is central to D-penicillamine's therapeutic use in Wilson's disease, a condition characterized by copper overload.[9][11][12]
The steric bulk of D-penicillamine influences the stoichiometry and stability of the resulting metal complexes. The methyl groups can limit the number of penicillamine molecules that can coordinate to a single metal ion and can affect the geometry of the complex. This steric clash can sometimes lead to the formation of more stable, albeit different, structures compared to those formed with the less-hindered cysteine. For instance, in the treatment of Wilson's disease, D-penicillamine forms a stable, soluble complex with copper that is readily excreted in urine.[13]
Reactivity of the Thiol Group
The thiol group is the most reactive moiety in both molecules, participating in redox reactions and nucleophilic attacks.[4] The steric hindrance in D-penicillamine significantly impacts the accessibility and, therefore, the reactivity of its thiol group.
-
Disulfide Bond Formation: Cysteine residues in proteins readily form disulfide bonds, which are crucial for stabilizing protein tertiary and quaternary structures.[7][14][15] The rate of disulfide bond formation for D-penicillamine is considerably slower than for cysteine due to the steric hindrance from the adjacent methyl groups, which impedes the close approach of two molecules required for oxidation.
-
Metabolic Stability: D-penicillamine is more resistant to in-vivo metabolic degradation compared to cysteine.[1] Enzymes that would typically catabolize cysteine are sterically hindered from accessing the active site of D-penicillamine, contributing to its longer biological half-life.[1]
Biological and Therapeutic Implications
The steric properties of D-penicillamine are directly linked to its therapeutic applications and side effects.
-
Wilson's Disease: As a chelating agent, its ability to form stable complexes with copper is paramount.[12]
-
Cystinuria: D-penicillamine is used to treat cystinuria, a condition where high levels of cystine in the urine lead to kidney stones.[16] It acts by forming a mixed disulfide with cysteine, which is more soluble than cystine, thereby preventing stone formation.[12][16] The steric hindrance likely plays a role in the stability and solubility of this mixed disulfide.
-
Rheumatoid Arthritis: D-penicillamine has been used as a disease-modifying antirheumatic drug (DMARD).[11] While the exact mechanism is not fully understood, it is thought to reduce T-lymphocyte numbers and inhibit macrophage function, processes that could be influenced by sterically-mediated interactions with cell surface proteins.[3]
Experimental Methodologies for Assessing Steric Hindrance
Several experimental and computational techniques can be employed to quantify and visualize the steric differences between D-penicillamine and cysteine.
X-ray Crystallography
X-ray crystallography provides precise, atomic-level three-dimensional structures of molecules in their solid state.[17][18] By analyzing the crystal structures of D-penicillamine, cysteine, and their respective metal complexes, one can directly measure bond lengths, bond angles, and intermolecular distances. This data offers definitive proof of the spatial arrangement and the steric impact of the gem-dimethyl group.[19][20]
General Workflow for Protein X-ray Crystallography:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[21] For comparing D-penicillamine and cysteine, ¹H NMR can reveal differences in the chemical environment of protons due to steric compression.[22][23] The chemical shifts of the protons on the β-carbon and the thiol group will be different, reflecting the distinct electronic and steric environments. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space distances between atoms, further elucidating the conformational preferences dictated by steric hindrance.
Experimental Protocol: Comparative ¹H NMR Analysis
-
Sample Preparation: Prepare equimolar solutions (e.g., 10 mM) of high-purity L-cysteine and D-penicillamine in a deuterated solvent (e.g., D₂O with a suitable pH buffer).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) and lock onto the deuterium signal of the solvent.
-
Data Acquisition: Acquire standard one-dimensional ¹H NMR spectra for both samples under identical conditions (temperature, number of scans, etc.).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Analysis: Compare the chemical shifts (δ) of the protons, particularly the α-proton and any observable β-protons or thiol protons. The differences in chemical shifts can be attributed to the varied electronic and steric environments.
Computational Chemistry
Computational modeling provides a theoretical framework to quantify steric effects.[24] Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometries of D-penicillamine and cysteine, and from these, steric parameters can be derived. For example, one could calculate the van der Waals surface area around the thiol group for both molecules to provide a quantitative comparison of its accessibility.
Quantitative Comparison and Summary
| Parameter | L-Cysteine | D-Penicillamine | Implication of the Difference |
| Van der Waals radius of β-substituents | Small (Hydrogen) | Large (Methyl groups) | Increased steric bulk around the thiol group in D-penicillamine. |
| Reactivity of Thiol Group | High | Lower | Slower reaction rates for D-penicillamine in processes like disulfide formation. |
| Metabolic Stability | Lower | Higher | D-penicillamine is more resistant to enzymatic degradation.[1] |
| Coordination Sphere Access | Less restricted | More restricted | Influences the geometry and stoichiometry of metal complexes. |
Conclusion
The substitution of two β-hydrogens in cysteine with two methyl groups in D-penicillamine introduces significant steric hindrance that fundamentally alters its chemical and biological properties. This steric bulk reduces the reactivity of the thiol group, enhances metabolic stability, and dictates its unique behavior in coordination chemistry, which is the cornerstone of its therapeutic applications in Wilson's disease and cystinuria. Understanding these structure-function relationships, as elucidated by experimental techniques like X-ray crystallography and NMR, is crucial for the rational design of new therapeutic agents and for comprehending the nuanced roles of molecular architecture in biological systems.
References
-
Cysteine - Wikipedia.
-
Penicillamine - Wikipedia.
-
CysDuF database: annotation and characterization of cysteine residues in domain of unknown function proteins based on cysteine post-translational modifications, their protein microenvironments, biochemical pathways, taxonomy, and diseases - Oxford Academic.
-
D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective - MDPI.
-
[D-Penacillamine. From constituent of penicillins to significant drug] - PubMed.
-
Penicillamine - StatPearls - NCBI Bookshelf - NIH.
-
Specific Determination of Cysteine and Penicillamine Through Cyclization to 2-thioxothiazolidine-4-carboxylic Acids - PubMed.
-
Steric effects - Wikipedia.
-
Metal binding by D-penicillamine: Crystal structure of D- penicillaminatocadmium(II) hydrate.
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues | ACS Omega.
-
Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions - PubMed Central.
-
Understanding Cysteine Chemistry Using Conventional and Serial X-Ray Protein Crystallography - PMC - PubMed Central.
-
Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis - PubMed.
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI.
-
10.4: Coordination Numbers and Structures - Chemistry LibreTexts.
-
Penicillamine - StatPearls - NCBI Bookshelf.
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC - NIH.
-
High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) - PubMed.
-
L-Cysteine - the NIST WebBook.
-
Chelation therapy in Wilson's disease: from D-penicillamine to the design of selective bioinspired intracellular Cu(I) chelators - PubMed.
-
The use of D-penicillamine in cystinuria: efficacy and untoward reactions - PMC - NIH.
-
The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers.
-
Zinc cysteine active sites of metalloproteins: A density functional theory and x-ray absorption fine structure study - AIP Publishing.
-
Cysteine residues in signal transduction and its relevance in pancreatic beta cells - Frontiers.
-
Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy | Request PDF - ResearchGate.
-
Control of ligand exchange rate between coordination cages by the steric bulk of the ligand and the coordinating solvent | ChemRxiv.
-
The molecular structure of D-penicillamine | Download Scientific Diagram - ResearchGate.
-
L-Cysteine | 52-90-4 - ChemicalBook.
-
Structure Determination by X-ray Crystallography - The World of Materials.
-
Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC - PubMed Central.
-
THE PHARMACOLOGY OF A CHELATING AGENT* SOME four years ago the aminoacid dimethylcysteine (penicillamine) - ACP Journals.
-
why cysteine is special?
-
CHELATING AGENTS: D-PENICILLAMINE - YouTube.
-
XRD patterns of l-cystine and l-cysteine, (A): experimental (a) and... - ResearchGate.
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes | Inorganic Chemistry - ACS Publications.
-
L-Cysteine - American Chemical Society.
-
Protein X-ray Crystallography in Drug Discovery - Creative Biostructure.
-
Nuclear Magnetic Resonance Spectroscopic Studies of the Role Steric Effects in Molecular Interactions Using Rationalised Data Processing Procedures - Aston Research Explorer.
-
Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions by Raman Optical Activity spectroscopy and DFT calculations - ResearchGate.
-
L-Cysteine (YMDB00046) - Yeast Metabolome Database.
-
Penicillamine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. acs.org [acs.org]
- 3. Penicillamine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. acpjournals.org [acpjournals.org]
- 6. Penicillamine [drugfuture.com]
- 7. Cysteine - Wikipedia [en.wikipedia.org]
- 8. L-Cysteine [webbook.nist.gov]
- 9. Chelation therapy in Wilson's disease: from D-penicillamine to the design of selective bioinspired intracellular Cu(I) chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. [D-Penacillamine. From constituent of penicillins to significant drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cryst.bbk.ac.uk [cryst.bbk.ac.uk]
- 16. The use of D-penicillamine in cystinuria: efficacy and untoward reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. researchgate.net [researchgate.net]
- 20. Understanding Cysteine Chemistry Using Conventional and Serial X-Ray Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.aston.ac.uk [research.aston.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts [mdpi.com]
A Comparative Guide to the Biological Activities of D-Penicillamine and Cysteine-Containing Peptides
For researchers and professionals in drug development, understanding the nuanced differences between therapeutic molecules is paramount. This guide provides an in-depth, objective comparison of the biological activities of D-penicillamine, a well-established pharmaceutical agent, and cysteine-containing peptides, a broad class of biologically significant molecules. By delving into their mechanisms of action, supported by experimental data and protocols, this document aims to equip scientists with the critical insights needed for informed research and development decisions.
Introduction: A Tale of Two Thiols
At the heart of this comparison lies the thiol group (-SH) of the amino acid cysteine and its synthetic analogue, D-penicillamine. This functional group is the cornerstone of their diverse biological activities, ranging from metal chelation to antioxidant and immunomodulatory effects.
D-Penicillamine is a chiral molecule, with the D-isomer being the therapeutically active form. It is a synthetic derivative of penicillin and is well-known for its use in treating Wilson's disease, a genetic disorder characterized by copper accumulation, and as a second-line therapy for severe rheumatoid arthritis.[1][2] Its primary mode of action is often attributed to its potent metal-chelating properties.
Cysteine-containing peptides are a vast and varied group of molecules, ranging from the ubiquitous tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine) to more complex, cysteine-rich peptides with diverse functions.[3][4] Glutathione, in particular, is a cornerstone of cellular antioxidant defense systems.[5] The biological activity of these peptides is largely dictated by the number and spacing of cysteine residues, which can form disulfide bridges, coordinate with metal ions, and participate in redox reactions.[6]
Comparative Analysis of Biological Activities
This section will dissect the key biological activities of D-penicillamine and cysteine-containing peptides, highlighting their similarities and differences based on available experimental evidence.
Metal Chelation: A Shared but Nuanced Capability
Both D-penicillamine and many cysteine-containing peptides exhibit metal-chelating properties, a critical function in managing metal-induced toxicity.
D-Penicillamine's efficacy in Wilson's disease stems from its ability to chelate excess copper, forming a stable, excretable complex.[2] This process is crucial for reducing copper burden in tissues like the liver and brain.[2]
Cysteine-containing peptides , particularly those with multiple cysteine residues, are also effective metal chelators.[6] Glutathione, for instance, can bind to and facilitate the excretion of various heavy metals. The arrangement of cysteine residues within a peptide sequence significantly influences its metal-binding affinity and selectivity.[6] For example, peptides with a CXC motif (where X is another amino acid) often exhibit high affinity for metal ions.
Experimental Insight: Comparative Copper Chelation
A study comparing the copper(I)-binding affinities of D-penicillamine and glutathione found that both form stable mononuclear complexes. The stability constants (log β) were remarkably similar, with 39.18 for D-penicillamine and 38.8 for glutathione, indicating comparable, high-affinity binding to cuprous ions.[7] This suggests that both molecules are potent copper chelators, although their in vivo efficacy can be influenced by factors like bioavailability and cellular uptake.
| Compound | Stability Constant (log β) for Cu(I) Complex |
| D-Penicillamine | 39.18[7] |
| Glutathione | 38.8[7] |
Antioxidant Activity: Direct Radical Scavenging and Beyond
Oxidative stress is a common pathological feature in many diseases. Both D-penicillamine and cysteine-containing peptides can mitigate oxidative damage, albeit through potentially different primary mechanisms.
D-Penicillamine has demonstrated direct antioxidant effects by scavenging reactive oxygen species (ROS).[5] In vitro studies have shown its ability to reduce ROS levels and protect cells from oxidative damage.[5] However, its antioxidant activity can be complex, with some studies suggesting a dual pro-oxidant and antioxidant role depending on the cellular environment.[6][8]
Cysteine-containing peptides , with glutathione as the prime example, are central to the cell's endogenous antioxidant defense system. Glutathione directly neutralizes free radicals and is a cofactor for antioxidant enzymes like glutathione peroxidase.[9] The antioxidant capacity of peptides is heavily influenced by their amino acid composition and sequence.[2][4][10] Peptides containing hydrophobic amino acids alongside cysteine often exhibit enhanced radical scavenging activity.[4]
Experimental Insight: Comparative Antioxidant Capacity in Wilson's Disease
A study on Wilson's disease patients revealed that treatment with D-penicillamine improved total antioxidant potential and glutathione levels compared to untreated patients.[9] However, patients treated with D-penicillamine showed significantly lower activity of the antioxidant enzyme glutathione peroxidase (GPx) compared to those treated with zinc sulphate, untreated patients, and healthy controls.[9] This suggests that while D-penicillamine has its own antioxidant properties, it may also impact the broader antioxidant network.
| Patient Group | Glutathione Peroxidase (GPx) Activity (nmol/min/mL) |
| D-Penicillamine Treated | 57.3 ± 17.0[9] |
| Zinc Sulphate Treated | 87.6 ± 29.6[9] |
| Treatment Naïve | 81.9 ± 26.6[9] |
| Healthy Controls | 96.1 ± 16.5[9] |
Immunomodulation: A Key Distinction
The immunomodulatory effects represent a significant point of divergence between D-penicillamine and many cysteine-containing peptides.
D-Penicillamine is used as a disease-modifying antirheumatic drug (DMARD) due to its immunosuppressive properties. Its mechanism is not fully elucidated but is thought to involve the inhibition of T-lymphocyte proliferation and macrophage function. This effect appears to be synergistic with copper ions and may be mediated by the production of hydrogen peroxide.[11]
While some cysteine-containing peptides have been shown to have immunomodulatory roles, a broad immunosuppressive effect akin to D-penicillamine is not their defining characteristic.[12] Instead, peptides like glutathione are crucial for maintaining immune cell function and protecting them from oxidative stress. N-acetylcysteine (NAC), a precursor to cysteine and glutathione, has shown some anti-inflammatory effects by reducing levels of pro-inflammatory cytokines.[5]
Side Effect Profiles: A Critical Consideration
D-Penicillamine is associated with a significant number of potential adverse effects, which can limit its use.[10][13] Common side effects include rash, nausea, and taste disturbances.[10] More serious, though less frequent, adverse reactions can involve the kidneys, bone marrow, and skin.[10] A meta-analysis comparing D-penicillamine to zinc salts for Wilson's disease found a significantly higher incidence of adverse effects and neurological deterioration in the D-penicillamine group.[13][14]
Cysteine-containing peptides , particularly endogenous ones like glutathione and its precursor NAC, generally have a more favorable safety profile.[5] NAC is widely used and considered safe, with gastrointestinal upset being the most common side effect at high doses.[7] However, the safety of exogenously administered peptides can vary depending on their specific structure and formulation.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key assays are provided below.
DPPH Radical Scavenging Assay for Antioxidant Capacity
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (D-penicillamine, cysteine-containing peptides) in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.
-
Add an equal volume of the test compound solutions to the wells.
-
Include a control well with the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Measure the absorbance at 517 nm using a microplate reader.[15][16]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity.
Protocol:
-
Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.
-
Wash the cells with PBS.
-
Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test compounds for 1 hour.[10]
-
Wash the cells with PBS to remove excess probe and compound.
-
Add a solution of a free radical initiator, such as AAPH, to induce oxidative stress.[10]
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Calculate the CAA value by integrating the area under the fluorescence curve.
Copper Chelation Assay using Bathocuproine Disulfonic Acid (BCS)
This colorimetric assay quantifies the amount of Cu(I) chelated by a test compound.
Protocol:
-
Prepare a stock solution of Cu(II) (e.g., CuSO4).
-
Prepare solutions of the test compounds (D-penicillamine, cysteine-containing peptides) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Mix the Cu(II) solution with the test compound solutions and incubate to allow for chelation and reduction of Cu(II) to Cu(I).
-
Add a solution of Bathocuproine Disulfonic Acid (BCS) to the mixture. BCS forms a colored complex with Cu(I).
-
Measure the absorbance of the Cu(I)-BCS complex at 483 nm.
-
Use a standard curve of known Cu(I) concentrations to quantify the amount of chelated copper.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
D-Penicillamine Mechanism of Action
Caption: Mechanisms of D-Penicillamine in Wilson's Disease and Rheumatoid Arthritis.
Cysteine-Containing Peptide (Glutathione) Antioxidant Cycle
Caption: The central role of glutathione in the cellular antioxidant defense system.
Conclusion: Selecting the Right Thiol for the Task
This guide has illuminated the multifaceted biological activities of D-penicillamine and cysteine-containing peptides. While both classes of molecules leverage the reactivity of the thiol group, their applications and biological consequences differ significantly.
D-penicillamine remains a valuable therapeutic agent for specific conditions like Wilson's disease and severe rheumatoid arthritis, where its potent copper chelation and immunomodulatory effects are beneficial. However, its use is often tempered by a considerable side-effect profile.
Cysteine-containing peptides , particularly glutathione and its precursors, are fundamental to cellular health, primarily through their role in antioxidant defense and detoxification. Their broader biological activities and generally favorable safety profiles make them attractive candidates for further research and development in a wide range of applications, from nutritional supplements to novel therapeutics.
For the researcher, the choice between these molecules, or the decision to investigate novel derivatives, will depend on the specific therapeutic goal. A thorough understanding of their distinct mechanisms of action, as outlined in this guide, is the first critical step in that journey.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5852, Penicillamine. Retrieved from [Link]
- Campanati, A., et al. (2020). Penicillamine Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects.
- Roberts, E. A., & Schilsky, M. L. (2008). A practice guideline on Wilson disease.
- Silver, S., & Phung, L. T. (1996). Bacterial heavy metal resistance: new surprises. Annual review of microbiology, 50(1), 753-789.
- Mukhtiar, M., et al. (2018). Palladium glutathione, N-Acetylcysteine, D-penicillamine conjugation Chemistry. Pakistan Journal of Pharmaceutical Sciences, 31(1), 213-219.
- Zou, T. B., et al. (2016).
- Chen, Z. Y., et al. (2015).
- Atkuri, K. R., et al. (2007). N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology, 7(4), 355-359.
- Tang, S., et al. (2022). Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 13, 847436.
- Gromadzka, G., et al. (2014). Treatment with d-penicillamine or zinc sulphate affects copper metabolism and improves but not normalizes antioxidant capacity parameters in Wilson disease. Journal of trace elements in medicine and biology, 28(1), 50-56.
- Vlaisavljevic, S., et al. (2017). The influence of penicillamine/cysteine mutation on the metal complexes of peptides. Dalton Transactions, 46(43), 14878-14889.
- Jaffe, I. A. (1986). D-penicillamine.
- Zvaifler, N. J. (1981). The immunopathology of joint inflammation in rheumatoid arthritis. Advances in immunology, 31, 315-376.
- Mukhtiar, M., et al. (2022). Glutathione, Cysteine, and D-Penicillamine Role in Exchange of Silver Metal from the Albumin Metal Complex.
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Lipsky, P. E. (1984). Suggested Mode of Action of D-penicillamine as an Immunosuppressive Agent in Rheumatoid Arthritis. The American journal of medicine, 76(6), 40-45.
- Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4117-4129.
- Österberg, R., et al. (1979). Copper(I) complexes of penicillamine and glutathione. Journal of inorganic biochemistry, 10(4), 341-355.
- Mukhtiar, M., et al. (2020). Glutathione, Cysteine, and D-Penicillamine Role in Exchange of Silver Metal from the Albumin Metal Complex.
- Brewer, G. J. (2001). Zinc acetate for the treatment of Wilson's disease. Expert opinion on pharmacotherapy, 2(9), 1473-1477.
- Valenčíková, E., et al. (2018). Study of pro- and anti-oxidative properties of D-penicillamine in a system comprising high-molar-mass hyaluronan, ascorbate, and cupric ions. Chemicke listy, 112(1), 22-29.
- Várnagy, K., et al. (2021). Metal Binding Ability of Small Peptides Containing Cysteine Residues. Inorganics, 9(4), 30.
- Elias, R. J., & Kellerby, S. S. (2008). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Comprehensive Reviews in Food Science and Food Safety, 7(4), 329-342.
- Mora, L., et al. (2023).
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
- Wang, B., et al. (2022). Research progress of metal chelating peptides. TMR Modern Herbal Medicine, 5(4), 23.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
- Apak, R., et al. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Current Analytical Chemistry, 12(1), 39-56.
- Fernández-Lázaro, D., et al. (2023). Influence of N-Acetylcysteine Supplementation on Physical Performance and Laboratory Biomarkers in Adult Males: A Systematic Review of Controlled Trials. Nutrients, 15(11), 2469.
- Saravanan, T., & Shanmughavel, P. (2011). Peptides and peptidomimetics as immunomodulators. Current medicinal chemistry, 18(4), 529-540.
- Lauritano, C., et al. (2021). Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanamide in Human Lung and Prostate Epithelial Cells. Antioxidants, 10(10), 1545.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
-
OxiSelect™. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]
- Mishyna, M., et al. (2022). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. International Journal of Molecular Sciences, 23(19), 11849.
- Ilyasov, I. R., et al. (2020).
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
- Salami, S. A., et al. (2022). The effects of N-Acetylcysteine on serum level of inflammatory biomarkers in adults. Findings from a systematic review and meta-analysis of randomized controlled trials. Clinical nutrition ESPEN, 51, 134-142.
- Mukhtiar, M., et al. (2022). Glutathione, Cysteine, and D-Penicillamine Role in Exchange of Silver Metal from the Albumin Metal Complex.
- León-López, A., et al. (2024).
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
- Al-Saffar, N. M., et al. (2021). Antioxidant glutathione inhibits inflammation in synovial fibroblasts via PTEN/PI3K/AKT pathway: An in vitro study.
-
Gill, T. (2021, December 28). Bioactive Peptides: Discovery and Pathway To Commercial Production [Video]. YouTube. [Link]
- Farkas, E., et al. (2012). Cadmium(II) Complex Formation with Cysteine and Penicillamine. Inorganica Chimica Acta, 393, 113-119.
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Binding Ability of Small Peptides Containing Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with d-penicillamine or zinc sulphate affects copper metabolism and improves but not normalizes antioxidant capacity parameters in Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Analysis of Peptides with D-Penicillamine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug design, offering a pathway to enhanced stability, refined receptor selectivity, and improved pharmacokinetic profiles. Among these, D-penicillamine (D-Pen), a chiral analog of cysteine featuring gem-dimethyl groups at the β-carbon, stands out for its profound impact on peptide conformation. This guide provides an in-depth comparison of NMR analytical strategies for peptides containing D-penicillamine versus those with its native counterpart, L-cysteine, grounded in experimental data and established principles.
The D-Penicillamine Distinction: A Structural Paradigm Shift
The substitution of cysteine with D-penicillamine introduces significant conformational constraints that are the primary motivation for its use in medicinal chemistry.[1][2] Unlike the single β-proton of cysteine, the gem-dimethyl groups of D-penicillamine sterically hinder the rotation around the Cα-Cβ and Cβ-S bonds, leading to a more rigid and predictable peptide backbone.[2] This rigidity is often exploited to lock a peptide into a bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target.[1][2]
Furthermore, the bulky β-methyl groups of D-penicillamine can influence disulfide bridge formation.[2] The steric hindrance can disfavor the formation of Pen-Pen disulfide pairings compared to the more rapidly formed Cys-Cys or Cys-Pen bonds under kinetic oxidative conditions.[3] However, under thermodynamic equilibrium, Cys-Pen disulfide pairs are often favored.[3] This unique chemical behavior provides an orthogonal strategy for directing the oxidative folding of peptides with multiple disulfide bonds.[3]
From a therapeutic standpoint, it is crucial to exclusively use the D-enantiomer of penicillamine, as the L-enantiomer is toxic.[4][5]
Comparative NMR Analysis: D-Penicillamine vs. L-Cysteine Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[6][7][8] However, the presence of D-penicillamine introduces specific challenges and necessitates tailored analytical approaches compared to peptides containing L-cysteine.
Resonance Assignment: The First Hurdle
The initial and most critical step in any NMR structural analysis is the unambiguous assignment of all proton resonances.[6] For peptides, this is typically achieved through a combination of two-dimensional (2D) NMR experiments, primarily COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), which reveal scalar coupling networks within each amino acid residue.
-
L-Cysteine Peptides: The assignment process is generally straightforward. The α-proton (Hα) shows correlations to the amide proton (NH) and the two diastereotopic β-protons (Hβ). These Hβ protons, in turn, are coupled to each other.
-
D-Penicillamine Peptides: The presence of the gem-dimethyl groups in D-penicillamine leads to two distinct singlet resonances for the methyl protons in the 1D ¹H NMR spectrum.[1] A significant challenge lies in unequivocally assigning these two singlets to the pro-R and pro-S methyl groups. This ambiguity can be resolved through selective isotopic labeling, such as the synthesis of peptides with deuterium-labeled D-penicillamine, which simplifies the spectrum by removing the corresponding proton signals.[1] The α-proton of D-penicillamine will show a correlation to the amide proton but not to any β-protons, as there are none.
Conformational Analysis: Unveiling the 3D Structure
With the resonances assigned, the focus shifts to determining the peptide's three-dimensional structure. This is primarily achieved through the analysis of Nuclear Overhauser Effects (NOEs), which are through-space correlations between protons that are close in proximity (typically < 5 Å).[9] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the key experiments for this purpose.[10][11][12]
-
L-Cysteine Peptides: These peptides often exhibit a higher degree of flexibility, which can lead to the averaging of NMR parameters and potentially ambiguous structural interpretations.[1][6] The observed NOEs may represent an ensemble of conformations, making it challenging to define a single, well-defined structure.
-
D-Penicillamine Peptides: The conformational rigidity imposed by D-penicillamine typically results in a more well-defined set of NOEs.[1] This leads to a more precise and reliable structural determination. The gem-dimethyl groups often provide crucial long-range NOE contacts that are instrumental in defining the peptide's global fold.
A common challenge for small peptides (around 1 kDa) is that they fall into an intermediate tumbling regime in solution, resulting in very weak or even zero NOEs.[10] To circumvent this, experiments can be conducted in high-viscosity solvents or at low temperatures to slow down molecular tumbling and enhance the NOE signals.[10]
Disulfide Bridge Connectivity
For peptides containing multiple cysteine or penicillamine residues, determining the correct disulfide bond pattern is essential. While NMR can provide indirect evidence through the proximity of the respective residues, mass spectrometry is often used for definitive assignment. From an NMR perspective, the formation of a disulfide bridge will significantly impact the chemical shifts of the neighboring protons, providing clues to the connectivity. The steric bulk of D-penicillamine can be strategically employed to favor specific disulfide pairings.[3]
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key NMR experiments for the analysis of a D-penicillamine-containing peptide.
Sample Preparation
-
Dissolution: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For peptides prone to aggregation in aqueous solutions, organic solvents like methanol-d₄ or trifluoroethanol-d₃ can be used.[7]
-
Deuterium Exchange: To simplify the spectrum by removing exchangeable protons (e.g., amide and hydroxyl protons), lyophilize the sample from D₂O one or more times.[1]
-
Concentration: Aim for a peptide concentration in the range of 1-5 mM.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., TSP or DSS for aqueous samples).[1]
NMR Data Acquisition
The following is a typical suite of 2D NMR experiments for structural analysis:
| Experiment | Information Gained | Key Parameters to Optimize |
| ¹H 1D | Initial assessment of sample purity and spectral dispersion. | Number of scans for adequate signal-to-noise. |
| TOCSY | Identifies all protons within a spin system (i.e., belonging to the same amino acid residue). | Mixing time (typically 60-100 ms) to allow for magnetization transfer through the entire spin system. |
| NOESY/ROESY | Provides through-space correlations between protons, which are used to calculate interproton distances. | Mixing time (typically 100-300 ms) is crucial. A build-up curve with varying mixing times can be used to ensure the initial rate approximation for accurate distance restraints. |
| ¹H-¹³C HSQC | Correlates protons with their directly attached carbon atoms. Useful for resolving spectral overlap in the proton dimension. | Standard parameters are often sufficient. |
Data Processing and Structure Calculation
-
Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: Use the TOCSY spectra to identify the spin systems of the amino acid residues and the NOESY/ROESY spectra to sequence-specifically assign them.
-
NOE Integration and Distance Restraints: Integrate the cross-peak volumes in the NOESY spectra and convert them into upper distance bounds.
-
Structure Calculation: Use a molecular dynamics-based software package (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that satisfy the experimental distance restraints.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations and the root-mean-square deviation (RMSD) of the structural ensemble.
Visualizing the Workflow
The following diagram illustrates the general workflow for the NMR structural analysis of a D-penicillamine-containing peptide.
Caption: Workflow for NMR Analysis of D-Pen Peptides.
Case Study: Comparative Analysis of a Cyclic Peptide
Consider a hypothetical cyclic peptide, cyclo(-Gly-Tyr-X-Phe-Pro-), where X is either L-Cysteine (Peptide A) or D-Penicillamine (Peptide B), forming a disulfide bridge.
| Parameter | Peptide A (L-Cysteine) | Peptide B (D-Penicillamine) | Rationale for Difference |
| ¹H NMR Linewidths | Broader | Sharper | Increased conformational flexibility in Peptide A leads to exchange broadening. The rigidity of Peptide B results in sharper lines. |
| Number of NOEs | ~40 | ~60 | The well-defined conformation of Peptide B gives rise to a larger number of consistent NOE contacts, including those from the gem-dimethyl groups. |
| Backbone RMSD | 1.2 Å | 0.4 Å | The conformational constraint imposed by D-penicillamine results in a much more tightly converged family of structures. |
| ¹H Chemical Shift of gem-dimethyls | N/A | Two distinct singlets (e.g., 1.25 and 1.40 ppm) | The two methyl groups are in different chemical environments due to the fixed conformation. |
This comparative data clearly demonstrates the profound impact of D-penicillamine on the conformational properties of the peptide, which is directly reflected in the NMR data.
Conclusion
The incorporation of D-penicillamine into peptides offers a powerful strategy for constraining their conformation and enhancing their therapeutic potential. A thorough NMR analysis is indispensable for understanding the structural consequences of this modification. While presenting unique challenges, particularly in resonance assignment, a well-designed suite of NMR experiments can provide high-resolution structural information that is crucial for rational drug design. By understanding the key differences in the NMR analysis of D-penicillamine versus L-cysteine-containing peptides, researchers can unlock the full potential of this valuable tool in peptide-based drug discovery.
References
-
Zhang, Y., et al. (2020). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS Chemical Neuroscience, 11(15), 2347-2356. [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier. [Link]
-
Dan, D., et al. (2023). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 145(35), 19436-19445. [Link]
-
Abu-Raddad, E. J., & Sadler, P. J. (1989). Nuclear magnetic resonance studies of the binding of captopril and penicillamine by serum albumin. Inorganica Chimica Acta, 164(2), 227-234. [Link]
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 771-789. [Link]
-
Jadhav, S., & Singh, S. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-29. [Link]
-
PubChem. (n.d.). Penicillamine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Jinde, M., & Patel, M. (2023). Penicillamine. In StatPearls. StatPearls Publishing. [Link]
-
Adaligil, E. (2022). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2022. [Link]
-
Rawat, S., et al. (2013). 2D 1H/1H RFDR and NOESY NMR Experiments on a Membrane-Bound Antimicrobial Peptide Under Magic Angle Spinning. The Journal of Physical Chemistry B, 117(23), 6958-6966. [Link]
-
Raghothama, S. (2005). NMR of peptides. Journal of the Indian Institute of Science, 85(5), 269-282. [Link]
-
Benet, D. (2023). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical & Pharmaceutical Research, 12(4), 1-2. [Link]
-
Chakraborty, A., et al. (2022). Structure determination of protein-peptide complexes from NMR chemical shift data using MELD. bioRxiv. [Link]
-
Zheng, J., et al. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Angewandte Chemie International Edition, 57(4), 982-986. [Link]
-
Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167-177. [Link]
-
PubChem. (n.d.). Penicillamine disulfide, (+-)-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Netter, P., et al. (1987). Clinical pharmacokinetics of D-penicillamine. Clinical Pharmacokinetics, 13(5), 317-333. [Link]
-
Sharma, S., et al. (2014). Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851. [Link]
-
Manasa Life Sciences. (n.d.). D-Penicillamine Disulfide. Retrieved January 25, 2026, from [Link]
-
Al-Sadeq, D. W., et al. (2021). Molecular Basis for the Interaction of Catalase with D-Penicillamine: Rationalization of some of its Deleterious Effects. bioRxiv. [Link]
-
Giorgi, M., et al. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Animals, 11(8), 2377. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. ias.ac.in [ias.ac.in]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. longdom.org [longdom.org]
- 10. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 12. 2D 1H/1H RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Circular Dichroism of Peptides Containing D-Penicillamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the circular dichroism (CD) characteristics of peptides incorporating D-penicillamine versus those containing the canonical L-cysteine. As a Senior Application Scientist, my objective is to detail the structural and spectral consequences of this unique amino acid substitution, supported by experimental evidence, to aid in the rational design and analysis of novel peptide therapeutics.
Introduction: Beyond the Canonical 20 Amino Acids
Circular Dichroism (CD) spectroscopy is a cornerstone technique in structural biology, offering rapid and sensitive insights into the secondary and tertiary structures of peptides and proteins.[1][2] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a spectral fingerprint of their conformation.[3] While the analysis of peptides built from the standard L-amino acids is well-established, the introduction of non-canonical residues like D-penicillamine (D-Pen) presents both a challenge and an opportunity.
D-penicillamine, a chiral analog of cysteine, introduces significant structural perturbations. This guide compares the CD spectra of D-Pen-containing peptides to their L-cysteine (L-Cys) counterparts, elucidating how D-Pen's unique stereochemistry and steric bulk create distinct conformational signatures that are critical for peptide design and drug development.
Part 1: The Foundational Difference: D-Penicillamine vs. L-Cysteine
The profound impact of substituting L-Cys with D-Pen on peptide conformation stems from two fundamental structural distinctions:
-
D-Chirality: D-penicillamine possesses a D-chiral center at its α-carbon, in contrast to the L-configuration of naturally occurring cysteine. The incorporation of a D-amino acid into a peptide chain composed of L-amino acids inherently disrupts common secondary structures like right-handed α-helices.
-
Steric Hindrance: D-penicillamine features two methyl groups on its β-carbon (a gem-dimethyl group), whereas cysteine has two hydrogen atoms. This substantial steric bulk severely restricts the rotational freedom around the Cα-Cβ and Cβ-S bonds.
Caption: Structural comparison of L-Cysteine and D-Penicillamine.
These differences are not trivial; they fundamentally alter the conformational landscape available to the peptide, with direct and measurable consequences on its CD spectrum.
Part 2: A Tale of Two Spectroscopies: Comparative CD Analysis
The structural constraints imposed by D-Pen manifest across the entire CD spectrum, from the far-UV region, which reports on the peptide backbone, to the near-UV region, which is sensitive to the disulfide bridge and aromatic side chains.
Far-UV CD (190-250 nm): A Disrupted Backbone
The far-UV CD spectrum arises from the amide bonds of the peptide backbone and is diagnostic of secondary structure.[3]
-
L-Cysteine Peptides: These peptides typically exhibit well-defined spectra corresponding to α-helices (negative bands at ~222 and ~208 nm), β-sheets (negative band at ~217 nm), or random coils (strong negative band near 200 nm).[2]
-
D-Penicillamine Peptides: The introduction of a D-amino acid can dramatically alter these signatures. If a D-amino acid were incorporated into a stable right-handed α-helix, it would be highly destabilizing.[4] Furthermore, peptides composed entirely of D-amino acids exhibit mirror-image CD spectra to their L-enantiomers. In a mixed L/D peptide, the result is often a unique spectrum that does not fit neatly into the canonical categories, frequently indicating the presence of specific turn structures or a general loss of ordered secondary structure. Studies on oxytocin analogs have shown that replacing L-Cys with L-Pen (which shares the steric bulk but not the D-chirality) results in different backbone conformations compared to the native hormone.[5] The combined effect of D-chirality and steric hindrance in D-Pen is therefore expected to produce an even more distinct far-UV CD spectrum.
Near-UV CD (250-320 nm): A Rigidly Locked Disulfide Bridge
The near-UV CD spectrum provides information on the local environment of aromatic amino acid side chains and, crucially, disulfide bonds.[1][6] The disulfide bond itself is a chromophore, and its CD signal is exquisitely sensitive to the Cβ-S-S-Cβ dihedral angle.
-
L-Cysteine Disulfides: The Cys-Cys disulfide bond is relatively flexible, and in solution, it can populate various conformations with different dihedral angles. This often results in a broad, less intense set of CD signals in the near-UV region.
-
D-Penicillamine Disulfides: This is where the most dramatic difference is observed. The gem-dimethyl groups of D-Pen create severe steric clashes that lock the disulfide bridge into a much more restricted range of dihedral angles. This conformational rigidity leads to a sharper and often more intense CD signal. Comparative studies of oxytocin and its [1-L-penicillamine]-oxytocin antagonist revealed that the penicillamine-containing analog has a significantly more restricted and rigid conformation.[5][7][8] This rigidity, stemming from the bulky side chain, directly impacts the disulfide conformation and is a key contributor to the altered biological activity (in this case, converting an agonist to an antagonist).
Caption: Influence of Steric Hindrance on Disulfide Conformation and CD Signal.
Data Summary: Predicted Spectral Differences
The following table summarizes the expected comparative effects of substituting L-Cysteine with D-Penicillamine on the CD spectrum of a peptide.
| Spectral Region | Feature | L-Cysteine Peptide (Alternative 1) | D-Penicillamine Peptide (Alternative 2) | Rationale for Difference |
| Far-UV | Secondary Structure | Canonical spectra (α-helix, β-sheet) are common. | Often atypical spectra; loss of canonical structures, potential for defined turns. | D-chirality disrupts standard L-amino acid secondary structures.[4] |
| Far-UV | Conformational Flexibility | Represents an ensemble of conformations in solution. | Represents a more conformationally restricted state. | Steric bulk of gem-dimethyl groups limits backbone flexibility. |
| Near-UV | Disulfide Signal | Broad, often low-intensity signal from flexible S-S bond. | Sharper, potentially more intense signal from a rigid S-S bond. | Steric hindrance locks the disulfide dihedral angle into a preferred conformation.[5][7] |
| Near-UV | Aromatic Signals | Sensitive to tertiary structure and interactions with a flexible backbone. | Signals may be sharpened or shifted due to a more defined, rigid scaffold. | The rigid structure created by the D-Pen disulfide bridge provides a stable environment for nearby aromatic residues. |
Part 3: Experimental Protocol for Acquiring High-Fidelity CD Spectra
Acquiring reliable CD data for disulfide-containing peptides, especially those with D-Pen, requires meticulous experimental design. The trustworthiness of the data relies on a self-validating system of careful preparation and execution.
Caption: Experimental workflow for peptide circular dichroism spectroscopy.
Step-by-Step Methodology:
-
Accurate Concentration Determination (Causality: The Beer-Lambert law underpins CD, making accurate concentration essential for calculating molar ellipticity).
-
Protocol: Determine peptide concentration using UV absorbance at 280 nm if Trp or Tyr residues are present. For peptides lacking these, quantitative amino acid analysis is the gold standard.
-
Insight: Relying on weight-based concentration can be inaccurate due to residual water and counter-ions.
-
-
Buffer and Sample Preparation (Causality: The buffer must be optically transparent in the far-UV region).
-
Protocol: Use a buffer with low UV absorbance, such as 10-20 mM sodium phosphate. Avoid buffers like Tris and high concentrations of chloride ions (>100 mM), as they absorb strongly below 200 nm. Prepare a peptide stock solution (e.g., 0.1-1.0 mg/mL) in the chosen buffer.[9]
-
Insight: For potentially aggregating peptides (common with hydrophobic residues like Pen), initial solubilization in a minimal amount of acetonitrile or TFE before dilution into the final buffer may be necessary. Centrifuge the final sample to remove any insoluble matter.
-
-
Instrument Setup and Baseline Collection (Causality: A stable baseline is critical for accurate subtraction from the sample spectrum).
-
Protocol: Purge the spectropolarimeter with dry nitrogen gas (at least 10 L/min) to remove oxygen, which absorbs in the far-UV. Allow the lamp to warm up for at least 30 minutes. Collect a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Parameters:
-
Wavelength Range: 190-260 nm (Far-UV), 250-320 nm (Near-UV).
-
Pathlength: 0.1 cm for Far-UV, 1.0 cm for Near-UV.[9]
-
Scan Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Data Integration Time: 1-2 seconds.
-
Scans to Average: 3-5.
-
-
-
Sample Spectrum Acquisition.
-
Protocol: Replace the buffer with the peptide sample and acquire the spectrum using the identical parameters. Ensure the instrument's high tension (HT) voltage does not exceed ~600V in the far-UV, as this indicates poor signal-to-noise.
-
-
Data Processing.
-
Protocol: Subtract the averaged baseline spectrum from the averaged sample spectrum. Convert the resulting signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) where MRW is the mean residue weight (molecular weight / number of amino acids).
-
Insight: This normalization allows for direct comparison of spectra from different peptides and concentrations.
-
Part 4: Strategic Implications for Peptide and Drug Design
Understanding the CD signature of a D-Pen-containing peptide is not merely an academic exercise; it provides actionable intelligence for drug development.
-
Enforcing Bioactive Conformations: If a specific turn or loop conformation is required for receptor binding, D-Pen can be strategically placed to lock the peptide into that structure, potentially increasing affinity and efficacy. The rigidifying effect is a key reason for its use in developing potent hormone antagonists.[8]
-
Improving Stability: The steric hindrance around the disulfide bond can protect it from reduction by endogenous thiols like glutathione, thereby increasing the in vivo half-life of the peptide.
-
Directing Disulfide Pairing: In complex peptides with multiple cysteine residues, selective replacement of some Cys with Pen can be used to direct oxidative folding. Due to steric hindrance, Pen-Pen disulfide formation is disfavored, promoting the formation of specific Cys-Pen linkages and dramatically simplifying the synthesis of correctly folded multi-loop peptides.[10]
Conclusion
The substitution of L-cysteine with D-penicillamine is a powerful tool in peptide chemistry, but one that leaves an unmistakable and informative fingerprint on the peptide's circular dichroism spectrum. In the far-UV, D-Pen disrupts canonical secondary structures, while in the near-UV, it reports on a conformationally locked disulfide bridge. These spectral shifts are direct evidence of the profound steric and stereochemical constraints imposed by D-Pen. For researchers and drug developers, the ability to read and interpret these signatures is paramount. It transforms CD spectroscopy from a simple quality control check into a strategic tool for verifying the design, understanding the structure-activity relationship, and advancing the development of next-generation, conformationally-defined peptide therapeutics.
References
-
Meraldi, J. P., Hruby, V. J., & Brewster, A. I. (1977). Relative conformational rigidity in oxytocin and (1-penicillamine)-oxytocin: a proposal for the relationship of conformational flexibility to peptide hormone agonism and antagonism. Proceedings of the National Academy of Sciences, 74(4), 1373-1377. [Link]
-
Han, S. I., & Kim, D. E. (2022). Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin. Amino Acids, 54(3), 517-522. [Link]
-
Schiødt, C. B., et al. (2024). Fast and Accurate Disulfide Bridge Detection. UU Research Portal. [Link]
-
Srivastava, A. (2021). Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. Biointerface Research in Applied Chemistry, 11(4), 11404-11417. [Link]
-
Bokor, M., et al. (2022). Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin. Amino Acids, 54(3), 517-522. [Link]
-
Hruby, V. J., et al. (1982). Conformational comparisons of oxytocin agonists, partial agonists, and antagonists using laser Raman and circular dichroism spectroscopy. Examination of 1-penicillamine and diastereoisomeric analogues. Journal of Biological Chemistry, 257(9), 4916-4924. [Link]
-
ResearchGate. (n.d.). (a) Temperature-dependent CD spectra of enantiopure D-/L-penicillamine... [Link]
- Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical Biochemistry, 287(2), 252-260. While not directly cited, this paper is a foundational reference for CD secondary structure analysis.
-
ResearchGate. (n.d.). A) The TEM and CD spectra of D-/L-penicillamine synthesized chiral... [Link]
-
Zheng, J., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(50), 15892-15895. [Link]
- Dawson, P. E., & Kent, S. B. (1993). Synthesis of native proteins by chemical ligation. Annual Review of Biochemistry, 69, 923-960. While not directly cited, this paper provides background on peptide synthesis relevant to the topic.
-
MDPI. (2023). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. MDPI. [Link]
-
Gellman, S. H., et al. (2025). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Angewandte Chemie International Edition. [Link]
-
Jochim, A. L., & Arora, P. S. (2010). Structural characterization of disulfide-linked p53-derived peptide dimers. Journal of the American Chemical Society, 132(8), 2568-2570. [Link]
-
Biology LibreTexts. (2021). B4. Analysis of Protein Secondary Structure. [Link]
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of the oxidized and reduced peptides. [Link]
-
Simpson, E. R., & Vallee, B. L. (1968). Difference circular dichroism studies of copper and nickel binding to D-penicillamine in the presence of human serum albumin. Biochemistry, 7(12), 4343-4350. [Link]
-
Roy, A., et al. (2025). Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. JACS Au. [Link]
-
Semiotic. (n.d.). Far-UV vs Near-UV Circular Dichroism: A Complete Guide to Protein Characterization. [Link]
-
Semiotic. (n.d.). Far-UV vs. Near-UV Circular Dichroism: Key Differences in Protein Analysis. [Link]
-
Lebl, M., et al. (1989). Effects of conformational constraint in 2- and 8-cycloleucine analogues of oxytocin and [1-penicillamine]oxytocin examined by circular dichroism and bioassay. Journal of Medicinal Chemistry, 32(4), 765-773. [Link]
-
ResearchGate. (2021). Identical spectra for L- and D-peptides after they self-assemble?. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Far-UV vs. Near-UV Circular Dichroism: Key Differences in Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Conformational comparisons of oxytocin agonists, partial agonists, and antagonists using laser Raman and circular dichroism spectroscopy. Examination of 1-penicillamine and diastereoisomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Relative conformational rigidity in oxytocin and (1-penicillamine)-oxytocin: a proposal for the relationship of conformational flexibility to peptide hormone agonism and antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of conformational constraint in 2- and 8-cycloleucine analogues of oxytocin and [1-penicillamine] oxytocin examined by circular dichroism and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-D-Pen(Acm)-OH
Fmoc-D-Pen(Acm)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides in drug discovery and development.[1][2] As with any laboratory chemical, its proper handling and disposal are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, grounded in scientific principles and regulatory compliance.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a comprehensive understanding of the entire lifecycle of a chemical, from acquisition to disposal. All chemical waste, including this compound and materials contaminated with it, must be managed in a manner that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations.[3] Hazardous chemicals should never be disposed of down the drain.[3][4]
Hazard Assessment of this compound
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008. It is presented as a white, nearly odorless powder. However, it is crucial to recognize that the absence of a formal hazard classification does not equate to the absence of potential risk. As a matter of sound laboratory practice, all non-biological chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Key Chemical Properties for Disposal Consideration:
| Property | Value/Information | Source |
| Chemical Formula | C23H26N2O5S | [5] |
| Molecular Weight | 442.54 g/mol | |
| Form | Solid (Powder) | |
| Hazard Classification | Not classified as hazardous | |
| Water Hazard | Not known to be hazardous to water |
Primary Disposal Pathway: Licensed Chemical Waste Vendor
The most secure and compliant method for disposing of this compound is through a licensed chemical destruction facility.[6] This is the universally recommended approach for bulk quantities of the solid compound and for materials heavily contaminated with it.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Container Selection: Choose a waste container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[7] A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution's EHS department.[3]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.[3]
-
Arranging for Pickup: Contact your institution's EHS department or approved chemical waste vendor to schedule a pickup. Do not exceed the storage limits for hazardous waste in your laboratory.[4]
Disposal of Contaminated Materials and Dilute Solutions
Materials such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, sealed bag or container and disposed of as solid chemical waste.
For dilute aqueous solutions containing this compound, the primary disposal method remains collection for incineration.[6] Do not discharge solutions of this chemical to the sewer system.[6]
Advanced Topic: Considerations for In-Lab Treatment of Thiol-Containing Waste
This compound contains a protected thiol (mercaptan) group. In the course of peptide synthesis, this Acm group may be removed, exposing the free thiol.[8][9][10][11] While the primary disposal method for all related waste is through a licensed vendor, for specific waste minimization protocols involving very small quantities of the deprotected thiol, in-lab oxidation may be considered after thorough evaluation and approval by your EHS department.
The underlying principle is the oxidation of the thiol to a less reactive sulfonic acid using an oxidizing agent like sodium hypochlorite (bleach).[12][13]
Note: This procedure is for informational purposes only and must be approved by your institution's safety personnel before implementation.
-
Containment: Perform the entire procedure in a certified chemical fume hood.
-
Preparation: In a suitably sized flask equipped with a stirrer, place the dilute aqueous waste containing the free thiol.
-
Oxidation: While stirring, slowly add a 25% excess of commercial sodium hypochlorite solution (5.25% bleach).[13] An initial temperature increase may be observed.[13]
-
Reaction Time: Continue stirring the mixture at room temperature for several hours to ensure complete oxidation.
-
Final Disposal: The resulting solution, now containing the oxidized product, must still be collected as aqueous hazardous waste and disposed of through your institution's EHS department. This treatment reduces the reactivity hazard of the thiol but does not render the solution suitable for drain disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and related waste streams.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a straightforward process when guided by the principles of regulatory compliance and chemical safety. The primary route for all waste streams involving this compound is collection for disposal by a licensed chemical waste vendor. By adhering to these protocols, researchers can ensure a safe laboratory environment and contribute to the responsible stewardship of scientific materials.
References
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Pen(Trt)-OH [201532-01-6]. Retrieved from [Link]
-
Vahideh, K., et al. (2018). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Patil, S. P., & Tailhades, J. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]
-
US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- Google Patents. (n.d.). WO2001005757A2 - Process for the deprotection of protected thiols.
-
University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Sources
- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. fmoc-pen(acm)-oh AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. epfl.ch [epfl.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Pen(Acm)-OH
Welcome to your essential guide on the safe handling of Fmoc-D-Pen(Acm)-OH. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a comprehensive framework for personal protective equipment (PPE), safe handling protocols, and disposal procedures for this compound, ensuring the integrity of your research and the well-being of your team.
Hazard Identification and Risk Assessment: Beyond the Label
While Safety Data Sheets (SDS) for this compound may not classify it as a hazardous substance under Regulation (EC) No 1272/2008, a thorough risk assessment necessitates a deeper understanding of its constituent parts and the chemicals used in its application.
-
The Parent Compound: D-Penicillamine: The core structure, D-penicillamine, is known to be harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause significant skin and eye irritation.[1]
-
The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF).[2][3] Piperidine is a corrosive and flammable liquid that requires specific handling procedures.
-
The Acm Protecting Group: The acetamidomethyl (Acm) group is stable under standard Fmoc deprotection conditions but is often removed using reagents such as iodine.[4][5] Iodine is a hazardous substance that can cause severe skin and eye irritation.
-
Physical Form: this compound is a fine powder, which poses an inhalation risk and can easily become airborne, leading to unintentional contact with skin and eyes.[6]
Therefore, a comprehensive safety plan must account for these associated hazards.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound and associated reagents.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields | Protects against airborne powder and splashes of solvents and deprotection reagents.[7] |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact with the powder and associated chemicals.[7][8] Ensure gloves are compatible with the solvents being used (e.g., DMF). |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[9] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Recommended when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation.[10] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for safety and experimental success.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood, to minimize inhalation risk.[11]
-
Engineering Controls: Utilize ventilation systems to control dust.[6]
-
Dispensing: Use a spatula or other appropriate tool to transfer the powder. Avoid scooping directly from the container with weighing paper to prevent creating dust clouds.
-
Cleaning: Immediately clean any spills using a damp cloth or a vacuum with a HEPA filter. Do not use dry sweeping methods.
Solution Preparation and Use in Synthesis
-
Solvent Handling: When dissolving this compound in solvents like DMF, always work within a chemical fume hood.
-
Deprotection Steps: The addition of piperidine for Fmoc removal and iodine for Acm removal must be performed in a well-ventilated fume hood due to the hazardous nature of these reagents.[2][4][5]
The following diagram illustrates the critical control points in the handling workflow:dot digraph "this compound Handling Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Weighing in Fume Hood" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_synthesis" { label="Synthesis"; style="rounded"; bgcolor="#E6F4EA"; "Dissolving in Solvent" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Coupling Reaction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fmoc Deprotection (Piperidine)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Acm Deprotection (Iodine)" [fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_disposal" { label="Disposal"; style="rounded"; bgcolor="#FCE8E6"; "Waste Segregation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Labeled Waste Containers" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Weighing in Fume Hood" -> "Dissolving in Solvent"; "Dissolving in Solvent" -> "Coupling Reaction"; "Coupling Reaction" -> "Fmoc Deprotection (Piperidine)"; "Fmoc Deprotection (Piperidine)" -> "Acm Deprotection (Iodine)"; "Acm Deprotection (Iodine)" -> "Waste Segregation"; "Waste Segregation" -> "Labeled Waste Containers"; }
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. youtube.com [youtube.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
